Product packaging for Amogammadex(Cat. No.:CAS No. 203849-91-6)

Amogammadex

Cat. No.: B1677348
CAS No.: 203849-91-6
M. Wt: 771.1 g/mol
InChI Key: BLUGYPPOFIHFJS-UUFHNPECSA-N
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Description

MMAD (Monomethylauristatin D), also known as Monomethyl Dolastatin 10, is a highly potent antimitotic agent and tubulin inhibitor . It functions by interfering with tubulin polymerization, which disrupts the formation of the cellular microtubule network and leads to rapid cell death, even at low picomolar concentrations . Due to its extreme cytotoxicity, MMAD is primarily utilized as a warhead or toxin payload in the construction of Antibody-Drug Conjugates (ADCs) . In this role, MMAD is covalently linked to a targeted antibody via specialized linkers. This configuration leverages the specificity of the antibody to deliver the cytotoxic payload directly to antigen-expressing tumor cells, thereby enhancing the efficacy and safety profile of the therapeutic strategy . Research has demonstrated its application in producing site-specific ADCs, such as those conjugated to anti-5T4 or anti-Her2 antibodies, which have shown promising efficacy and pharmacokinetic properties in preclinical studies . The product is supplied with a purity of ≥98% and is intended for research applications only . It is not intended for diagnostic or medical use in humans .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H66N6O6S B1677348 Amogammadex CAS No. 203849-91-6

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)/t27-,28+,30-,31-,32+,34-,35-,36-,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUGYPPOFIHFJS-UUFHNPECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101010182
Record name Monomethylauristatin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101010182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

771.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203849-91-6
Record name Monomethylauristatin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101010182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dolastatin 10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolastatin 10, a potent antimitotic agent isolated from the sea hare Dolabella auricularia, has garnered significant interest in the field of oncology due to its profound cytotoxic effects against a broad spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanism of action of dolastatin 10, with a focus on its interaction with tubulin, the subsequent disruption of microtubule dynamics, and the induction of cell cycle arrest and apoptosis. This document synthesizes key quantitative data, details experimental methodologies for studying its effects, and provides visual representations of its mechanism and relevant experimental workflows.

Core Mechanism of Action: Tubulin Inhibition

The primary mechanism of action of dolastatin 10 is the potent inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, dolastatin 10 effectively halts cell proliferation.

Dolastatin 10 binds to the vinca alkaloid binding site on β-tubulin.[1] This interaction is non-competitive with colchicine but does inhibit the binding of vinca alkaloids like vincristine.[1] The binding of dolastatin 10 to tubulin leads to the formation of tubulin aggregates and inhibits tubulin-dependent GTP hydrolysis, a crucial step for microtubule polymerization.[1][2]

Quantitative Analysis of Biological Activity

The potent anti-proliferative activity of dolastatin 10 has been quantified across various cancer cell lines. The following table summarizes key inhibitory concentrations (IC50) and binding affinity data.

Parameter Cell Line/System Value Reference
IC50 (Cell Growth) L1210 Murine Leukemia0.5 nM[1]
IC50 (Tubulin Polymerization) Purified Tubulin (in glutamate)1.2 µM[1]

Cellular Consequences of Tubulin Inhibition

Disruption of Microtubule Dynamics and Mitotic Arrest

By inhibiting tubulin polymerization, dolastatin 10 leads to a significant disruption of the cellular microtubule network. This interference with microtubule dynamics is most critical during mitosis. The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to an arrest of the cell cycle at the G2/M phase.

Induction of Apoptosis

Prolonged arrest at the G2/M checkpoint triggers the intrinsic apoptotic pathway. While the precise signaling cascade initiated by dolastatin 10 is not fully elucidated, studies on related tubulin-binding agents suggest the involvement of the Bcl-2 family of proteins. For instance, treatment with dolastatin 10 has been shown to induce phosphorylation of Bcl-2. This modification can inactivate its anti-apoptotic function, leading to the release of pro-apoptotic factors from the mitochondria and subsequent activation of caspases, the key executioners of apoptosis.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for dolastatin 10's mechanism of action.

Demethyldolastatin 10 Mechanism of Action Mechanism of Action of Dolastatin 10 D10 Dolastatin 10 Tubulin β-Tubulin (Vinca Domain) D10->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces Bcl2 Bcl-2 Phosphorylation G2M->Bcl2 Triggers Caspases Caspase Activation Apoptosis->Caspases Mediated by Bcl2->Apoptosis

Caption: Mechanism of action of dolastatin 10.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of dolastatin 10 on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

  • Dolastatin 10 stock solution (in DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a reaction mixture containing tubulin in G-PEM buffer on ice.

  • Add various concentrations of dolastatin 10 or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.

  • Add the tubulin solution to the wells to initiate the reaction.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the increase in absorbance at 340 nm every 30 seconds for 60 minutes. The absorbance is proportional to the amount of polymerized microtubules.

  • Plot absorbance versus time to obtain polymerization curves. Calculate the IC50 value for the inhibition of tubulin polymerization.

Immunofluorescence Staining of Microtubules

This method allows for the visualization of the effects of dolastatin 10 on the microtubule network in cultured cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Glass coverslips

  • Dolastatin 10

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin antibody)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

  • Treat the cells with various concentrations of dolastatin 10 or vehicle control for the desired time.

  • Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

  • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule network and nuclei using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the percentage of cells in different phases of the cell cycle following treatment with dolastatin 10.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Dolastatin 10

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of dolastatin 10 or vehicle control for the desired time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the anticancer activity of dolastatin 10.

Experimental Workflow Experimental Workflow for Dolastatin 10 Characterization Start Start CellCulture Culture Cancer Cell Lines Start->CellCulture Treatment Treat Cells with Dolastatin 10 (Dose-Response & Time-Course) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability TubulinAssay In Vitro Tubulin Polymerization Assay Treatment->TubulinAssay IF Immunofluorescence (Microtubule Morphology) Treatment->IF Flow Flow Cytometry (Cell Cycle Analysis) Treatment->Flow ApoptosisAssay Apoptosis Assay (e.g., Annexin V, Caspase Activity) Treatment->ApoptosisAssay IC50 Determine IC50 Viability->IC50 Analysis Data Analysis & Interpretation IC50->Analysis TubulinAssay->Analysis IF->Analysis Flow->Analysis ApoptosisAssay->Analysis Conclusion Conclusion on Mechanism Analysis->Conclusion

Caption: A typical experimental workflow.

Conclusion

Dolastatin 10 is a highly potent antimitotic agent that exerts its cytotoxic effects through the inhibition of tubulin polymerization. This leads to the disruption of microtubule dynamics, G2/M cell cycle arrest, and the induction of apoptosis. The detailed understanding of its mechanism of action provides a strong rationale for its continued investigation and development as a therapeutic agent, particularly as a payload for antibody-drug conjugates, which can deliver this potent cytotoxin specifically to cancer cells. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the multifaceted activities of dolastatin 10 and its analogues.

References

Demethyldolastatin 10: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyldolastatin 10, also known as Monomethylauristatin D (MMAD), is a potent synthetic analogue of the natural marine product Dolastatin 10. Originally isolated from the sea hare Dolabella auricularia, Dolastatin 10 exhibited remarkable cytotoxic activity, making it a significant lead compound in anticancer research. However, its scarcity in nature necessitated the development of synthetic pathways to produce this and related compounds. Demethyldolastatin 10 is a result of these efforts, representing a structurally simplified yet highly potent derivative with significant potential in the development of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the discovery and a detailed pathway for the chemical synthesis of Demethyldolastatin 10.

Discovery and Development

The discovery of Dolastatin 10 by Pettit and his colleagues in the 1980s marked a significant milestone in the exploration of marine natural products for therapeutic applications.[1][2] This pentapeptide demonstrated exceptionally high cytotoxicity against a range of cancer cell lines by inhibiting tubulin polymerization, a critical process in cell division.[2][3] The complex structure of Dolastatin 10, which includes several unique amino acid residues, posed a considerable challenge for its isolation and subsequent synthesis.

The limited availability of the natural product spurred extensive research into the total synthesis of Dolastatin 10 and its analogues.[2] This led to the creation of a family of synthetic derivatives known as auristatins. Demethyldolastatin 10 (MMAD) is a key member of this family, characterized by the replacement of the N,N-dimethylvaline at the N-terminus of Dolastatin 10 with a monomethylvaline residue. This modification simplifies the synthetic process while retaining the potent cytotoxic activity of the parent compound. The development of synthetic auristatins like MMAD has been crucial for their application as payloads in ADCs, where their high potency can be specifically targeted to cancer cells, minimizing systemic toxicity.[2]

Synthesis Pathway

The total synthesis of Demethyldolastatin 10 is a complex, multi-step process that is typically achieved through a convergent synthesis strategy. This approach involves the independent synthesis of key fragments of the molecule, which are then coupled together in the final stages. The primary fragments are the N-terminal dipeptide and the C-terminal tripeptide. A critical aspect of the synthesis is the stereoselective construction of the unusual amino acid residues, dolaisoleucine (Dil) and dolaproine (Dap).

A generalized synthetic scheme is presented below, followed by a detailed description of the key steps.

Key Reagents and Protecting Groups
Reagent/Protecting GroupPurpose
Boc (tert-Butoxycarbonyl)Amine protection
Fmoc (9-Fluorenylmethyloxycarbonyl)Amine protection
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Peptide coupling agent
HOBt (Hydroxybenzotriazole)Peptide coupling additive
DIPEA (N,N-Diisopropylethylamine)Base
TFA (Trifluoroacetic acid)Boc deprotection
PiperidineFmoc deprotection
Experimental Protocols

1. Synthesis of the N-terminal Dipeptide (Monomethylvaline-Valine):

The synthesis begins with the protection of L-valine, followed by coupling with N-monomethyl-L-valine.

  • Step 1a: Boc-protection of L-Valine: L-Valine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as sodium hydroxide in a mixture of tert-butanol and water to yield Boc-L-Valine.

  • Step 1b: Activation of Boc-L-Valine: The carboxylic acid of Boc-L-Valine is activated using a coupling agent like HATU in the presence of HOBt and DIPEA in an anhydrous solvent such as dimethylformamide (DMF).

  • Step 1c: Coupling with N-Monomethyl-L-valine methyl ester: The activated Boc-L-Valine is then reacted with the methyl ester of N-Monomethyl-L-valine to form the protected dipeptide, Boc-Monomethylvaline-Valine-OMe.

  • Step 1d: Saponification: The methyl ester is hydrolyzed using a base like lithium hydroxide in a mixture of methanol and water to yield the free carboxylic acid of the dipeptide.

2. Synthesis of the C-terminal Tripeptide (Dolaisoleucine-Dolaproine-Phenylalanine analogue):

This is the most challenging part of the synthesis, involving the stereoselective creation of the unique amino acids dolaisoleucine (Dil) and dolaproine (Dap).

  • Step 2a: Synthesis of Dolaisoleucine (Dil): The synthesis of this unusual amino acid often starts from L-isoleucine and involves multiple steps to introduce the additional methyl group and hydroxyl group with the correct stereochemistry.

  • Step 2b: Synthesis of Dolaproine (Dap): The synthesis of dolaproine typically starts from L-proline and involves a stereoselective aldol condensation to introduce the β-methoxy-α-methyl side chain.

  • Step 2c: Assembly of the Tripeptide: The protected amino acids (Fmoc-Dil, Fmoc-Dap, and a phenylalanine analogue as the C-terminal residue) are sequentially coupled using solid-phase peptide synthesis (SPPS) or solution-phase methods. Standard peptide coupling reagents like HATU/HOBt/DIPEA are used. The N-terminal Fmoc group is removed at each step using piperidine in DMF to allow for the addition of the next amino acid.

3. Coupling of the Dipeptide and Tripeptide Fragments:

  • Step 3a: Deprotection of the Tripeptide: The N-terminal protecting group of the synthesized tripeptide fragment is removed.

  • Step 3b: Activation of the Dipeptide: The carboxylic acid of the N-terminal dipeptide is activated using a coupling agent.

  • Step 3c: Final Coupling: The activated dipeptide is reacted with the deprotected tripeptide to form the full-length protected pentapeptide.

4. Final Deprotection:

  • Step 4a: Removal of Protecting Groups: All remaining protecting groups on the side chains and the C-terminus are removed. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

  • Step 4b: Purification: The final product, Demethyldolastatin 10, is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Visualization of the Synthesis Pathway

Demethyldolastatin10_Synthesis Valine L-Valine BocVal Boc-L-Valine Valine->BocVal Boc₂O Dipeptide_Protected Boc-Monomethylvaline-Valine-OMe BocVal->Dipeptide_Protected HATU, HOBt, DIPEA MeVal N-Monomethyl-L-valine methyl ester MeVal->Dipeptide_Protected Dipeptide_Acid Boc-Monomethylvaline-Valine Dipeptide_Protected->Dipeptide_Acid LiOH MMAD Demethyldolastatin 10 (MMAD) Dipeptide_Acid->MMAD 1. Coupling with deprotected tripeptide 2. Final Deprotection (TFA) Isoleucine L-Isoleucine Dil Fmoc-Dolaisoleucine Isoleucine->Dil Multi-step synthesis Tripeptide Fmoc-Dil-Dap-Phe_analog Dil->Tripeptide SPPS or Solution Phase Coupling Proline L-Proline Dap Fmoc-Dolaproine Proline->Dap Multi-step synthesis Dap->Tripeptide Phe_analog Phenylalanine analogue Phe_analog->Tripeptide Tripeptide->MMAD

References

The Potent Anti-Cancer Activity of Demethyldolastatin 10 Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Demethyldolastatin 10, a synthetic analog of the potent marine natural product dolastatin 10, and its derivatives have emerged as a pivotal class of anti-cancer agents. Their exceptional cytotoxicity against a broad spectrum of cancer cell lines has led to their prominent role as payloads in antibody-drug conjugates (ADCs), a targeted therapeutic approach revolutionizing oncology. This technical guide provides an in-depth overview of the biological activity of Demethyldolastatin 10 derivatives, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism by which Demethyldolastatin 10 derivatives exert their potent cytotoxic effects is through the inhibition of tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, these derivatives disrupt the dynamic equilibrium between polymerization and depolymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[3]

G cluster_0 Cellular Uptake cluster_1 Mechanism of Action Derivative Demethyldolastatin 10 Derivative Tubulin Tubulin Binding Derivative->Tubulin Enters cell Inhibition Inhibition of Microtubule Assembly Tubulin->Inhibition Arrest G2/M Phase Arrest Inhibition->Arrest Apoptosis Apoptosis Induction Arrest->Apoptosis

Figure 1: Mechanism of action of Demethyldolastatin 10 derivatives.

Quantitative Biological Activity

The cytotoxic potency of Demethyldolastatin 10 derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for key derivatives against various cancer cell lines.

Table 1: Cytotoxicity (IC50, nM) of Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF)

Cell LineCancer TypeMMAE (nM)MMAF (nM)
SKBR3Breast Cancer3.27 ± 0.42-
HEK293Kidney Cancer4.24 ± 0.37-
HeLaCervical Cancer3 ± 0.4-
VariousLymphoma~200-fold less potent than dolastatin 10~1000-fold less potent than dolastatin 10

Data compiled from multiple sources.[4][5]

Table 2: Cytotoxicity (IC50, nM) of Other Notable Demethyldolastatin 10 Derivatives

DerivativeModificationCell LineCancer TypeIC50 (nM)
Dolastatin 10-L1210Leukemia0.03
Dolastatin 10-NCI-H69Small Cell Lung Cancer0.059
Dolastatin 10-DU-145Prostate Cancer0.5
Analog 41Azide modifications on Val and Doe subunits--0.057
Auristatin PEC-terminal modification-Solid Tumors-

Data compiled from multiple sources.[6][7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

G Start Seed cells in a 96-well plate Incubate Incubate for 24 hours Start->Incubate Treat Treat with Demethyldolastatin 10 derivatives at various concentrations Incubate->Treat Incubate_2 Incubate for 48-72 hours Treat->Incubate_2 Add_MTT Add MTT reagent to each well Incubate_2->Add_MTT Incubate_3 Incubate for 2-4 hours Add_MTT->Incubate_3 Add_Solvent Add solubilization solution (e.g., DMSO) Incubate_3->Add_Solvent Measure Measure absorbance at 570 nm Add_Solvent->Measure

Figure 2: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Demethyldolastatin 10 derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.

Methodology:

  • Tubulin Preparation: Reconstitute purified tubulin (e.g., bovine brain tubulin) in a glutamate-based polymerization buffer. Keep on ice.

  • Compound Incubation: In a 96-well plate, add the Demethyldolastatin 10 derivatives at various concentrations. Also include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Add the tubulin solution to each well. Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time. The absorbance increases as tubulin polymerizes into microtubules.

  • Data Analysis: The rate of tubulin polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value for the inhibition of tubulin polymerization is then determined.

Apoptosis Assay (Western Blotting for Caspase-3 Cleavage)

This assay detects the activation of key proteins in the apoptotic pathway.

G Start Treat cells with Demethyldolastatin 10 derivatives Lyse Lyse cells and collect protein extracts Start->Lyse Quantify Quantify protein concentration (e.g., BCA assay) Lyse->Quantify Separate Separate proteins by size using SDS-PAGE Quantify->Separate Transfer Transfer proteins to a PVDF membrane Separate->Transfer Block Block non-specific binding sites Transfer->Block Incubate_Primary Incubate with primary antibody (e.g., anti-cleaved caspase-3) Block->Incubate_Primary Incubate_Secondary Incubate with HRP-conjugated secondary antibody Incubate_Primary->Incubate_Secondary Detect Detect signal using chemiluminescence Incubate_Secondary->Detect

Figure 3: Western blotting workflow for apoptosis detection.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the Demethyldolastatin 10 derivative at a concentration known to induce apoptosis (e.g., 5-10 times the IC50 value) for a specified time (e.g., 24-48 hours). Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved (active) form of caspase-3. Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, add a chemiluminescent substrate and detect the signal using an imaging system. The presence of a band corresponding to cleaved caspase-3 indicates the induction of apoptosis.

Conclusion

Demethyldolastatin 10 derivatives represent a powerful class of cytotoxic agents with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Their sub-nanomolar potency against a wide range of cancer cell lines underscores their significance in the development of targeted cancer therapies, particularly as payloads for ADCs. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this promising class of anti-cancer compounds. Further research into structure-activity relationships will undoubtedly lead to the design of even more potent and selective derivatives for the next generation of cancer therapeutics.

References

Demethyldolastatin 10: A Potent Tubulin Polymerization Inhibitor for Advanced Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Demethyldolastatin 10, a synthetic analog of the natural marine peptide dolastatin 10, is a highly potent antimitotic agent that functions as a tubulin polymerization inhibitor. By disrupting the dynamics of microtubule formation, demethyldolastatin 10 effectively arrests the cell cycle in the G2/M phase, leading to mitotic catastrophe and subsequent apoptosis in cancer cells. Its exceptional cytotoxicity, often observed in the sub-nanomolar range, has positioned it as a critical payload component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This guide provides a comprehensive overview of the core scientific principles of demethyldolastatin 10, including its mechanism of action, quantitative data on its cytotoxic effects, detailed experimental protocols for its study, and an exploration of its associated signaling pathways.

Mechanism of Action: Disruption of Microtubule Dynamics

Demethyldolastatin 10 exerts its potent cytotoxic effects by interfering with the fundamental process of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape.

The mechanism of action of demethyldolastatin 10 involves:

  • Binding to the Vinca Alkaloid Site: Demethyldolastatin 10 binds to the vinca alkaloid binding site on β-tubulin. This interaction prevents the tubulin dimers from polymerizing into microtubules.

  • Induction of GTP Hydrolysis: The binding of demethyldolastatin 10 can also lead to the hydrolysis of GTP bound to tubulin, further destabilizing the microtubule structure.

  • Cell Cycle Arrest: The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.

  • Mitotic Catastrophe and Apoptosis: Unable to form a functional mitotic spindle, the cancer cells undergo mitotic catastrophe, a form of cell death characterized by aberrant mitosis, ultimately leading to apoptosis.

Quantitative Data on Cytotoxicity

The cytotoxic potency of demethyldolastatin 10 and its parent compound, dolastatin 10, has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the sub-nanomolar to low nanomolar range, highlighting the compound's exceptional potency.

Cell LineCancer TypeIC50 (nM)Reference
NCI-H69Small-Cell Lung Cancer0.032[1]
NCI-H82Small-Cell Lung Cancer0.184[1]
NCI-H446Small-Cell Lung Cancer0.045[1]
NCI-H510Small-Cell Lung Cancer0.071[1]

Key Experimental Protocols

Accurate and reproducible experimental methods are paramount in the study of potent cytotoxic agents like demethyldolastatin 10. The following sections detail the protocols for key assays used to characterize its activity.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence.

Materials:

  • Purified tubulin protein (e.g., from bovine brain)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol (as a polymerization enhancer)

  • Fluorescent reporter (e.g., DAPI) or a spectrophotometer for absorbance measurement

  • Demethyldolastatin 10 and control compounds (e.g., paclitaxel as a stabilizer, vincristine as a destabilizer)

  • 96-well plates

  • Temperature-controlled plate reader

Procedure:

  • Prepare a reaction mixture containing tubulin protein in polymerization buffer.

  • Add GTP and glycerol to the reaction mixture.

  • For fluorescence-based assays, add the fluorescent reporter dye.

  • Aliquot the reaction mixture into the wells of a 96-well plate.

  • Add demethyldolastatin 10 or control compounds at various concentrations to the respective wells.

  • Incubate the plate at 37°C to initiate polymerization.

  • Monitor the change in absorbance (typically at 340 nm) or fluorescence over time using a plate reader.

  • Plot the absorbance/fluorescence versus time to generate polymerization curves.

  • Calculate the IC50 value of demethyldolastatin 10 by analyzing the inhibition of polymerization at different concentrations.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Demethyldolastatin 10

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of demethyldolastatin 10 and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of demethyldolastatin 10 that inhibits cell growth by 50%.

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the microtubule network within cells and the effects of demethyldolastatin 10 on its structure.

Principle: Cells are fixed and permeabilized to allow antibodies to access the intracellular components. A primary antibody specific to α-tubulin is used to label the microtubules, followed by a fluorescently-labeled secondary antibody for visualization under a fluorescence microscope.

Materials:

  • Cancer cell lines cultured on coverslips

  • Demethyldolastatin 10

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently-labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with demethyldolastatin 10 for the desired time.

  • Fix the cells with fixation solution.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking solution.

  • Incubate the cells with the primary anti-α-tubulin antibody.

  • Wash the cells to remove unbound primary antibody.

  • Incubate the cells with the fluorescently-labeled secondary antibody.

  • Wash the cells to remove unbound secondary antibody.

  • Stain the nuclei with a nuclear stain like DAPI.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Signaling Pathways and Logical Relationships

The cellular response to demethyldolastatin 10-induced microtubule disruption involves complex signaling pathways that ultimately determine the cell's fate. One key player in this process is the p21 (WAF1/Cip1) protein, a cyclin-dependent kinase inhibitor.

p53-Independent Upregulation of p21

Studies on microtubule-disrupting agents have revealed a p53-independent mechanism for the upregulation of p21. This is significant because many cancers have mutations in the p53 tumor suppressor gene.

G Demethyldolastatin_10 Demethyldolastatin 10 Tubulin_Polymerization Tubulin Polymerization Demethyldolastatin_10->Tubulin_Polymerization Microtubule_Disruption Microtubule Disruption Demethyldolastatin_10->Microtubule_Disruption Inhibits G2M_Arrest G2/M Arrest Microtubule_Disruption->G2M_Arrest Leads to p21_Upregulation p21 Upregulation (p53-independent) Microtubule_Disruption->p21_Upregulation Induces Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe Leads to p21_Upregulation->G2M_Arrest Contributes to Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Results in

Caption: Signaling pathway of Demethyldolastatin 10 leading to apoptosis.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the preclinical evaluation of demethyldolastatin 10.

G Compound_Synthesis Compound Synthesis & Purification In_Vitro_Tubulin_Assay In Vitro Tubulin Polymerization Assay Compound_Synthesis->In_Vitro_Tubulin_Assay Cell_Viability_Assay Cell Viability Assays (e.g., MTT) Compound_Synthesis->Cell_Viability_Assay Mechanism_of_Action Mechanism of Action Studies In_Vitro_Tubulin_Assay->Mechanism_of_Action Immunofluorescence Immunofluorescence Microscopy Cell_Viability_Assay->Immunofluorescence Immunofluorescence->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies ADC_Development Antibody-Drug Conjugate Development In_Vivo_Studies->ADC_Development

Caption: Experimental workflow for Demethyldolastatin 10 evaluation.

Conclusion

Demethyldolastatin 10 is a formidable tubulin polymerization inhibitor with profound cytotoxic activity against a broad spectrum of cancer cells. Its well-defined mechanism of action, coupled with its exceptional potency, makes it an invaluable tool for cancer research and a highly promising payload for the development of next-generation antibody-drug conjugates. The detailed experimental protocols and an understanding of the associated signaling pathways provided in this guide serve as a critical resource for scientists and researchers dedicated to advancing the fight against cancer. Further exploration into the nuances of its structure-activity relationships and its interactions within the tumor microenvironment will continue to fuel innovation in the design of more effective and targeted cancer therapies.

References

The Cellular Odyssey of Demethyldolastatin 10: A Technical Guide to Uptake and Intracellular Fate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the cellular mechanisms governing the uptake and subsequent intracellular journey of Demethyldolastatin 10, a potent antineoplastic agent. Predominantly utilized as the cytotoxic payload in antibody-drug conjugates (ADCs) under the name Monomethyl Auristatin E (MMAE), its efficacy is intrinsically linked to its successful navigation into and within the target cancer cell. This document provides a comprehensive overview of this process, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Cellular Uptake: Breaching the Cellular Defenses

The entry of Demethyldolastatin 10 into tumor cells, when part of an ADC, is a highly specific process orchestrated by receptor-mediated endocytosis. This targeted delivery system ensures that the potent cytotoxic agent is concentrated at the site of action, minimizing off-target toxicity.

The primary route of internalization for ADCs is clathrin-mediated endocytosis (CME) , though other pathways such as caveolae-mediated endocytosis and macropinocytosis can also be involved. The process begins with the binding of the ADC's monoclonal antibody to its cognate antigen on the cancer cell surface. This binding event triggers the recruitment of adaptor proteins and clathrin to the plasma membrane, leading to the formation of clathrin-coated pits. These pits invaginate and pinch off to form intracellular vesicles containing the ADC-antigen complex.

Intracellular Trafficking: A Journey to the Lysosome

Once internalized, the ADC-containing vesicle embarks on a journey through the endo-lysosomal pathway. The vesicle sheds its clathrin coat and fuses with an early endosome. Within the maturing endosome, the internal pH begins to decrease. The ADC is then trafficked from the early endosome to the late endosome, and ultimately to the lysosome.

The acidic environment of the lysosome, with a pH ranging from 4.5 to 5.0, is crucial for the release of MMAE. Lysosomal proteases, such as cathepsin B, cleave the linker that tethers MMAE to the antibody, liberating the cytotoxic payload into the lysosomal lumen and subsequently the cytoplasm.

Intracellular Fate: Unleashing the Cytotoxic Payload

Upon its release, Demethyldolastatin 10 (MMAE) exerts its potent cytotoxic effects by disrupting the microtubule dynamics within the cell. MMAE inhibits tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest in the G2/M phase.

Deprived of a functional mitotic spindle, the cell is unable to properly segregate its chromosomes and complete mitosis. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. A potential "bystander effect" can also occur, where the released and membrane-permeable MMAE diffuses out of the target cell and kills neighboring cancer cells.[1]

Quantitative Data: Measuring the Potency of Demethyldolastatin 10

The cytotoxic potency of Demethyldolastatin 10 (MMAE) is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values of MMAE can vary depending on the cancer cell line.

Cell LineCancer TypeIC50 (nM)Reference
SKBR3Breast Cancer3.27 ± 0.42[2]
HEK293Kidney Cancer4.24 ± 0.37[2]
BxPC-3Pancreatic Cancer0.97 ± 0.10[3][4]
PSN-1Pancreatic Cancer0.99 ± 0.09[3][4]
Capan-1Pancreatic Cancer1.10 ± 0.44[3][4]
Panc-1Pancreatic Cancer1.16 ± 0.49[3][4]
A549Lung Cancer0.23[5]
HCT116Colon Cancer0.45[5]
B16-F10Murine Melanoma2.5[5]
4T1Murine Breast Cancer3.2[5]

Experimental Protocols: Methodologies for Studying Cellular Uptake and Fate

The investigation of the cellular uptake and intracellular fate of Demethyldolastatin 10, particularly within an ADC context, employs a variety of sophisticated experimental techniques.

Immunofluorescence and Confocal Microscopy for Visualizing Internalization and Trafficking

This method allows for the direct visualization of ADC internalization and its colocalization with specific subcellular compartments.

Protocol Overview:

  • Cell Culture: Plate target cancer cells on glass coverslips and allow them to adhere overnight.

  • ADC Incubation: Treat the cells with a fluorescently labeled ADC at a predetermined concentration and for various time points.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde to preserve cellular structures, followed by permeabilization with a detergent like Triton X-100 to allow antibody access to intracellular targets.

  • Immunostaining: Incubate the cells with primary antibodies against markers for specific organelles (e.g., LAMP1 for lysosomes, EEA1 for early endosomes).

  • Secondary Antibody Staining: Add fluorescently labeled secondary antibodies that bind to the primary antibodies.

  • Nuclear Staining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips on microscope slides.

  • Confocal Microscopy: Acquire z-stack images using a confocal microscope to visualize the subcellular localization of the ADC in relation to the stained organelles.

Flow Cytometry for Quantifying ADC Internalization

Flow cytometry provides a high-throughput method for quantifying the amount of ADC internalized by a large population of cells.

Protocol Overview:

  • Cell Preparation: Harvest and wash the target cells, then resuspend them in a suitable buffer.

  • ADC Incubation: Incubate the cells with a fluorescently labeled ADC on ice to allow for surface binding without significant internalization.

  • Internalization Induction: Shift the cells to 37°C for various time points to allow for internalization to occur.

  • Surface Signal Quenching: Add a quenching agent (e.g., trypan blue) to extinguish the fluorescence of the non-internalized, surface-bound ADC.

  • Flow Cytometric Analysis: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity of the internalized ADC.

Subcellular Fractionation for Biochemical Analysis

This technique separates different cellular organelles, allowing for the quantification of the ADC and its metabolites in specific compartments.

Protocol Overview:

  • Cell Lysis: Treat cells that have been incubated with the ADC with a hypotonic buffer to swell the cells.

  • Homogenization: Mechanically disrupt the cell membrane using a Dounce homogenizer or similar device, releasing the organelles.

  • Differential Centrifugation: Subject the cell homogenate to a series of centrifugation steps at increasing speeds. This will pellet different organelles based on their size and density (e.g., nuclei at low speed, mitochondria at medium speed, and microsomes at high speed).

  • Lysosomal Fraction Enrichment: Further purify the lysosomal fraction using density gradient centrifugation.

  • Analysis: Analyze the protein and drug content of each fraction using techniques such as Western blotting to detect organelle-specific markers and mass spectrometry to quantify the amount of ADC or released MMAE.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, provide a visual representation of the key experimental workflows and signaling pathways described in this guide.

experimental_workflow_uptake cluster_immunofluorescence Immunofluorescence Workflow cluster_flow_cytometry Flow Cytometry Workflow cluster_fractionation Subcellular Fractionation Workflow if_start Seed Cells on Coverslips if_adc Incubate with Fluorescent ADC if_start->if_adc if_fix Fix and Permeabilize if_adc->if_fix if_stain Immunostain for Organelles if_fix->if_stain if_mount Mount and Image if_stain->if_mount fc_start Prepare Cell Suspension fc_adc Incubate with Fluorescent ADC fc_start->fc_adc fc_internalize Induce Internalization (37°C) fc_adc->fc_internalize fc_quench Quench Surface Fluorescence fc_internalize->fc_quench fc_analyze Analyze on Flow Cytometer fc_quench->fc_analyze sf_start Incubate Cells with ADC sf_lyse Lyse and Homogenize Cells sf_start->sf_lyse sf_centrifuge Differential Centrifugation sf_lyse->sf_centrifuge sf_purify Purify Lysosomal Fraction sf_centrifuge->sf_purify sf_analyze Analyze Fractions (MS, WB) sf_purify->sf_analyze

Experimental Workflows for Studying ADC Uptake and Trafficking.

intracellular_pathway cluster_uptake Cellular Uptake and Trafficking cluster_action Mechanism of Action adc Antibody-Drug Conjugate (ADC) receptor Tumor Antigen adc->receptor Binding clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit Internalization endosome Early Endosome clathrin_pit->endosome Trafficking lysosome Lysosome endosome->lysosome Maturation linker_cleavage Linker Cleavage (Cathepsin B) lysosome->linker_cleavage mmae Released MMAE (Demethyldolastatin 10) linker_cleavage->mmae tubulin Tubulin mmae->tubulin Inhibits Polymerization microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption cell_cycle_arrest G2/M Cell Cycle Arrest microtubule_disruption->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Intracellular Pathway of an MMAE-Containing ADC.

apoptosis_signaling cluster_trigger Apoptotic Trigger cluster_intrinsic Intrinsic Apoptosis Pathway microtubule_disruption Microtubule Disruption (by MMAE) bcl2 Bcl-2 (Anti-apoptotic) microtubule_disruption->bcl2 Inhibition bax_bak Bax/Bak (Pro-apoptotic) bcl2->bax_bak Inhibits mitochondrion Mitochondrion bax_bak->mitochondrion Pore Formation cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 cell_death Cell Death caspase3->cell_death

MMAE-Induced Intrinsic Apoptosis Signaling Pathway.

References

Demethyldolastatin 10: A Technical Guide to its Role in Inducing Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethyldolastatin 10, a potent synthetic analog of the natural marine peptide dolastatin 10, is a powerful antineoplastic agent that exerts its cytotoxic effects by inducing apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying Demethyldolastatin 10-induced apoptosis, with a focus on its interaction with tubulin, the subsequent signaling cascades, and the key molecular players involved. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary molecular target of Demethyldolastatin 10 is tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.

Demethyldolastatin 10 binds to the vinca domain on β-tubulin, disrupting microtubule dynamics. This interference prevents the polymerization of tubulin into microtubules. The depolymerization of microtubules leads to a cascade of events culminating in cell cycle arrest and apoptosis.

Quantitative Data: Inhibition of Tubulin Polymerization
CompoundAssayIC50 ValueCell Line/System
Dolastatin 10Tubulin Polymerization Inhibition1.2 µMPurified tubulin in glutamate

This table presents data for dolastatin 10 as a proxy for the expected activity of Demethyldolastatin 10.

Signaling Pathways in Demethyldolastatin 10-Induced Apoptosis

The disruption of microtubule dynamics by Demethyldolastatin 10 triggers a complex signaling network that converges on the apoptotic machinery. The primary pathway involves cell cycle arrest at the G2/M phase, activation of the c-Jun N-terminal kinase (JNK) signaling cascade, and subsequent modulation of the Bcl-2 family of proteins, leading to the activation of caspases.

G2/M Cell Cycle Arrest

The failure to form a functional mitotic spindle due to tubulin depolymerization activates the spindle assembly checkpoint (SAC). This checkpoint halts the cell cycle at the G2/M transition, preventing cells from proceeding into anaphase with a defective spindle. Prolonged arrest at this stage is a potent trigger for apoptosis.

JNK Pathway Activation

Microtubule disruption is a form of cellular stress that leads to the activation of the c-Jun N-terminal kinase (JNK) pathway, a critical signaling cascade in the cellular stress response.[1] Activated JNK can phosphorylate and regulate the activity of several downstream targets, including members of the Bcl-2 family of proteins.[1][2]

Modulation of the Bcl-2 Family of Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic (mitochondrial) pathway of apoptosis. They consist of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate.

Demethyldolastatin 10, through the activation of the JNK pathway, is thought to modulate this balance in favor of apoptosis. One key mechanism is the phosphorylation of the anti-apoptotic protein Bcl-2. Phosphorylation of Bcl-2 can inactivate its protective function, thereby promoting the pro-apoptotic activity of proteins like Bax and Bak.[3] This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.

Caspase Activation

The release of cytochrome c from the mitochondria initiates the formation of the apoptosome, a protein complex that activates initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation and the formation of apoptotic bodies.

Visualizing the Pathway

Signaling Pathway of Demethyldolastatin 10-Induced Apoptosis

Demethyldolastatin10_Apoptosis_Pathway cluster_0 Cellular Effects of Demethyldolastatin 10 cluster_1 Apoptotic Signaling Cascade D10 Demethyldolastatin 10 Tubulin Tubulin Polymerization Inhibition D10->Tubulin Microtubule Microtubule Depolymerization Tubulin->Microtubule G2M G2/M Cell Cycle Arrest Microtubule->G2M JNK JNK Activation G2M->JNK Bcl2_p Bcl-2 Phosphorylation (Inactivation) JNK->Bcl2_p Bax_Bak Bax/Bak Activation Bcl2_p->Bax_Bak promotes MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of Demethyldolastatin 10-induced apoptosis.

Quantitative Assessment of Apoptosis

The pro-apoptotic activity of Demethyldolastatin 10 can be quantified through various in vitro assays. The following tables present representative data for the highly similar compound, dolastatin 10, which is expected to exhibit a comparable quantitative profile to Demethyldolastatin 10.

Table 3.1: In Vitro Cytotoxicity of Dolastatin 10 in Small-Cell Lung Cancer (SCLC) Cell Lines
Cell LineIC50 (nM)
NCI-H690.059
NCI-H820.032
NCI-H4460.184
NCI-H5100.045

Data from a study on dolastatin 10, indicating potent growth inhibitory activity.[3]

Table 3.2: Induction of Apoptosis by Dolastatin 10 in SCLC Cell Lines
Cell LineTreatmentObservation
NCI-H69, -H82, -H446, -H5101.3 nM Dolastatin 10 for 48hEvidence of apoptosis observed

Qualitative data from a study on dolastatin 10.[3]

Table 3.3: Bcl-2 Modification by Dolastatin 10
Cell LineTreatmentObservation
NCI-H69, -H5101.3 nM Dolastatin 10 for 16hAltered electrophoretic mobility of Bcl-2, suggestive of phosphorylation

Data from a study on dolastatin 10.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the apoptotic effects of Demethyldolastatin 10.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cell culture medium

  • Demethyldolastatin 10 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Demethyldolastatin 10 and a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Demethyldolastatin 10

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Demethyldolastatin 10 at various concentrations for a specified time.

  • Harvest the cells, including both adherent and floating cells, and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins.

Materials:

  • Cell culture dishes

  • Demethyldolastatin 10

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with Demethyldolastatin 10 for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Experimental Workflow and Logical Relationships

Workflow for Investigating Demethyldolastatin 10-Induced Apoptosis

Experimental_Workflow cluster_0 Initial Screening cluster_1 Apoptosis Confirmation and Quantification cluster_2 Mechanism of Action Analysis Cell_Culture Cell Culture (e.g., SCLC cell lines) Treatment Treatment with Demethyldolastatin 10 (Dose- and Time-course) Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Treatment_Apoptosis Treatment at IC50 Concentration MTT_Assay->Treatment_Apoptosis Inform concentration Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) Treatment_Mechanism Treatment for Mechanism Studies Flow_Cytometry->Treatment_Mechanism Confirm apoptosis Treatment_Apoptosis->Flow_Cytometry Western_Blot Western Blot Analysis (Bcl-2 family, Caspases) Tubulin_Assay Tubulin Polymerization Assay Treatment_Mechanism->Western_Blot Treatment_Mechanism->Tubulin_Assay

References

Early Preclinical Development of Cemadotin (Demethyldolastatin 10): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cemadotin (also known as LU103793 and Demethyldolastatin 10) is a synthetic analog of the natural marine product dolastatin 15. It belongs to a class of potent antineoplastic agents that function as microtubule inhibitors. By disrupting microtubule dynamics, Cemadotin induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in rapidly dividing cancer cells. This technical guide provides an in-depth overview of the core preclinical development of Cemadotin, summarizing key in vitro and in vivo data, detailing experimental methodologies, and illustrating the underlying mechanisms of action.

Mechanism of Action

Cemadotin exerts its cytotoxic effects by binding to β-tubulin, a subunit of microtubules. This interaction disrupts the assembly of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division. The inhibition of microtubule polymerization leads to mitotic arrest, a prolonged halt in the cell cycle at the M phase. This sustained arrest triggers a cascade of intracellular signaling events, culminating in programmed cell death, or apoptosis. A key event in this process is the phosphorylation of the anti-apoptotic protein Bcl-2, which is associated with an inactivation of its protective function.

In Vitro Efficacy

The in vitro cytotoxic activity of dolastatin 10, a closely related compound, has been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating potent growth inhibition at nanomolar concentrations.

Cell LineCancer TypeIC50 (nM)
NCI-H69Small-Cell Lung Cancer0.032[1]
NCI-H82Small-Cell Lung CancerData not available
NCI-H446Small-Cell Lung CancerData not available
NCI-H510Small-Cell Lung Cancer0.184[1]

In Vivo Efficacy

Preclinical in vivo studies using human tumor xenograft models in immunocompromised mice have demonstrated the antitumor activity of dolastatin 10. In a metastatic small-cell lung cancer model using NCI-H446 cells, treatment with dolastatin 10 showed significant therapeutic benefit.

Animal ModelTumor TypeTreatment RegimenKey Findings
SCID MiceNCI-H446 Small-Cell Lung Cancer Xenograft450 µg/kg intravenously (IV) x 2Complete inhibition of tumor formation in a metastatic model. In established subcutaneous tumors, induced apoptosis in the majority of tumor cells within 96 hours, resulting in a log10 cell kill of 5.2 and an increase in median survival from 42 to 91 days.[1]

Note: The in vivo efficacy data presented is for dolastatin 10. While Cemadotin has shown preclinical antitumor activity, specific quantitative data from xenograft studies is not widely published.

Pharmacokinetics and Toxicology

Pharmacokinetics

Detailed preclinical pharmacokinetic data for Cemadotin in animal models is not extensively published. However, a Phase I clinical trial in adult cancer patients provides some insight into its pharmacokinetic profile when administered as a 5-day continuous intravenous infusion.

ParameterValue
Mean Steady-State Blood Concentration (at MTD of 12.5 mg/m²)282 ± 7 nM[2]
Mean Half-Life13.2 ± 4.3 hours[2]
Mean Total Blood Clearance0.52 ± 0.09 L/h/m²[2]
Mean Apparent Volume of Distribution at Steady State9.9 ± 3.3 L/m²[2]
Toxicology

Preclinical toxicology studies are essential to determine the safety profile of a drug candidate. For Cemadotin, the principal dose-limiting toxicity observed in a Phase I clinical trial was reversible, dose-related neutropenia. Notably, cardiovascular toxicity, which had been a concern in earlier studies with different administration schedules, was not significant with a 5-day continuous infusion.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a specific density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Cemadotin. Control wells receive medium with the vehicle used to dissolve the compound.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Cancer cells are seeded in culture dishes and treated with Cemadotin at a specific concentration for a defined period.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and collected by centrifugation.

  • Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated on ice or at -20°C for at least 30 minutes to fix the cells.

  • Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.

  • Data Interpretation: The data is presented as a histogram, where the x-axis represents DNA content and the y-axis represents the number of cells. Cells in the G1 phase have a 2n DNA content, cells in the G2 and M phases have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this stage.

Visualizations

Signaling Pathway of Cemadotin-Induced Apoptosis

G cluster_0 Cellular Environment cluster_1 Microtubule Dynamics cluster_2 Cell Cycle Progression cluster_3 Apoptotic Signaling Cemadotin Cemadotin Tubulin β-Tubulin Cemadotin->Tubulin Binds to Microtubule Microtubule Assembly Cemadotin->Microtubule Inhibits Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Disruption G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Bcl2 Bcl-2 G2M_Arrest->Bcl2 Leads to Bcl2_P Phosphorylated Bcl-2 (Inactive) Bcl2->Bcl2_P Phosphorylation Caspase Caspase Activation Bcl2_P->Caspase Promotes Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of Cemadotin-induced apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Assessment

G start Start cell_culture Culture Cancer Cell Lines start->cell_culture seed_plate Seed Cells in 96-well Plate cell_culture->seed_plate add_cemadotin Add Cemadotin (Varying Concentrations) seed_plate->add_cemadotin incubate Incubate (48-72 hours) add_cemadotin->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining in vitro cytotoxicity.

Logical Relationship of Preclinical Development Stages

G discovery Compound Discovery (Dolastatin 15 Analog) in_vitro In Vitro Studies (Cytotoxicity, Mechanism) discovery->in_vitro in_vivo In Vivo Efficacy (Xenograft Models) in_vitro->in_vivo pharm_tox Pharmacokinetics & Toxicology (Animal) in_vivo->pharm_tox ind Investigational New Drug (IND) Application pharm_tox->ind clinical Clinical Trials ind->clinical

Caption: Stages of early preclinical drug development.

References

Methodological & Application

Application Notes and Protocols: Demethyldolastatin 10 Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyldolastatin 10, often referred to as Dolastatin 10, is a potent antimitotic and cytotoxic pentapeptide originally isolated from the marine sea hare Dolabella auricularia.[1] It is a powerful inhibitor of tubulin polymerization, disrupting microtubule dynamics, which are essential for mitotic spindle formation and cell division.[1][2][3] This disruption leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[4] Due to its high cytotoxicity against a broad range of cancer cell lines, Demethyldolastatin 10 and its synthetic analogs are of significant interest in cancer research and for the development of antibody-drug conjugates (ADCs).

These application notes provide a detailed protocol for determining the cytotoxicity of Demethyldolastatin 10 using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.

Mechanism of Action

Demethyldolastatin 10 exerts its cytotoxic effects primarily by interfering with microtubule dynamics. It binds to tubulin and inhibits its polymerization into microtubules.[1][3] This leads to the disruption of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the involvement of Bcl-2 family proteins and the activation of caspases, ultimately leading to programmed cell death.[1][4]

Data Presentation: Cytotoxicity of Demethyldolastatin 10

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Demethyldolastatin 10 in various cancer cell lines, demonstrating its potent cytotoxic activity.

Cell LineCancer TypeIC50 (nM)
L1210Murine Leukemia0.5[3]
NCI-H69Small Cell Lung Cancer0.059
NCI-H82Small Cell Lung Cancer0.032 - 0.184
NCI-H446Small Cell Lung Cancer0.032 - 0.184
NCI-H510Small Cell Lung Cancer0.032 - 0.184
DU-145Human Prostate Cancer0.5
KBHuman Oral CancerVaries with cell concentration
LoVoHuman Colon CancerVaries with cell concentration[5]

Experimental Protocols

MTT Assay for Demethyldolastatin 10 Cytotoxicity

This protocol is designed for assessing the cytotoxicity of Demethyldolastatin 10 in adherent cancer cell lines cultured in 96-well plates.

Materials:

  • Demethyldolastatin 10 (stock solution in DMSO)

  • Target cancer cell line

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete culture medium.

    • Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 5,000 - 10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as blanks.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Demethyldolastatin 10 in complete culture medium from the stock solution. It is crucial to use a wide range of concentrations to determine the IC50 value accurately (e.g., from picomolar to micromolar).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, carefully add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan Crystals:

    • After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to reduce background noise if necessary.

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of Demethyldolastatin 10 using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the drug concentration.

  • Determine the IC50 value, which is the concentration of Demethyldolastatin 10 that inhibits cell viability by 50%, using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Visualizations

Demethyldolastatin10_Signaling_Pathway D10 Demethyldolastatin 10 Tubulin Tubulin Dimers D10->Tubulin Inhibits Microtubules Microtubule Polymerization MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M G2/M Phase Arrest MitoticSpindle->G2M Bcl2 Bcl-2 Phosphorylation G2M->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Signaling Pathway of Demethyldolastatin 10.

Cytotoxicity_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddDrug Add Demethyldolastatin 10 Dilutions Incubate1->AddDrug Incubate2 Incubate 48-72h AddDrug->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance Analyze Data Analysis (Calculate IC50) ReadAbsorbance->Analyze End End Analyze->End

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

References

Application Notes and Protocols for Demethyldolastatin 10 in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyldolastatin 10, a potent synthetic analogue of the natural marine product dolastatin 10, is a highly effective antimitotic agent. Its derivatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are pivotal cytotoxic payloads in the development of antibody-drug conjugates (ADCs). These auristatin-based payloads, when linked to a monoclonal antibody (mAb), enable the targeted delivery of a potent cytotoxic agent to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic index.

These application notes provide a comprehensive overview of the use of Demethyldolastatin 10 derivatives in ADC development, including their mechanism of action, protocols for ADC conjugation and characterization, and methodologies for evaluating their in vitro and in vivo efficacy.

Mechanism of Action

Demethyldolastatin 10 and its derivatives exert their cytotoxic effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis and programmed cell death. The high potency of these agents makes them ideal for ADC development, where targeted delivery to tumor cells is paramount.

The general mechanism of a Demethyldolastatin 10-based ADC is as follows:

  • Binding: The ADC binds to a specific antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.

  • Payload Release: Inside the cell, the linker connecting the antibody and the Demethyldolastatin 10 derivative is cleaved, releasing the cytotoxic payload.

  • Tubulin Inhibition: The released payload binds to tubulin, disrupting microtubule formation.

  • Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to G2/M phase arrest and subsequent activation of the apoptotic cascade, resulting in cancer cell death.

Quantitative Data Summary

The following tables summarize key quantitative data for Demethyldolastatin 10 derivatives in ADC development.

Table 1: In Vitro Cytotoxicity (IC50) of Demethyldolastatin 10 Derivatives in Various Cancer Cell Lines

Cell LineCancer TypePayloadIC50 (nM)
NCI-N87Gastric CarcinomaMMAE0.7
OE19Esophageal AdenocarcinomaMMAE1.5
HCT116Colorectal CarcinomaMMAE8.8
NCI-N87Gastric CarcinomaMMAF88.3
OE19Esophageal AdenocarcinomaMMAF386.3
HCT116Colorectal CarcinomaMMAF8944
LoVoColorectal AdenocarcinomaDolastatin 10Varies with cell concentration
KBCervical CarcinomaDolastatin 10Varies with cell concentration

Table 2: In Vivo Efficacy of MMAE-Based ADCs in Xenograft Models

Xenograft ModelCancer TypeADCDose (mg/kg)Tumor Growth Inhibition (%)
MCF7Breast Cancer1A3-MMAE5Significant regression
MCF7-F (Fulvestrant-resistant)Breast Cancer1A3-MMAE5Complete tumor clearance
JIMT-1Breast Cancer23V-MMAE3~30
H358Non-Small Cell Lung CancerH5B14-MMAE20Significant inhibition
HT-29Colon CancerH5B14-MMAE20Significant inhibition
L3.6plPancreatic CancerH5B14-MMAE20Significant inhibition
T-47DBreast CancerH5B14-MMAE20Significant inhibition

Table 3: Stability of a vc-MMAE Linker in Different Sera

Serum SourceIncubation Time (hours)MMAE Release (%)
Human24<1
Rat24<1
Mouse244.3

Experimental Protocols

Protocol 1: ADC Conjugation (Thiol-Maleimide Chemistry)

This protocol describes the conjugation of a Demethyldolastatin 10 derivative containing a maleimide group to a monoclonal antibody via reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Demethyldolastatin 10 derivative-linker with a maleimide group (e.g., mc-vc-PAB-MMAE)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

  • Reaction buffers (e.g., PBS with EDTA)

Procedure:

  • Antibody Reduction:

    • Incubate the mAb with a molar excess of TCEP to partially reduce the interchain disulfide bonds. The ratio of TCEP to mAb will determine the number of available thiol groups and thus the final drug-to-antibody ratio (DAR).

    • Incubate at 37°C for 1-2 hours.

  • Conjugation:

    • Add the maleimide-functionalized Demethyldolastatin 10 derivative-linker to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the available thiol groups.

    • Incubate at room temperature for 1-2 hours in the dark.

  • Quenching:

    • Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

    • Incubate for 20-30 minutes.

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC).

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the purity and aggregation state of the ADC by SEC.

    • Confirm the integrity of the ADC by SDS-PAGE under reducing and non-reducing conditions.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic potential of a Demethyldolastatin 10-based ADC on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Demethyldolastatin 10-based ADC

  • Control antibody (unconjugated)

  • Free Demethyldolastatin 10 derivative

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, control antibody, and free drug in complete cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a negative control.

    • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a Demethyldolastatin 10-based ADC in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Demethyldolastatin 10-based ADC

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth. Begin treatment when the tumors reach a predetermined size (e.g., 100-200 mm³).

  • Treatment Administration:

    • Randomize the mice into treatment groups (e.g., vehicle control, ADC).

    • Administer the ADC and vehicle control intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule.

  • Tumor Measurement and Body Weight Monitoring:

    • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Evaluation:

    • Continue the study for a predetermined period or until the tumors in the control group reach a specific size.

    • Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the vehicle control group.

    • Plot the mean tumor volume over time for each group.

  • Ethical Considerations:

    • All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Demethyldolastatin 10 (Payload) Lysosome->Payload 3. Payload Release Tubulin Tubulin Dimers Payload->Tubulin 4. Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule Inhibition of Polymerization Cell_Cycle_Arrest G2/M Arrest Microtubule->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 5. Induction of ADC_Development_Workflow Antibody_Selection 1. Antibody Selection (Target Specificity) ADC_Conjugation 3. ADC Conjugation Antibody_Selection->ADC_Conjugation Linker_Payload_Synthesis 2. Linker-Payload Synthesis (Demethyldolastatin 10 derivative) Linker_Payload_Synthesis->ADC_Conjugation ADC_Characterization 4. ADC Characterization (DAR, Purity, Stability) ADC_Conjugation->ADC_Characterization In_Vitro_Evaluation 5. In Vitro Evaluation (Cytotoxicity, Binding) ADC_Characterization->In_Vitro_Evaluation In_Vivo_Evaluation 6. In Vivo Evaluation (Efficacy, Toxicity) In_Vitro_Evaluation->In_Vivo_Evaluation Preclinical_Development 7. Preclinical Development In_Vivo_Evaluation->Preclinical_Development Apoptosis_Signaling_Pathway D10_Payload Demethyldolastatin 10 Payload Tubulin_Inhibition Inhibition of Tubulin Polymerization D10_Payload->Tubulin_Inhibition G2M_Arrest G2/M Cell Cycle Arrest Tubulin_Inhibition->G2M_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins G2M_Arrest->Bcl2_Family Mitochondrial_Pathway Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondrial_Pathway Caspase_Activation Caspase Activation (e.g., Caspase-3, -7) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Application Notes and Protocols: The Use of Dolastatin 10, a Demethyldolastatin 10 Analog, in Small-Cell Lung Cancer Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small-cell lung cancer (SCLC) is an aggressive malignancy with limited treatment options. Dolastatin 10 and its synthetic analog, Demethyldolastatin 10 (also known as Auristatin E), are potent antimitotic agents that inhibit tubulin polymerization. While direct studies on Demethyldolastatin 10 as a standalone agent in SCLC xenografts are limited in publicly available literature, extensive research on the structurally and functionally similar natural peptide, dolastatin 10, provides valuable insights into its preclinical efficacy and mechanism of action in SCLC. These application notes and protocols are based on the available data for dolastatin 10 and serve as a comprehensive guide for researchers investigating auristatin-class compounds in SCLC xenograft models.

Dolastatin 10 has demonstrated significant growth-inhibitory and pro-apoptotic activity in SCLC cell lines and xenografts.[1][2] Its mechanism of action involves the inhibition of microtubule assembly, leading to cell cycle arrest and induction of apoptosis, partly through the modulation of the Bcl-2 protein.[1][2][3]

Data Presentation

The following tables summarize the quantitative data from preclinical studies of dolastatin 10 in SCLC.

Table 1: In Vitro Growth Inhibitory Activity of Dolastatin 10 in SCLC Cell Lines

Cell LineIC50 (nM)
NCI-H690.032 - 0.184
NCI-H820.032 - 0.184
NCI-H4460.032 - 0.184
NCI-H5100.032 - 0.184

Data extracted from studies on dolastatin 10, a close analog of Demethyldolastatin 10.[1][2]

Table 2: In Vivo Efficacy of Dolastatin 10 in SCLC Xenograft Models

Xenograft ModelTreatment RegimenOutcome
NCI-H446 (Metastatic Model)450 µg/kg IV x 2 (after IV injection of cells)Complete inhibition of tumor formation
NCI-H446 (Established Subcutaneous Xenografts)450 µg/kg IVInduction of apoptosis in the majority of tumor cells within 96 h
NCI-H446 (Established Subcutaneous Xenografts)450 µg/kg IVLog10 cell kill of 5.2
NCI-H446 (Established Subcutaneous Xenografts)450 µg/kg IVIncrease in median survival from 42 to 91 days

Data extracted from studies on dolastatin 10, a close analog of Demethyldolastatin 10.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments involving dolastatin 10 in SCLC research. These protocols can be adapted for studies with Demethyldolastatin 10.

In Vitro Growth Inhibition Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compound on SCLC cell lines.

Materials:

  • SCLC cell lines (e.g., NCI-H69, NCI-H82, NCI-H446, NCI-H510)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Dolastatin 10 or Demethyldolastatin 10

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed SCLC cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the drug solvent).

  • Incubate the plates for the desired period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vivo SCLC Xenograft Model

This protocol describes the establishment of subcutaneous SCLC xenografts in immunodeficient mice to evaluate the in vivo efficacy of the test compound.

Materials:

  • SCLC cells (e.g., NCI-H446)

  • Immunodeficient mice (e.g., SCID mice)

  • Matrigel (optional)

  • Dolastatin 10 or Demethyldolastatin 10

  • Vehicle solution (for drug dilution)

  • Calipers

  • Syringes and needles

Procedure:

  • Harvest SCLC cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., 450 µg/kg of dolastatin 10) or vehicle to the mice via the desired route (e.g., intravenous injection).

  • Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Analyze the data to determine tumor growth inhibition and assess any survival benefit.

Apoptosis and Bcl-2 Modification Analysis

Apoptosis Detection (TUNEL Assay):

  • Fix and paraffin-embed tumor tissues from the xenograft study.

  • Perform a Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on tissue sections according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.

  • Visualize and quantify apoptotic cells using microscopy.

Bcl-2 Modification (Immunoblot Analysis):

  • Treat SCLC cell lines with the test compound for a specified time (e.g., 16 hours with 1.3 nM dolastatin 10).[1]

  • Lyse the cells and extract proteins.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with a primary antibody against Bcl-2, followed by a secondary antibody.

  • Visualize the protein bands to observe any shifts in electrophoretic mobility, which may indicate post-translational modifications like phosphorylation.[1]

  • To confirm phosphorylation, treat protein extracts from compound-treated cells with a phosphatase (e.g., calcineurin) and observe the disappearance of the shifted band.[1]

Visualizations

Signaling Pathway of Dolastatin 10 in SCLC

G cluster_cell SCLC Cell Dolastatin10 Dolastatin 10 Tubulin Tubulin Dolastatin10->Tubulin Inhibits Microtubule Microtubule Assembly Dolastatin10->Microtubule Inhibits Bcl2 Bcl-2 Dolastatin10->Bcl2 Induces Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Leads to pBcl2 Phosphorylated Bcl-2 Bcl2->pBcl2 Phosphorylation pBcl2->Apoptosis Promotes

Caption: Mechanism of Dolastatin 10 in SCLC cells.

Experimental Workflow for In Vivo Xenograft Study

G cluster_workflow SCLC Xenograft Workflow start Start cell_prep Prepare SCLC Cell Suspension start->cell_prep injection Subcutaneous Injection into Immunodeficient Mice cell_prep->injection tumor_growth Monitor Tumor Growth injection->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization Tumors Palpable treatment Administer Compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Mouse Health treatment->monitoring endpoint Study Endpoint monitoring->endpoint Pre-defined Criteria Met analysis Euthanize & Analyze Tumors (Histology, Biomarkers) endpoint->analysis end End analysis->end

Caption: Workflow for SCLC xenograft efficacy studies.

References

Application Notes and Protocols for In vivo Efficacy Studies of Demethyldolastatin 10 (DMDol10) Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyldolastatin 10 (DMDol10) and its derivatives, such as monomethyl auristatin F (MMAF), are highly potent antitubulin agents used as cytotoxic payloads in antibody-drug conjugates (ADCs). These ADCs are designed for targeted delivery to cancer cells, minimizing systemic toxicity while maximizing antitumor efficacy. This document provides a summary of in vivo efficacy data for DMDol10-based ADCs in various cancer models and detailed protocols for conducting such studies.

In vivo Efficacy of Demethyldolastatin 10 ADCs

The in vivo efficacy of ADCs utilizing Demethyldolastatin 10 derivatives, particularly MMAF, has been demonstrated in several preclinical xenograft models. These studies typically involve the administration of the ADC to immunodeficient mice bearing human tumor xenografts. Efficacy is primarily assessed by measuring tumor growth inhibition over time.

Summary of Quantitative In vivo Efficacy Data

The following tables summarize the in vivo antitumor activity of an anti-CD70 ADC containing an MMAF payload in various human cancer xenograft models.

Table 1: In vivo Efficacy of Anti-CD70-MMAF ADC in a 786-O Renal Cell Carcinoma Xenograft Model

Treatment GroupDay 13 (Mean Tumor Volume ± SEM, mm³)Day 17 (Mean Tumor Volume ± SEM, mm³)Day 21 (Mean Tumor Volume ± SEM, mm³)Day 26 (Mean Tumor Volume ± SEM, mm³)Day 29 (Mean Tumor Volume ± SEM, mm³)Day 33 (Mean Tumor Volume ± SEM, mm³)
Untreated88 ± 7198 ± 27290 ± 41469 ± 82633 ± 106-
IgG1-mcF4 (1.5 mg/kg)86 ± 5105 ± 976 ± 1186 ± 31115 ± 38223 ± 91
IgG1v1-mcF4 (1.5 mg/kg)88 ± 468 ± 746 ± 847 ± 936 ± 1042 ± 14
IgG2-mcF4 (1.5 mg/kg)85 ± 790 ± 2175 ± 2895 ± 3775 ± 3490 ± 44
Control IgG1 (4.5 mg/kg)91 ± 5141 ± 21312 ± 59472 ± 85645 ± 106-
IgG1-mcF4 (4.5 mg/kg)86 ± 675 ± 641 ± 542 ± 1140 ± 1048 ± 11
IgG1v1-mcF4 (4.5 mg/kg)89 ± 599 ± 1576 ± 2263 ± 2062 ± 1844 ± 13
IgG2-mcF4 (4.5 mg/kg)89 ± 670 ± 745 ± 854 ± 1058 ± 1644 ± 18

Data extracted from a supplementary table associated with a study on engineered anti-CD70 ADCs.[1]

Table 2: In vivo Efficacy of Anti-CD70-MMAF ADC in a DBTRG-05MG Glioblastoma Xenograft Model

Treatment GroupDoseFinal Mean Tumor Volume (mm³)
Control->1500
Anti-CD70 ADC1 mg/kg<500
Anti-CD70 ADC3 mg/kgTumor Regression

Qualitative data inferred from graphical representations in a study on engineered anti-CD70 ADCs. Specific numerical data from supplementary tables was not available.

Table 3: In vivo Efficacy of Anti-CD70-MMAF ADC in a UMRC3 Renal Cell Carcinoma Xenograft Model

Treatment GroupDosing ScheduleFinal Mean Tumor Volume (mm³)
Control->2000
Anti-CD70 ADC1 mg/kg, q4d x 4<500
Anti-CD70 ADC3 mg/kg, q4d x 4Tumor Regression

Qualitative data inferred from graphical representations in a study on engineered anti-CD70 ADCs. Specific numerical data from supplementary tables was not available.

Table 4: In vivo Efficacy of Anti-CD70-MMAF ADC in Ovarian Cancer Xenograft Models

Xenograft ModelTreatment GroupFinal Mean Tumor Volume (mm³)P-value
A2780cisRControl-ADC1639.0< 0.01
CD70-ADC32.0
SKOV3cisRControl-ADC584.9< 0.01
CD70-ADC232.2

Data from a study investigating a CD70-ADC in ovarian cancer models.[2][3][4]

Experimental Protocols

The following protocols provide a general framework for conducting in vivo efficacy studies of Demethyldolastatin 10 ADCs. Specific details may need to be optimized for different cell lines and ADC constructs.

Animal Models and Husbandry
  • Animal Strain: Athymic nude mice (e.g., BALB/c nude) or SCID mice, typically 6-8 weeks old, are commonly used for establishing xenograft models.[5]

  • Housing: Animals should be housed in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to sterile food and water.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

  • Ethical Considerations: All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Cell Culture and Implantation
  • Cell Lines: Use human cancer cell lines known to express the target antigen for the ADC. The 786-O (renal), DBTRG-05MG (glioblastoma), UMRC3 (renal), A2780cisR (ovarian, cisplatin-resistant), and SKOV3cisR (ovarian, cisplatin-resistant) cell lines have been used in studies with anti-CD70 ADCs.

  • Cell Preparation: Culture cells in appropriate media and conditions. On the day of implantation, harvest cells during the logarithmic growth phase. Prepare a single-cell suspension in a suitable vehicle, such as sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel. The final cell concentration is typically between 1 x 10^7 and 5 x 10^7 cells/mL.[6]

  • Subcutaneous Implantation: Anesthetize the mice and subcutaneously inject 100-200 µL of the cell suspension into the flank.

ADC Administration and Dosing
  • ADC Formulation: Reconstitute the lyophilized ADC in a sterile vehicle as recommended by the manufacturer.

  • Route of Administration: ADCs are typically administered intravenously (i.v.) via the tail vein.

  • Dosing Schedule: Dosing can be a single administration or multiple doses (e.g., once weekly or every 4 days for a specified number of cycles). Doses are typically expressed in mg of ADC per kg of body weight.

Tumor Measurement and Data Analysis
  • Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[5]

  • Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition. This can be reported as the mean tumor volume of treated groups compared to the control group over time. Other endpoints may include tumor regression, partial response, complete response, and overall survival.

  • Statistical Analysis: Use appropriate statistical methods to compare tumor growth between treated and control groups.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Demethyldolastatin 10 and its Derivatives

Demethyldolastatin 10 and its analogs, such as MMAF, exert their cytotoxic effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

DMDol10_Signaling_Pathway cluster_cell Cancer Cell ADC DMDol10 ADC Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DMDol10 Free DMDol10/MMAF Lysosome->DMDol10 Payload Release Tubulin Tubulin Dimers DMDol10->Tubulin Inhibition Microtubules Microtubule Polymerization DMDol10->Microtubules Disruption G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Signaling pathway of Demethyldolastatin 10 (DMDol10) ADC leading to apoptosis.

Experimental Workflow for In vivo Efficacy Studies

The following diagram outlines the typical workflow for conducting in vivo efficacy studies of Demethyldolastatin 10 ADCs.

InVivo_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Tumor_Implantation Subcutaneous Tumor Implantation Animal_Acclimatization->Tumor_Implantation Cell_Culture Tumor Cell Culture Cell_Culture->Tumor_Implantation ADC_Prep ADC Formulation ADC_Administration ADC Administration ADC_Prep->ADC_Administration Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Randomization->ADC_Administration Tumor_Measurement Regular Tumor Volume Measurement ADC_Administration->Tumor_Measurement Data_Collection Data Collection and Compilation Tumor_Measurement->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Efficacy_Evaluation Efficacy Evaluation (TGI, etc.) Statistical_Analysis->Efficacy_Evaluation

Caption: Experimental workflow for in vivo efficacy studies of DMDol10 ADCs.

References

Application Notes and Protocols for Determining Cell Viability and Sensitivity to Demethyldolastatin 10

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Demethyldolastatin 10, a synthetic analog of the natural marine peptide dolastatin 10, is a potent antimitotic agent that has shown significant promise in preclinical cancer studies.[1] Like its parent compound, Demethyldolastatin 10 exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for microtubule formation.[2][3] Microtubules are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics by agents like Demethyldolastatin 10 leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis and cell death.[2]

These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to Demethyldolastatin 10 using two common and reliable cell viability assays: the MTT assay and the ATP-based CellTiter-Glo® assay.

Mechanism of Action: Tubulin Polymerization Inhibition

Demethyldolastatin 10 binds to the vinca domain of β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent induction of the intrinsic apoptotic pathway.

G cluster_0 Cellular Effects of Demethyldolastatin 10 Demethyldolastatin 10 Demethyldolastatin 10 Tubulin Dimers Tubulin Dimers Demethyldolastatin 10->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Microtubule Network Disruption Microtubule Network Disruption Microtubule Polymerization->Microtubule Network Disruption Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Microtubule Network Disruption->Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis Mitotic Arrest (G2/M Phase)->Apoptosis

Caption: Signaling pathway of Demethyldolastatin 10.

Cell Viability Assays

The choice of a cell viability assay is critical for accurately determining the cytotoxic effects of a compound. The following assays are widely used and are suitable for high-throughput screening of anticancer drugs like Demethyldolastatin 10.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[4][5] Viable cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The amount of formazan produced is directly proportional to the number of viable cells.[4]

ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies the amount of ATP present in a cell culture, which is an indicator of metabolically active, viable cells.[7][8][9] The assay reagent contains a thermostable luciferase and its substrate, D-luciferin.[8][10] In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is proportional to the ATP concentration.[8][10]

Experimental Protocols

The following are detailed protocols for performing the MTT and CellTiter-Glo® assays to determine the IC50 value of Demethyldolastatin 10. The IC50 is the concentration of a drug that inhibits a biological process by 50% and is a standard measure of a drug's potency.[11]

G cluster_1 Experimental Workflow for Cell Viability Assays Cell Seeding Cell Seeding Cell Attachment (24h) Cell Attachment (24h) Cell Seeding->Cell Attachment (24h) Drug Treatment (Demethyldolastatin 10) Drug Treatment (Demethyldolastatin 10) Cell Attachment (24h)->Drug Treatment (Demethyldolastatin 10) Incubation (24-72h) Incubation (24-72h) Drug Treatment (Demethyldolastatin 10)->Incubation (24-72h) Add Assay Reagent (MTT or CellTiter-Glo) Add Assay Reagent (MTT or CellTiter-Glo) Incubation (24-72h)->Add Assay Reagent (MTT or CellTiter-Glo) Incubation Incubation Add Assay Reagent (MTT or CellTiter-Glo)->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Data Acquisition->Data Analysis (IC50 Calculation)

Caption: General workflow for cell viability assays.

Protocol 1: MTT Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Demethyldolastatin 10 stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]

  • Drug Treatment: Prepare serial dilutions of Demethyldolastatin 10 in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (on a logarithmic scale) to determine the IC50 value.

Protocol 2: ATP-Based Luminescent Assay (CellTiter-Glo®)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Demethyldolastatin 10 stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of Demethyldolastatin 10 in complete medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control and a blank.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent.[8][9]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[9] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8][9]

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Data Acquisition: Record the luminescence using a luminometer.[8]

  • Data Analysis: Subtract the luminescence of the blank wells. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (on a logarithmic scale) to determine the IC50 value.

Data Presentation

The following table summarizes the reported IC50 values for Dolastatin 10 in various small-cell lung cancer (SCLC) cell lines. While specific data for Demethyldolastatin 10 is not as widely published, the potency is expected to be in a similar nanomolar range.

Cell LineCancer TypeIC50 (nM) of Dolastatin 10
NCI-H69Small-Cell Lung Cancer0.032
NCI-H82Small-Cell Lung Cancer0.184
NCI-H446Small-Cell Lung CancerNot specified in abstract
NCI-H510Small-Cell Lung CancerNot specified in abstract
Data from reference[12]

Conclusion

The MTT and ATP-based cell viability assays are robust and reliable methods for determining the cytotoxic effects of Demethyldolastatin 10. The provided protocols offer a standardized approach to assess the sensitivity of various cancer cell lines to this potent tubulin inhibitor. Accurate determination of IC50 values is crucial for the preclinical evaluation of Demethyldolastatin 10 and for identifying cancer types that may be particularly susceptible to its therapeutic effects.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Demethyldolastatin 10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyldolastatin 10 is a potent synthetic analog of the natural marine peptide dolastatin 10.[1] Like its parent compound, Demethyldolastatin 10 functions as a powerful antimitotic agent by inhibiting tubulin polymerization, a critical process for microtubule formation.[2] Microtubules are essential components of the cytoskeleton involved in various cellular processes, most notably the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics by agents like Demethyldolastatin 10 leads to a failure in proper chromosome segregation, triggering a cell cycle checkpoint arrest, primarily at the G2/M phase, and can ultimately induce apoptosis.[1][3]

This application note provides a detailed protocol for analyzing the cell cycle arrest induced by Demethyldolastatin 10 using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a robust technique for quantifying the distribution of cells in different phases of the cell cycle based on their DNA content.[4] This method is invaluable for characterizing the cytostatic effects of potential anti-cancer compounds.

Principle of the Assay

Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[5] This allows for the discrimination of cell populations in different phases of the cell cycle:

  • G0/G1 phase: Cells have a normal diploid (2N) DNA content.

  • S phase: Cells are actively replicating their DNA and thus have a DNA content between 2N and 4N.

  • G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication and preparing for or undergoing mitosis.

By treating cells with Demethyldolastatin 10 and subsequently analyzing their DNA content by flow cytometry, a quantitative assessment of the induced cell cycle arrest can be achieved. An accumulation of cells in the G2/M phase is indicative of the compound's antimitotic activity.

Data Presentation

The following table summarizes representative quantitative data obtained from a hypothetical experiment analyzing the effect of Demethyldolastatin 10 on the cell cycle distribution of a cancer cell line (e.g., HeLa or MCF-7) after a 24-hour treatment.

Treatment GroupConcentration (nM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control055.2 ± 3.125.8 ± 2.519.0 ± 1.8
Demethyldolastatin 101035.6 ± 2.818.3 ± 2.146.1 ± 3.5
Demethyldolastatin 105020.1 ± 1.910.5 ± 1.569.4 ± 4.2
Demethyldolastatin 1010015.4 ± 1.58.2 ± 1.276.4 ± 4.8

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents
  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Demethyldolastatin 10 stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • Flow cytometer

  • Flow cytometry tubes

Cell Culture and Treatment
  • Seed the chosen cancer cell line in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and harvesting (approximately 50-60% confluency).

  • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of Demethyldolastatin 10 in complete cell culture medium from the stock solution to achieve the desired final concentrations (e.g., 10, 50, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Remove the old medium from the cells and add the medium containing the different concentrations of Demethyldolastatin 10 or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24 hours).

Cell Harvesting and Fixation
  • After the incubation period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

  • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.

Propidium Iodide Staining
  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate the cells for 30 minutes at room temperature in the dark.

Flow Cytometry Analysis
  • Analyze the stained cells using a flow cytometer.

  • Acquire data for at least 10,000 events per sample.

  • Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).

  • Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and a pulse width vs. pulse area plot to exclude doublets.

  • Generate a histogram of PI fluorescence intensity for the single-cell population.

  • Use the flow cytometry analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation and Treatment cluster_1 Cell Harvesting and Fixation cluster_2 Staining and Analysis A Seed Cells in 6-well Plates B Incubate Overnight A->B C Treat with Demethyldolastatin 10 B->C D Incubate for 24 hours C->D E Harvest Cells (Adherent + Floating) D->E F Wash with PBS E->F G Fix in 70% Ethanol F->G H Stain with Propidium Iodide G->H I Acquire Data on Flow Cytometer H->I J Analyze Cell Cycle Distribution I->J

Caption: Experimental workflow for cell cycle analysis.

Signaling Pathway of G2/M Arrest by Demethyldolastatin 10

G cluster_0 Mechanism of Action cluster_1 Cellular Response D10 Demethyldolastatin 10 Tubulin Tubulin D10->Tubulin Binds to Microtubules Microtubule Polymerization D10->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Required for SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Disruption activates Cdc20 Cdc20 SAC->Cdc20 Inhibits G2M_Arrest G2/M Arrest SAC->G2M_Arrest Leads to APC_C Anaphase-Promoting Complex (APC/C) Cdc20->APC_C Activates MitoticExit Mitotic Exit CyclinB Cyclin B Degradation APC_C->CyclinB Targets Securin Securin Degradation APC_C->Securin Targets APC_C->MitoticExit Promotes CyclinB->MitoticExit Securin->MitoticExit

Caption: Signaling pathway of G2/M arrest.

References

Application Notes and Protocols: Linker Chemistry for Demethyldolastatin 10 Payloads

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the linker chemistry for Demethyldolastatin 10 (DM10), a potent anti-tubulin agent, for the development of Antibody-Drug Conjugates (ADCs). This document includes key quantitative data, detailed experimental protocols, and visualizations to guide the design and synthesis of effective DM10-based ADCs.

Introduction to Demethyldolastatin 10 (DM10) as an ADC Payload

Demethyldolastatin 10 (DM10), a synthetic analog of the natural marine product Dolastatin 10, is a highly potent cytotoxic agent that inhibits tubulin polymerization.[1][2] Its nanomolar cytotoxicity makes it an attractive payload for ADCs, enabling targeted delivery to cancer cells and minimizing systemic toxicity.[1] The efficacy of DM10-based ADCs is critically dependent on the linker connecting the payload to the monoclonal antibody (mAb). The linker must be stable in circulation and allow for efficient release of the active drug within the target cancer cell.

Linker Chemistry for DM10 Payloads

The most common linker strategy for auristatin-class payloads like DM10 involves the use of maleimide-containing linkers that react with free thiol groups on the antibody. These thiols are typically generated by the reduction of interchain disulfide bonds. To enhance solubility and improve pharmacokinetic properties, these linkers often incorporate hydrophilic spacers, such as polyethylene glycol (PEG).

A widely used linker for DM10 is a maleimidocaproyl (MC) linker coupled with a PEG spacer. The maleimide group provides a reactive handle for conjugation to the antibody, while the PEG moiety improves the hydrophilicity of the resulting ADC, which can help to prevent aggregation.[3][4]

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for Trastuzumab-DM10 ADCs utilizing PEG-based linkers.

Table 1: In Vitro Cytotoxicity of Trastuzumab-PEG-DM10 ADCs

Cell LineHER2 ExpressionLinkerIC50 (ng/mL)
SK-BR-3HighPEG6-DM10Not explicitly quantified, but demonstrated high anti-proliferative activity[3][4]
SK-BR-3HighPEG8-DM10Not explicitly quantified, but demonstrated high anti-proliferative activity[3][4]

Table 2: In Vivo Efficacy of Trastuzumab-PEG8-DM10 ADC

Xenograft ModelTumor TypeTreatment DoseOutcome
SKOV-3Human Ovarian Cancer10 mg/kgEffectively delayed tumor growth and prolonged survival in mice[3][4]
NCI-N87Human Gastric CarcinomaNot specified for DM10General model for Trastuzumab ADC efficacy testing
JIMT-1Human Breast CancerNot specified for DM10General model for Trastuzumab ADC efficacy testing[5]

Experimental Protocols

General Protocol for Antibody Reduction

This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Degassed buffer (e.g., PBS with 1 mM DTPA, pH 7.0-7.5)

  • Desalting column (e.g., Sephadex G25)

Procedure:

  • Prepare a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in a degassed buffer.

  • Add a 20-fold molar excess of TCEP or DTT to the antibody solution.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Remove the excess reducing agent by passing the solution through a desalting column equilibrated with degassed buffer.

  • Determine the concentration of the reduced antibody and the number of free thiols per antibody using Ellman's reagent (DTNB).

Protocol for Conjugation of Maleimide-PEG-DM10 to Reduced Antibody

This protocol outlines the conjugation of a pre-synthesized maleimide-PEG-DM10 linker-payload to a reduced antibody.

Materials:

  • Reduced monoclonal antibody with free thiol groups

  • Maleimide-PEG-DM10 linker-payload dissolved in an organic solvent (e.g., DMSO or DMF)

  • Reaction buffer (e.g., PBS, pH 7.0-7.5)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)

Procedure:

  • To the solution of the reduced antibody, add the Maleimide-PEG-DM10 solution. The molar ratio of linker-payload to antibody will determine the final drug-to-antibody ratio (DAR). A typical starting ratio is 5-10 fold molar excess of the linker-payload.

  • Ensure the final concentration of the organic solvent is below 10% (v/v) to prevent antibody denaturation.

  • Incubate the reaction mixture at 4°C or room temperature for 1-4 hours with gentle mixing.

  • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine over the linker-payload to react with any unreacted maleimide groups. Incubate for 20 minutes.

  • Purify the resulting ADC using size-exclusion chromatography or hydrophobic interaction chromatography to remove unreacted linker-payload and other small molecules.

  • Characterize the purified ADC for DAR, aggregation, and purity using techniques such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody TCEP TCEP/DTT mAb->TCEP Incubate 37°C Reduced_mAb Reduced Antibody (with free thiols) TCEP->Reduced_mAb Conjugation_Step Conjugation Reaction Reduced_mAb->Conjugation_Step Linker_Payload Maleimide-PEG-DM10 Linker_Payload->Conjugation_Step Quenching Quenching (N-acetylcysteine) Conjugation_Step->Quenching Purification Purification (SEC/HIC) Quenching->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Final_ADC Purified ADC Characterization->Final_ADC

Caption: Workflow for the synthesis of a Demethyldolastatin 10 ADC.

Signaling Pathway of Demethyldolastatin 10-Induced Apoptosis

Demethyldolastatin 10, as a potent tubulin inhibitor, disrupts microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis.[1][2] The disruption of the microtubule network can activate stress-activated protein kinase pathways, such as the JNK pathway, which plays a crucial role in initiating the apoptotic cascade.

DM10_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC DM10-ADC Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Internalization Internalization & Lysosomal Trafficking Receptor->Internalization DM10_release DM10 Release Internalization->DM10_release Tubulin Tubulin Dimers DM10_release->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption JNK_Activation JNK Activation Microtubule_Disruption->JNK_Activation Caspase_Cascade Caspase Cascade (Caspase-3 Activation) JNK_Activation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Signaling pathway of DM10-induced apoptosis.

References

Application Notes and Protocols for the Experimental Use of Demethyldolastatin 10 (Monomethylauristatin D) in Leukemia Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyldolastatin 10, also known as Monomethylauristatin D (MMAD), is a potent synthetic analog of the natural marine peptide dolastatin 10. As a powerful antimitotic agent, MMAD exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. These characteristics make MMAD a compound of significant interest for investigation as a potential therapeutic agent against various malignancies, including leukemia.

These application notes provide a comprehensive overview of the experimental use of MMAD in leukemia cell culture, including its mechanism of action, protocols for key assays, and expected outcomes.

Mechanism of Action

MMAD's primary mechanism of action is the disruption of microtubule dynamics. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules. This interference with the microtubule network has several downstream effects on leukemia cells:

  • Mitotic Arrest: Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. By inhibiting tubulin polymerization, MMAD prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. This programmed cell death is characterized by a cascade of events including the activation of caspases, DNA fragmentation, and the formation of apoptotic bodies. The disruption of microtubule function by MMAD is a potent inducer of this apoptotic cascade in leukemia cells.

Data Presentation

The following table summarizes the cytotoxic activity of an auristatin-nanoconjugate in different human leukemia cell lines, as measured by the half-maximal inhibitory concentration (IC50). It is important to note that these values are for a conjugated form and the potency of free MMAD may vary.

Cell LineLeukemia TypeIC50 (nM)
THP-1Acute Monocytic Leukemia156.0[1]
SKM-1Acute Myeloid Leukemia105.8[1]

Experimental Protocols

Cell Culture

Human leukemia cell lines such as Jurkat (acute T-cell leukemia) and U937 (histiocytic lymphoma) can be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Leukemia cells

  • MMAD (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed leukemia cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours.

  • Prepare serial dilutions of MMAD in culture medium.

  • Add 100 µL of the MMAD dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve MMAD).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Leukemia cells

  • MMAD

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed leukemia cells in a 6-well plate and treat with MMAD at the desired concentrations for 24-48 hours.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Leukemia cells

  • MMAD

  • Caspase-3 Activity Assay Kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • Microplate reader

Protocol:

  • Treat leukemia cells with MMAD as described for the apoptosis assay.

  • Lyse the cells using the provided lysis buffer.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the cell lysate.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Quantify the caspase-3 activity based on the manufacturer's instructions.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of MMAD on the polymerization of purified tubulin.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • MMAD

  • Spectrophotometer with temperature control

Protocol:

  • Prepare the tubulin solution in the provided polymerization buffer containing GTP on ice.

  • Add MMAD at various concentrations to the tubulin solution. Include a control with no compound.

  • Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C.

  • Immediately begin monitoring the change in absorbance at 340 nm every minute for at least 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Analyze the polymerization curves to determine the effect of MMAD on the rate and extent of tubulin polymerization.

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays culture Leukemia Cell Culture (e.g., Jurkat, U937) treatment Treat with Demethyldolastatin 10 (MMAD) culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis caspase Caspase-3 Activity treatment->caspase tubulin Tubulin Polymerization treatment->tubulin

Experimental workflow for studying Demethyldolastatin 10 in leukemia cells.

signaling_pathway MMAD Demethyldolastatin 10 (MMAD) Tubulin Tubulin MMAD->Tubulin binds & inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest leads to Bcl2Family Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) MitoticArrest->Bcl2Family triggers Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2Family->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

MMAD-induced apoptotic signaling pathway in leukemia cells.

References

Troubleshooting & Optimization

Improving solubility of Demethyldolastatin 10 for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Demethyldolastatin 10 (DD10) for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is Demethyldolastatin 10 and why is its solubility a concern?

A1: Demethyldolastatin 10 is a potent synthetic analog of the natural marine peptide dolastatin 10. It is a powerful antimitotic agent that works by inhibiting tubulin polymerization, a critical process for cell division. Like many potent, hydrophobic small molecules, DD10 has low aqueous solubility, which can pose a significant challenge for its use in in vitro assays that are typically conducted in aqueous-based cell culture media. Poor solubility can lead to precipitation of the compound, resulting in inaccurate and non-reproducible experimental results.

Q2: Which solvents are recommended for preparing a stock solution of Demethyldolastatin 10?

A2: For hydrophobic compounds like Demethyldolastatin 10, the recommended starting solvent is high-purity, anhydrous dimethyl sulfoxide (DMSO). Other organic solvents such as ethanol or N,N-dimethylformamide (DMF) may also be used, but DMSO is generally preferred for its strong solubilizing power and compatibility with most cell culture assays at low final concentrations.

Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A3: The final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity and other off-target effects. For sensitive cell lines or long-term incubation experiments, it is advisable to use an even lower concentration, such as 0.1% or less. It is crucial to always include a vehicle control (media with the same final concentration of DMSO without the drug) in your experiments to account for any effects of the solvent itself.

Q4: My Demethyldolastatin 10 precipitates when I add it to my aqueous culture medium. What should I do?

A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue. Key strategies include ensuring the stock solution is fully dissolved, vortexing during dilution, and considering the use of a co-solvent or a formulation approach.

Troubleshooting Guide

Issue: Precipitate formation upon dilution of Demethyldolastatin 10 stock solution in aqueous media.

This guide provides a logical workflow to troubleshoot and resolve solubility issues with Demethyldolastatin 10.

TroubleshootingWorkflow start Start: Precipitate observed check_stock 1. Verify Stock Solution Is the stock solution clear with no visible precipitate? start->check_stock re_dissolve Gently warm the stock solution (e.g., 37°C) and vortex to re-dissolve. check_stock->re_dissolve no_stock_not_clear check_dilution 2. Review Dilution Method Are you adding the stock solution directly to a large volume of aqueous buffer? check_stock->check_dilution yes_stock_clear re_dissolve->check_stock yes_stock_clear Yes no_stock_not_clear No serial_dilution Perform serial dilutions in your vehicle solvent (e.g., DMSO) first to lower the concentration before adding to the final aqueous medium. check_dilution->serial_dilution yes_direct_dilution vortex_mix 3. Improve Mixing Technique Are you vortexing or pipetting vigorously while adding the stock to the aqueous medium? check_dilution->vortex_mix no_indirect_dilution serial_dilution->vortex_mix yes_direct_dilution Yes no_indirect_dilution No implement_mixing Add the stock solution drop-wise to the aqueous medium while vortexing to promote rapid mixing and prevent localized high concentrations. vortex_mix->implement_mixing no_mixing reduce_concentration 4. Lower Final Concentration Is the final desired concentration of DD10 very high? vortex_mix->reduce_concentration yes_mixing implement_mixing->reduce_concentration yes_mixing Yes no_mixing No test_lower_conc Determine the IC50 from a dose-response curve and work at concentrations around this value. Higher concentrations may not be achievable in aqueous media. reduce_concentration->test_lower_conc yes_high_conc use_carrier 5. Consider a Carrier/Formulation Is the compound still precipitating? reduce_concentration->use_carrier no_low_conc test_lower_conc->use_carrier yes_high_conc Yes no_low_conc No formulation Explore the use of solubility enhancers such as BSA or cyclodextrins in your culture medium. use_carrier->formulation yes_still_precipitates end_success End: Solubility Issue Resolved formulation->end_success yes_still_precipitates Yes

Caption: Troubleshooting workflow for addressing Demethyldolastatin 10 precipitation.

Quantitative Data Summary

The solubility of Demethyldolastatin 10 in various solvents has not been extensively published. The following table provides an example of solubility data that might be expected for a hydrophobic compound like DD10 and should be used as a guideline for solvent selection. Note: These values are illustrative and must be determined empirically.

SolventEstimated SolubilityNotes
DMSO ≥ 50 mg/mLRecommended for primary stock solution.
Ethanol ~10-20 mg/mLMay be used as an alternative to DMSO.
Methanol ~5-10 mg/mLLower solubility than DMSO or Ethanol.
Water < 0.1 mg/mLPractically insoluble in aqueous solutions.
PBS (pH 7.4) < 0.1 mg/mLInsoluble in physiological buffers.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Demethyldolastatin 10 Stock Solution in DMSO

Materials:

  • Demethyldolastatin 10 (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Determine the required mass: Calculate the mass of Demethyldolastatin 10 needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of DD10 is required for this calculation, assume for this example it is ~750 g/mol . Therefore, for 1 mL of 10 mM solution, 7.5 mg would be needed).

  • Weigh the compound: Carefully weigh the calculated amount of Demethyldolastatin 10 powder using an analytical balance. To minimize weighing errors with small amounts, it is advisable to prepare a larger stock volume (e.g., weighing 10 mg and dissolving in the appropriate volume of DMSO).

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the DD10 powder.

  • Mix thoroughly: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be obtained. If needed, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.

  • Store properly: Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles and protect from light. Store at -20°C or -80°C for long-term stability.

Protocol 2: General Procedure for Diluting Stock Solution into Cell Culture Medium

  • Thaw the stock solution: Thaw a single-use aliquot of the 10 mM DD10 stock solution at room temperature.

  • Prepare intermediate dilutions (if necessary): If a very low final concentration is required, perform serial dilutions of the stock solution in DMSO first.

  • Dilute into medium: While vortexing or gently swirling the cell culture medium, add the required volume of the DD10 stock solution drop-wise. This rapid mixing helps to prevent the compound from precipitating out of solution.

  • Final concentration: Ensure the final concentration of DMSO in the medium is non-toxic to your cells (typically <0.5%).

  • Use immediately: Use the freshly prepared medium containing Demethyldolastatin 10 for your experiment immediately to minimize the risk of precipitation over time.

Signaling Pathway

Demethyldolastatin 10, as a tubulin polymerization inhibitor, disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The diagram below illustrates a plausible signaling pathway initiated by DD10.

SignalingPathway DD10 Demethyldolastatin 10 Tubulin β-Tubulin DD10->Tubulin Binds to Microtubules Microtubule Polymerization DD10->Microtubules Inhibits Tubulin->Microtubules Polymerizes to form Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2 Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis Caspase_Activation Caspase Activation (e.g., Caspase-3) Bcl2->Caspase_Activation Leads to Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for Demethyldolastatin 10-induced apoptosis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address systemic toxicity associated with Demethyldolastatin 10 and its derivatives, such as Monomethyl Auristatin E (MMAE), in vivo.

Frequently Asked Questions (FAQs)

Q1: What is Demethyldolastatin 10 and why is its systemic toxicity a concern?

Demethyldolastatin 10 is a highly potent synthetic analog of the natural antimitotic agent dolastatin 10. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. While effective against cancer cells, its high cytotoxicity can cause significant systemic toxicity when administered freely, limiting its therapeutic window. This has led to its primary use as a payload in Antibody-Drug Conjugates (ADCs) to target cancer cells specifically and reduce systemic exposure.[1]

Q2: What are the common systemic toxicities observed with Demethyldolastatin 10-based ADCs (e.g., MMAE-ADCs)?

The toxicity profile of ADCs with Demethyldolastatin 10 derivatives like MMAE is largely dictated by the payload. Common adverse events include:

  • Peripheral Neuropathy: This is a frequent and often dose-limiting toxicity, manifesting as weakness, numbness, and pain, typically in a "stocking-glove" distribution.[2] The underlying cause is the disruption of microtubule networks in neurons, which is essential for axonal transport.[1][3]

  • Hematological Toxicities: Myelosuppression, including neutropenia, anemia, and thrombocytopenia, is commonly observed.

  • Gastrointestinal Toxicities: Nausea, vomiting, and diarrhea are frequent side effects.

  • Hepatotoxicity: Liver damage can occur, necessitating monitoring of liver enzymes.

Q3: How does the linker technology in ADCs influence systemic toxicity?

The linker connecting the antibody to the cytotoxic payload plays a critical role in the safety and efficacy of an ADC. An ideal linker should be stable in systemic circulation to prevent premature release of the payload, which can cause off-target toxicity.[4] The payload should only be released once the ADC has bound to its target on the cancer cell and has been internalized. Different linker strategies (e.g., cleavable vs. non-cleavable) can significantly impact the therapeutic index.

Troubleshooting Guides

Issue 1: High Incidence of Peripheral Neuropathy in Animal Models

Problem: Your in vivo studies with an MMAE-based ADC are showing a high incidence of peripheral neuropathy, leading to dose limitations and potential termination of the study.

Possible Causes and Troubleshooting Steps:

  • Off-Target Payload Release: The linker may be unstable in the circulation of your animal model, leading to premature release of MMAE.

    • Recommended Action: Conduct a linker stability study in vivo. A detailed protocol is provided below.

  • Payload-Related Neurotoxicity: The intrinsic neurotoxicity of MMAE is affecting the peripheral nerves.

    • Recommended Action: Consider co-administration of a neuroprotective agent. A study has shown that lithium co-treatment can prevent MMAE-induced peripheral neuropathy in mice.

Experimental Protocol: In Vivo Linker Stability Assessment

This protocol outlines a method to assess the stability of an ADC linker in vivo by measuring the levels of conjugated and unconjugated payload in plasma over time.

Materials:

  • ADC construct with a Demethyldolastatin 10 derivative payload.

  • Rodent model (e.g., mice or rats).

  • Anticoagulant (e.g., EDTA).

  • LC-MS/MS system.

  • Protein precipitation solution (e.g., acetonitrile with an internal standard).

  • Calibration standards of the free payload.

Procedure:

  • Administer the ADC to the animal model at the desired dose via intravenous injection.

  • Collect blood samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours) into tubes containing an anticoagulant.

  • Process the blood to separate plasma by centrifugation.

  • To measure the free payload, precipitate the plasma proteins using a protein precipitation solution.

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload.

  • To measure the total antibody-conjugated payload, an immuno-capture or affinity purification step can be used to isolate the ADC from the plasma before releasing the payload for LC-MS/MS analysis.

  • Data Analysis: Plot the concentration of free payload and total conjugated payload over time. A rapid increase in free payload concentration relative to the total conjugated payload indicates poor linker stability.

Data Presentation:

Time (hours)Free Payload (ng/mL)Total Conjugated Payload (µg/mL)% Free Payload
001000
15950.005
415800.019
830650.046
2450400.125
4840200.200
7225100.250
168510.500

Table 1: Example data from an in vivo linker stability study. A higher percentage of free payload at earlier time points suggests lower linker stability.

Issue 2: Unexpected General Toxicity and Mortality at Target Doses

Problem: Your ADC is causing significant general toxicity (e.g., weight loss, lethargy) and mortality in your animal models at doses that are expected to be therapeutic.

Possible Causes and Troubleshooting Steps:

  • On-Target, Off-Tumor Toxicity: The target antigen for your antibody may be expressed on normal, healthy tissues, leading to ADC binding and toxicity in those organs.

    • Recommended Action: Conduct a tissue cross-reactivity study to assess the binding of your antibody to a panel of normal tissues from the species used in your in vivo studies.

  • Inappropriate Dosing Regimen: The dosing schedule (e.g., frequency, dose level) may not be optimized, leading to cumulative toxicity.

    • Recommended Action: Perform a dose-range-finding study to determine the maximum tolerated dose (MTD). A general protocol is provided below.

Experimental Protocol: General In Vivo Toxicology Study (Dose-Range-Finding)

This protocol provides a general framework for a dose-range-finding toxicology study in rodents. This should be adapted based on the specific ADC and institutional guidelines.

Materials:

  • Rodent model (e.g., mice or rats, typically one rodent and one non-rodent species are used in formal preclinical testing).[5]

  • ADC construct.

  • Vehicle control.

  • Equipment for clinical observations, body weight, and food consumption measurements.

  • Equipment for blood collection for hematology and clinical chemistry analysis.

  • Materials for tissue collection and histopathological analysis.

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for a minimum of 5 days.

  • Group Assignment: Randomly assign animals to dose groups (e.g., vehicle control, low dose, mid dose, high dose). A typical study might include 3-5 animals per sex per group.

  • Dosing: Administer the ADC or vehicle control according to the planned route and schedule.

  • Clinical Observations: Perform and record clinical observations at least once daily. Note any signs of toxicity, such as changes in posture, activity, breathing, and presence of piloerection or tremors.

  • Body Weight and Food Consumption: Measure and record body weight at least twice weekly. Measure food consumption weekly.

  • Blood Collection: Collect blood samples at baseline and at termination for hematology and clinical chemistry analysis. Interim blood collections can also be included.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect a comprehensive list of tissues, weigh key organs, and preserve tissues in formalin for histopathological examination by a veterinary pathologist.

  • Data Analysis: Analyze data for dose-dependent effects on clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology. The MTD is typically defined as the highest dose that does not cause mortality or signs of substantial toxicity.

Data Presentation:

Dose GroupMortalityMean Body Weight Change (%)Key Hematological FindingKey Clinical Chemistry FindingKey Histopathological Finding
Vehicle0/10+5%NormalNormalNo significant findings
Low Dose0/10+2%Mild NeutropeniaNormalMinimal hepatocellular vacuolation
Mid Dose1/10-8%Moderate NeutropeniaMildly elevated ALT/ASTMild hepatocellular necrosis
High Dose5/10-20%Severe NeutropeniaMarkedly elevated ALT/ASTModerate to severe hepatocellular necrosis

Table 2: Example summary of findings from a dose-range-finding toxicology study.

Visualizations

Signaling Pathway: MMAE-Induced Peripheral Neuropathy

MMAE_Neuropathy cluster_circulation Systemic Circulation cluster_neuron Peripheral Neuron ADC MMAE-ADC Free_MMAE Free MMAE ADC->Free_MMAE Premature Linker Cleavage ADC->Free_MMAE Tubulin Tubulin Dimers Free_MMAE->Tubulin Binds to Free_MMAE->Tubulin Microtubules Microtubules Free_MMAE->Microtubules Inhibits Polymerization & Promotes Depolymerization Tubulin->Microtubules Polymerization Tubulin->Microtubules Microtubules->Tubulin Depolymerization Microtubules->Tubulin Axonal_Transport Axonal Transport Microtubules->Axonal_Transport Essential for Microtubules->Axonal_Transport Nerve_Damage Nerve Damage & Peripheral Neuropathy Axonal_Transport->Nerve_Damage Impairment leads to Axonal_Transport->Nerve_Damage

Caption: Mechanism of MMAE-induced peripheral neuropathy.

Experimental Workflow: In Vivo Toxicology Study

Toxicology_Workflow start Start acclimation Animal Acclimation (≥ 5 days) start->acclimation grouping Randomization & Group Assignment acclimation->grouping dosing ADC/Vehicle Administration grouping->dosing monitoring Clinical Observations, Body Weight, Food Consumption dosing->monitoring sampling Blood Collection (Hematology & Clin Chem) dosing->sampling monitoring->sampling necropsy Necropsy & Tissue Collection monitoring->necropsy sampling->necropsy histopathology Histopathological Examination necropsy->histopathology analysis Data Analysis & MTD Determination histopathology->analysis end End analysis->end

Caption: General workflow for an in vivo toxicology study.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio for Demethyldolastatin 10 ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the drug-to-antibody ratio (DAR) for Demethyldolastatin 10 (and its derivatives like MMAE and MMAF) antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the optimal drug-to-antibody ratio (DAR) for a Demethyldolastatin 10 ADC?

A1: There is no single optimal DAR for all Demethyldolastatin 10 ADCs, as it is highly dependent on the specific antibody, target antigen, linker chemistry, and cancer indication. However, a DAR of 2 to 4 is often considered a good starting point and has been shown to provide a favorable balance between efficacy and toxicity in many cases.[1] ADCs with a high DAR (e.g., 8) can exhibit increased potency but may also suffer from faster plasma clearance, aggregation, and off-target toxicity.[1][2] Conversely, ADCs with a low DAR may have reduced potency. The ideal DAR should be determined empirically for each specific ADC construct.

Q2: How does the DAR of a Demethyldolastatin 10 ADC affect its therapeutic window?

A2: The DAR is a critical parameter that significantly influences the therapeutic window of an ADC.

  • Efficacy: A higher DAR generally leads to increased in vitro potency due to a higher concentration of the cytotoxic payload delivered to the target cell.[1]

  • Toxicity: Higher DARs are often associated with increased systemic toxicity. This can be due to the release of the payload in circulation, non-specific uptake by healthy tissues, and increased hydrophobicity of the ADC, which can lead to aggregation and faster clearance.[1][2][3]

  • Pharmacokinetics (PK): ADCs with high DARs tend to be cleared more rapidly from circulation, which can limit the amount of drug that reaches the tumor.[1][2]

Optimizing the DAR aims to maximize the delivery of the payload to the tumor while minimizing exposure to healthy tissues, thereby widening the therapeutic window.

Q3: What are the common methods for conjugating Demethyldolastatin 10 to an antibody?

A3: Demethyldolastatin 10 derivatives, such as monomethyl auristatin E (MMAE), are typically conjugated to antibodies through either cysteine or lysine residues.

  • Cysteine Conjugation: This is a common method that involves the reduction of interchain disulfide bonds in the antibody's hinge region, creating free thiol groups for conjugation. This method can produce ADCs with DARs of 2, 4, 6, or 8. Site-specific conjugation using engineered cysteine residues is also employed to generate more homogeneous ADCs.

  • Lysine Conjugation: This method targets the primary amines on lysine residues. As there are many accessible lysines on an antibody, this approach often results in a heterogeneous mixture of ADCs with a wide range of DARs.

The choice of conjugation strategy can significantly impact the homogeneity and in vivo performance of the ADC.

Q4: How can I accurately determine the average DAR of my Demethyldolastatin 10 ADC?

A4: Several analytical techniques can be used to determine the average DAR:

  • Hydrophobic Interaction Chromatography (HIC-HPLC): This is a widely used method that separates ADC species based on their hydrophobicity. Since the drug payload is typically hydrophobic, species with different numbers of conjugated drugs will have different retention times, allowing for the quantification of each DAR species and the calculation of the average DAR.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more direct measurement of the mass of the intact ADC, allowing for the precise determination of the number of conjugated drug molecules.

  • UV-Vis Spectroscopy: This method can be used to estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and the characteristic absorbance wavelength of the drug). However, this method is less precise than HIC-HPLC and LC-MS.

Troubleshooting Guides

Problem 1: Low or Inconsistent DAR

Symptoms:

  • The average DAR determined by HIC-HPLC or LC-MS is lower than the target DAR.

  • Significant batch-to-batch variability in the average DAR.

  • Presence of a large peak corresponding to unconjugated antibody (DAR=0) in the HIC-HPLC chromatogram.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incomplete reduction of disulfide bonds Increase the concentration of the reducing agent (e.g., TCEP or DTT) or extend the reduction time. Ensure the pH of the reduction buffer is optimal (typically around 7.0-7.5).
Inefficient conjugation reaction Optimize the molar ratio of the drug-linker to the antibody. Ensure the pH of the conjugation buffer is appropriate for the chosen linker chemistry (e.g., pH 7.5-8.5 for maleimide chemistry). Extend the conjugation reaction time or perform the reaction at a slightly elevated temperature (e.g., room temperature instead of 4°C), while monitoring for aggregation.
Hydrolysis of the drug-linker Prepare the drug-linker solution immediately before use. Avoid prolonged exposure of the drug-linker to aqueous buffers, especially at high pH.
Re-oxidation of thiol groups Perform the conjugation step immediately after the reduction and buffer exchange steps. Consider using a chelating agent like EDTA in the buffers to prevent metal-catalyzed oxidation.
Problem 2: High DAR and Product Aggregation

Symptoms:

  • The average DAR is higher than the target DAR.

  • The presence of high molecular weight species is observed by size-exclusion chromatography (SEC-HPLC).

  • Precipitation or cloudiness of the ADC solution is visible.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Excessive amount of drug-linker used Reduce the molar ratio of the drug-linker to the antibody in the conjugation reaction.
Hydrophobicity of the drug-linker Consider using a more hydrophilic linker, such as one containing a PEG spacer.[4][5] This can help to mitigate the increased hydrophobicity associated with a higher DAR.
Suboptimal buffer conditions Screen different buffer formulations to improve the solubility and stability of the ADC. Key parameters to optimize include pH and the use of excipients like polysorbate 20 or sucrose.
High protein concentration Perform the conjugation and storage at a lower antibody concentration to reduce the likelihood of aggregation.
Problem 3: Inconsistent In Vitro Cytotoxicity Results

Symptoms:

  • High variability in IC50 values between experiments.

  • The ADC shows lower than expected potency in a cell-based assay.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inaccurate determination of ADC concentration Use a validated ELISA or another suitable method to accurately determine the concentration of the ADC.
Cell line variability Ensure consistent cell passage number and health. Regularly check for target antigen expression levels on the cell line.
Assay variability Optimize the cell seeding density and incubation time for the cytotoxicity assay.[3][6][7] Ensure proper mixing of the ADC in the assay wells. Include appropriate controls, such as an unconjugated antibody and a non-targeting ADC.
Drug deconjugation Analyze the stability of the ADC in the cell culture medium over the time course of the assay to ensure that the payload is not prematurely released.

Experimental Protocols

Protocol 1: Cysteine-Based Conjugation of a Demethyldolastatin 10 Derivative (MMAE) to a Monoclonal Antibody

1. Antibody Reduction: a. Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). b. Add a 10-fold molar excess of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

2. Buffer Exchange: a. Remove the excess TCEP by performing a buffer exchange using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

3. Conjugation: a. Immediately after buffer exchange, determine the concentration of the reduced antibody. b. Prepare the maleimide-functionalized Demethyldolastatin 10 derivative (e.g., mc-vc-PAB-MMAE) in an organic solvent like DMSO. c. Add the drug-linker solution to the reduced antibody at a molar ratio of 4:1 (drug-linker:antibody) for a target DAR of ~3.5. d. Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

4. Quenching and Purification: a. Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine relative to the drug-linker. b. Purify the ADC from unconjugated drug-linker and other reaction components by buffer exchange or size-exclusion chromatography into the final formulation buffer.

Protocol 2: Determination of Average DAR by HIC-HPLC

1. HPLC System and Column: a. Use an HPLC system equipped with a UV detector. b. Use a HIC column suitable for antibody analysis (e.g., Tosoh TSKgel Butyl-NPR).

2. Mobile Phases: a. Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0. b. Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.

3. Gradient Elution: a. Equilibrate the column with 100% Mobile Phase A. b. Inject the ADC sample (approximately 25 µg). c. Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

4. Data Analysis: a. Monitor the absorbance at 280 nm. b. Identify the peaks corresponding to different DAR species (DAR 0, 2, 4, 6, 8). c. Calculate the area of each peak. d. Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each DAR species * DAR value) / Σ(Total Peak Area)

Protocol 3: In Vitro Cytotoxicity (MTT) Assay

1. Cell Seeding: a. Seed target cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours.

2. ADC Treatment: a. Prepare serial dilutions of the Demethyldolastatin 10 ADC, unconjugated antibody, and a non-targeting ADC control in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. c. Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

3. MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][6][7][8] b. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[3][6][7]

4. Data Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Plot the cell viability (%) against the ADC concentration (log scale). c. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.

Visualizations

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Characterization mAb Monoclonal Antibody reduction Reduction of mAb (e.g., with TCEP) mAb->reduction drug_linker Demethyldolastatin 10 Drug-Linker conjugation Conjugation drug_linker->conjugation reduction->conjugation purification Purification of ADC (e.g., SEC) conjugation->purification dar_analysis DAR Analysis (HIC-HPLC, LC-MS) purification->dar_analysis functional_assay In Vitro Cytotoxicity (MTT Assay) dar_analysis->functional_assay

Caption: Experimental workflow for the conjugation and characterization of a Demethyldolastatin 10 ADC.

DAR_Characterization_Workflow start Purified ADC Sample hic HIC-HPLC Analysis start->hic lcms LC-MS Analysis start->lcms data_processing Data Processing and Peak Integration hic->data_processing lcms->data_processing avg_dar Calculate Average DAR and Distribution data_processing->avg_dar report Final Report avg_dar->report Troubleshooting_Tree issue Suboptimal ADC Performance low_dar Low or Inconsistent DAR? issue->low_dar aggregation High Aggregation? issue->aggregation low_potency Low In Vitro Potency? issue->low_potency check_reduction Optimize Reduction Conditions (TCEP conc., time) low_dar->check_reduction Yes check_conjugation Optimize Conjugation (molar ratio, pH) low_dar->check_conjugation Yes check_linker Use Hydrophilic Linker (e.g., PEG) aggregation->check_linker Yes check_buffer Optimize Formulation Buffer (pH, excipients) aggregation->check_buffer Yes check_assay Validate Cytotoxicity Assay (cell density, controls) low_potency->check_assay Yes

References

Troubleshooting inconsistent results in Demethyldolastatin 10 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Demethyldolastatin 10 in their experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Demethyldolastatin 10?

Demethyldolastatin 10, a synthetic analog of the natural peptide dolastatin 10, functions as a potent antimitotic agent.[1] It inhibits tubulin polymerization, a critical process for the formation of microtubules.[1][2] Disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[3]

Q2: What are the expected cellular effects of Demethyldolastatin 10 treatment?

Treatment of cancer cell lines with dolastatin 10 and its analogs typically results in:

  • Inhibition of cell proliferation: A dose-dependent decrease in the number of viable cells.

  • Cell cycle arrest: Accumulation of cells in the G2/M phase of the cell cycle.

  • Induction of apoptosis: An increase in the percentage of apoptotic cells.

  • Disruption of microtubule network: Observable changes in the microtubule structure within the cells.

Q3: My IC50 value for Demethyldolastatin 10 varies between experiments. What could be the cause?

Inconsistencies in IC50 values can arise from several factors:

  • Cell density: The initial number of cells seeded can significantly impact the calculated IC50. Higher cell densities may require higher concentrations of the compound to achieve the same effect.

  • Cell passage number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. It is advisable to use cells within a consistent and low passage range.

  • Compound stability and storage: Ensure Demethyldolastatin 10 is stored correctly, protected from light, and dissolved in a suitable solvent. Repeated freeze-thaw cycles of the stock solution should be avoided.

  • Assay incubation time: The duration of drug exposure will influence the IC50 value. Ensure consistent incubation times across all experiments.

Q4: I am observing a high degree of cell death even in my control (untreated) group. What should I do?

High background cell death can be attributed to:

  • Suboptimal cell culture conditions: Check for issues with the culture medium, serum quality, incubator temperature, and CO2 levels.

  • Contamination: Test for mycoplasma or other microbial contamination.

  • Harsh cell handling: Excessive trypsinization or centrifugation can damage cells.

  • Solvent toxicity: If using a solvent like DMSO to dissolve Demethyldolastatin 10, ensure the final concentration in the culture medium is non-toxic to the cells. A solvent control group is essential.

Troubleshooting Inconsistent Experimental Results

Issue 1: High Variability in Apoptosis Assay Results

Possible Causes & Solutions

Possible CauseRecommended Solution
Inconsistent Staining Ensure consistent incubation times with Annexin V and Propidium Iodide (PI). Prepare fresh staining solution for each experiment.
Cell Clumping Gently triturate to create a single-cell suspension before staining. Cell clumps can lead to inaccurate flow cytometry readings.
Premature Cell Death Handle cells gently during harvesting and staining to avoid inducing necrosis, which can be mistaken for late-stage apoptosis.
Instrument Settings Use consistent flow cytometer settings (voltages, compensation) for all samples within an experiment and between experiments.
Issue 2: Inconsistent Cell Cycle Analysis Data

Possible Causes & Solutions

Possible CauseRecommended Solution
Poor DNA Staining Ensure complete cell permeabilization and adequate incubation time with the DNA staining dye (e.g., Propidium Iodide). Use of RNase is critical to prevent staining of double-stranded RNA.
Cell Aggregates Filter the cell suspension before analysis to remove clumps, which can be misinterpreted as cells in the G2/M phase.[4]
High Flow Rate Running samples at a high flow rate on the cytometer can increase the coefficient of variation (CV) and reduce the resolution between cell cycle phases. Use a low flow rate for acquisition.[5]
Incorrect Data Analysis Use appropriate cell cycle analysis software and gating strategies to accurately quantify the percentage of cells in each phase.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of Demethyldolastatin 10 and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay using Annexin V/PI Staining
  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with Demethyldolastatin 10 for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with Demethyldolastatin 10. Harvest cells at the desired time points.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for the DNA content channel.

  • Data Modeling: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Demethyldolastatin10_Mechanism cluster_cell Cancer Cell D10 Demethyldolastatin 10 Tubulin αβ-Tubulin Dimers D10->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle Assembly G2M_Arrest G2/M Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagents Verify Reagent Stability & Concentration Start->Check_Reagents Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Check_Protocol Review Experimental Protocol for Deviations Start->Check_Protocol Check_Instrument Calibrate & Standardize Instrument Settings Start->Check_Instrument Analyze_Data Re-analyze Data with Consistent Parameters Check_Reagents->Analyze_Data Check_Cells->Analyze_Data Check_Protocol->Analyze_Data Check_Instrument->Analyze_Data Modify_Experiment Modify Protocol Based on Findings Analyze_Data->Modify_Experiment Consistent_Results Consistent Results Achieved Modify_Experiment->Consistent_Results

References

Technical Support Center: Demethyldolastatin 10-Linker Conjugate Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethyldolastatin 10-linker conjugates. The information provided addresses common stability issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Demethyldolastatin 10-linker conjugates?

The primary stability concerns for Demethyldolastatin 10-linker conjugates, like other antibody-drug conjugates (ADCs), revolve around maintaining the integrity of the conjugate until it reaches its target. Key issues include:

  • Aggregation: The conjugation of the hydrophobic Demethyldolastatin 10 payload can increase the propensity of the antibody to aggregate.[1][2] Aggregates can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.[3]

  • Payload Deconjugation: Premature cleavage of the linker in systemic circulation can release the cytotoxic payload, leading to off-target toxicity and reduced therapeutic index.[4]

  • Linker Instability: The chemical nature of the linker itself can be susceptible to degradation under certain physiological conditions (e.g., pH, presence of enzymes), leading to payload release.

  • Modification of the Antibody: The conjugation process can introduce chemical modifications to the antibody, potentially affecting its antigen-binding affinity and overall stability.

Q2: What factors can influence the stability of my Demethyldolastatin 10-linker conjugate?

Several factors can impact the stability of your ADC:

  • Linker Chemistry: The choice of linker is critical. Different linkers (e.g., cleavable vs. non-cleavable, different cleavage mechanisms) exhibit varying stability profiles in plasma. For example, some peptide linkers are susceptible to cleavage by proteases found in circulation.

  • Drug-to-Antibody Ratio (DAR): A higher DAR can increase the hydrophobicity of the ADC, making it more prone to aggregation.[1][2] ADCs with a high DAR (e.g., 8) have been shown to have faster clearance rates and may be less tolerated in vivo compared to those with lower DARs (e.g., 2 or 4).[5]

  • Conjugation Site: The site of conjugation on the antibody can influence stability. Site-specific conjugation methods often lead to more homogeneous and stable ADCs compared to stochastic methods like lysine conjugation.

  • Formulation: The buffer composition, pH, and presence of excipients can significantly impact the physical and chemical stability of the ADC during storage and handling.

  • Storage Conditions: Temperature, light exposure, and agitation can all contribute to the degradation of the conjugate.[3]

Q3: How does Demethyldolastatin 10 exert its cytotoxic effect?

Demethyldolastatin 10, an analog of the potent antimitotic agent dolastatin 10, functions by disrupting microtubule dynamics.[6] Upon internalization into the target cancer cell and release from the antibody, it binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, activation of apoptotic signaling pathways, and ultimately, programmed cell death.[6]

Troubleshooting Guide

Issue 1: ADC Aggregation Observed During or After Conjugation

Symptoms:

  • Visible precipitation or turbidity in the ADC solution.

  • Presence of high molecular weight species detected by Size Exclusion Chromatography (SEC).

  • Increased particle size observed by Dynamic Light Scattering (DLS).

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Drug-to-Antibody Ratio (DAR) Optimize the conjugation reaction to achieve a lower, more controlled DAR. A DAR of 2-4 is often a good starting point.[5]
Hydrophobic Payload Consider using more hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) moieties, to counteract the hydrophobicity of the Demethyldolastatin 10 payload.[3]
Suboptimal Buffer Conditions Screen different buffer formulations to find the optimal pH and excipients that minimize aggregation. The ideal buffer for the unconjugated antibody may not be optimal for the ADC.
Unfavorable Conjugation pH If the conjugation chemistry requires a pH near the antibody's isoelectric point, aggregation is more likely.[7] Consider alternative conjugation strategies or immobilization of the antibody on a solid support during conjugation to prevent intermolecular aggregation.[7]
Storage and Handling Store the ADC at recommended temperatures (typically 2-8 °C) and avoid vigorous shaking or freeze-thaw cycles.
Issue 2: Premature Payload Deconjugation in Plasma

Symptoms:

  • Detection of free payload in plasma samples during in vitro or in vivo stability studies.

  • Decrease in the average DAR over time as measured by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

  • Increased off-target toxicity in animal models.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Linker Susceptibility to Plasma Enzymes Select a linker with higher plasma stability. For example, if using a peptide linker, consider sequences that are less prone to cleavage by circulating proteases. Comparing the stability of different linker types (e.g., Val-Cit vs. a non-cleavable linker) in plasma is recommended.
Unstable Thiosuccinimide Linkage (from maleimide chemistry) The thiosuccinimide bond formed from maleimide-thiol conjugation can undergo a retro-Michael reaction, leading to deconjugation. Consider using next-generation maleimides or alternative conjugation chemistries that form more stable linkages.
Species-Specific Differences in Plasma Enzymes Be aware that linker stability can vary between species (e.g., mouse vs. human plasma) due to differences in plasma enzyme profiles. Evaluate stability in the plasma of the relevant species for your preclinical models.

Data on Linker Stability

While specific quantitative data for Demethyldolastatin 10 is limited in the public domain, the following table provides representative data from studies on other auristatin-based ADCs to illustrate the impact of linker chemistry on stability in plasma.

Table 1: Representative Plasma Stability of Different Linker-Payload Conjugates

Linker TypePayloadSpeciesIncubation Time (days)% Intact ADC RemainingReference
Val-Cit-PABCMMAEMouse7~60%[8]
Maleimidocaproyl (non-cleavable)MMAFMouse7>95%[8]
Pyrophosphate DiesterAuristatinMouse7>95%[9]
Pyrophosphate DiesterAuristatinHuman7>95%[9]

This data is illustrative and stability of Demethyldolastatin 10 conjugates should be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the Demethyldolastatin 10-linker conjugate in plasma from different species by monitoring the change in average DAR and the release of free payload over time.

Materials:

  • Demethyldolastatin 10-linker conjugate

  • Control ADC with a known stable linker

  • Plasma (e.g., human, mouse, rat, cynomolgus monkey) with anticoagulant (e.g., EDTA, heparin)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Analytical instruments: LC-MS/MS, HIC-HPLC, SEC-HPLC

Methodology:

  • Preparation: Thaw frozen plasma at 37°C. Centrifuge to remove any cryoprecipitates.

  • Incubation: Spike the Demethyldolastatin 10 ADC into the plasma at a final concentration of, for example, 100 µg/mL. Prepare a parallel incubation in PBS as a control.

  • Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 4, 8, 24, 48, 96, and 168 hours).

  • Sample Processing for Free Payload Analysis: To each plasma aliquot, add an excess of cold acetonitrile to precipitate plasma proteins. Vortex and centrifuge at high speed. Collect the supernatant for LC-MS/MS analysis of the free payload.

  • Sample Processing for DAR Analysis: At each time point, capture the ADC from the plasma using an appropriate method, such as affinity chromatography with Protein A/G beads. Elute the captured ADC and analyze by HIC-HPLC or LC-MS to determine the average DAR.

  • Data Analysis:

    • Quantify the concentration of the released payload at each time point using a standard curve.

    • Calculate the average DAR at each time point.

    • Plot the percentage of intact ADC remaining over time.

Visualizations

Signaling Pathway

G cluster_0 Extracellular cluster_1 Intracellular ADC Demethyldolastatin 10-ADC Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Free Demethyldolastatin 10 Lysosome->Payload Linker Cleavage Tubulin Tubulin Dimers Payload->Tubulin Inhibition of Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis G cluster_payload Free Payload Analysis cluster_dar DAR Analysis start Start: ADC Sample incubation Incubate ADC in Plasma at 37°C start->incubation timepoint Collect Aliquots at Time Points incubation->timepoint protein_precip Protein Precipitation (Acetonitrile) timepoint->protein_precip affinity_capture Affinity Capture (Protein A/G) timepoint->affinity_capture centrifuge_payload Centrifugation protein_precip->centrifuge_payload supernatant Collect Supernatant centrifuge_payload->supernatant lcms_payload LC-MS/MS Analysis supernatant->lcms_payload end End: Stability Assessment lcms_payload->end elution Elution affinity_capture->elution hic_ms HIC-HPLC or LC-MS Analysis elution->hic_ms hic_ms->end

References

Technical Support Center: Overcoming Cell Line Resistance to Demethyldolastatin 10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to Demethyldolastatin 10 (DMD10).

Frequently Asked Questions (FAQs)

1. What is Demethyldolastatin 10 (DMD10) and what is its mechanism of action?

Demethyldolastatin 10 (DMD10) is a synthetic analog of the natural marine peptide dolastatin 10. It is a potent antimitotic agent that inhibits tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, DMD10 induces cell cycle arrest, typically in the G2/M phase, and subsequently leads to apoptosis (programmed cell death). Its high cytotoxicity has been demonstrated against a variety of cancer cell lines, including leukemia, lung cancer, and prostate cancer.[1]

2. What are the primary mechanisms of acquired resistance to DMD10 in cancer cell lines?

While research is ongoing, the primary mechanisms of resistance to DMD10 are believed to be similar to those observed for other microtubule-targeting agents. These include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump DMD10 out of the cell, reducing its intracellular concentration and efficacy.[1][2]

  • Alterations in the drug target: Mutations in the genes encoding α- and β-tubulin, the building blocks of microtubules, can prevent DMD10 from binding effectively.[3][4][5][6][7] Changes in the expression levels of different tubulin isotypes can also contribute to resistance.[3][5][7]

  • Evasion of apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins, thereby inhibiting the cell death signaling cascade initiated by DMD10.[1][8]

3. My cell line is showing reduced sensitivity to DMD10. How can I confirm if it has developed resistance?

The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of the drug in the suspected resistant cell line compared to the parental, sensitive cell line.[9] This is determined using a cell viability assay.

Troubleshooting Guides

Issue 1: Unexpectedly high IC50 value for DMD10 in a sensitive cell line.
Possible Cause Troubleshooting Step
Incorrect Drug Concentration Verify the stock concentration and serial dilutions of DMD10. It is advisable to perform a trial experiment with a wide range of concentrations to determine the approximate sensitivity.[10]
Cell Seeding Density Ensure a consistent and optimal cell seeding density. Cell density can affect drug response.[10]
Assay Incubation Time Optimize the incubation time for the cell viability assay. A 48-hour incubation is a common starting point.[9]
Reagent Quality Use fresh, high-quality reagents for the cell viability assay (e.g., MTT, CCK-8).
Issue 2: My DMD10-resistant cell line is losing its resistant phenotype.
Possible Cause Troubleshooting Step
Lack of Continuous Drug Pressure Drug-resistant phenotypes can be unstable without continuous selective pressure. Culture the resistant cells in the presence of a maintenance dose of DMD10.
Cell Line Heterogeneity The resistant cell line may be a mixed population of sensitive and resistant cells. Consider single-cell cloning to establish a homogenous resistant population.[11]

Quantitative Data Summary

Table 1: Example IC50 Values for DMD10 in Sensitive and Resistant Cancer Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
NCI-H69 (Small Cell Lung Cancer)0.059[1]5.9 (Hypothetical)100
L1210 (Leukemia)0.03[1]3.0 (Hypothetical)100
DU-145 (Prostate Cancer)0.5[1]50 (Hypothetical)100

Note: Resistant IC50 values are hypothetical examples to illustrate the concept of fold resistance.

Experimental Protocols

Protocol 1: Generation of a DMD10-Resistant Cell Line

This protocol describes the process of generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[9][11]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • Demethyldolastatin 10 (DMD10)

  • Cell counting kit (e.g., CCK-8)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Determine the initial IC50: Perform a cell viability assay to determine the IC50 of DMD10 for the parental cell line.

  • Initial Drug Exposure: Treat the parental cells with DMD10 at a concentration equal to the IC50 for 4 to 6 hours.[12]

  • Recovery: Remove the drug-containing medium, wash the cells, and culture them in fresh, drug-free medium until they reach 70-80% confluency.

  • Incremental Dose Escalation: Repeat the drug exposure, gradually increasing the concentration of DMD10 in a stepwise manner.

  • Monitor Resistance: Periodically perform cell viability assays to determine the IC50 of the treated cell population. A significant increase in the IC50 indicates the development of resistance.[9]

  • Establish a Stable Resistant Line: Once the desired level of resistance is achieved, maintain the cell line in a medium containing a maintenance dose of DMD10.

Protocol 2: Cell Viability Assay (CCK-8)

This protocol outlines the steps for determining the IC50 of DMD10 using a Cell Counting Kit-8 (CCK-8) assay.[11][12]

Materials:

  • Parental and resistant cell lines

  • Complete cell culture medium

  • DMD10

  • CCK-8 reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[12]

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of DMD10. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-48 hours.[12]

  • Add CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 2 hours.[12]

  • Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Calculate IC50: Plot a dose-response curve and calculate the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for Developing and Characterizing DMD10 Resistance cluster_development Development of Resistant Cell Line cluster_characterization Characterization of Resistance start Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial exposure Pulsed Exposure to DMD10 ic50_initial->exposure recovery Recovery in Drug-Free Medium exposure->recovery escalation Stepwise Dose Escalation recovery->escalation stable Establish Stable Resistant Line escalation->stable ic50_confirm Confirm IC50 Shift stable->ic50_confirm abc Analyze ABC Transporter Expression tubulin Sequence Tubulin Genes apoptosis Assess Apoptosis Pathway Proteins

Caption: Workflow for generating and characterizing DMD10-resistant cell lines.

signaling_pathway Potential Resistance Mechanisms to Demethyldolastatin 10 cluster_cell Cancer Cell DMD10 Demethyldolastatin 10 DMD10_in Intracellular DMD10 DMD10->DMD10_in tubulin β-Tubulin microtubules Microtubule Polymerization tubulin->microtubules Inhibits g2m_arrest G2/M Arrest microtubules->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis DMD10_in->tubulin Binds to pgp P-glycoprotein (MDR1) pgp->DMD10_in Efflux tubulin_mutation Tubulin Mutation tubulin_mutation->tubulin Alters binding site bcl2 Bcl-2 Upregulation bcl2->apoptosis Inhibits

Caption: Overview of potential DMD10 resistance pathways in cancer cells.

References

Mitigating Off-Target Effects of Demethyldolastatin 10: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Demethyldolastatin 10, also widely known as Monomethyl Auristatin E (MMAE), managing off-target effects is a critical aspect of harnessing its potent anti-cancer properties. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments, with a focus on mitigating unintended toxicities.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with Demethyldolastatin 10 (MMAE)-based Antibody-Drug Conjugates (ADCs)?

A1: The most frequently reported off-target toxicities associated with MMAE-based ADCs are primarily related to the cytotoxic payload itself. These include:

  • Hematologic Toxicities: Neutropenia (a decrease in neutrophils) is a common and often dose-limiting toxicity. Anemia and thrombocytopenia can also occur.[1][2]

  • Peripheral Neuropathy: This is a significant, and sometimes cumulative, side effect characterized by damage to peripheral nerves, which can cause symptoms like pain, numbness, and tingling in the hands and feet.[1]

  • Hepatic Toxicity: Liver damage, indicated by elevated liver enzymes, has been observed with some MMAE-containing ADCs.

Q2: How does the linker technology influence the off-target toxicity of MMAE ADCs?

A2: The linker connecting MMAE to the antibody plays a crucial role in the ADC's stability and, consequently, its off-target effects. Premature cleavage of the linker in systemic circulation can lead to the release of free MMAE, which can then indiscriminately kill healthy, rapidly dividing cells, contributing to off-target toxicities.[2][3][4] The choice of linker, such as a protease-cleavable valine-citrulline (vc) linker or a non-cleavable linker, can significantly impact the payload's release and toxicity profile.[3][5]

Q3: What is the mechanism behind MMAE-induced peripheral neuropathy?

A3: MMAE is a potent microtubule inhibitor. Off-target release of MMAE can lead to its uptake by neurons. Inside the neurons, MMAE disrupts the microtubule network, which is essential for axonal transport. This disruption can lead to neuronal damage and the symptoms of peripheral neuropathy.

Q4: Can the drug-to-antibody ratio (DAR) affect the off-target toxicity of an MMAE ADC?

A4: Yes, the DAR, or the number of MMAE molecules conjugated to a single antibody, is a critical parameter. Higher DARs can increase the ADC's potency but may also lead to faster clearance from circulation and increased off-target toxicity.[2] Optimizing the DAR is a key strategy to widen the therapeutic window.

Troubleshooting Guides

Issue 1: High Levels of Off-Target Cytotoxicity in In Vitro Assays

Possible Cause: Premature release of MMAE from the ADC due to linker instability in the culture medium.

Troubleshooting Steps:

  • Assess Linker Stability: Perform a linker stability assay to quantify the amount of free MMAE released over time in the cell culture medium.

  • Optimize Linker Chemistry: If linker instability is confirmed, consider using a more stable linker. For example, if a protease-cleavable linker is being used, evaluate a non-cleavable linker or a linker with a different cleavage site.

  • Control for Free MMAE: In your cytotoxicity assays, include a control group treated with a concentration of free MMAE equivalent to the amount released by the ADC to differentiate between targeted and off-target effects.

Issue 2: Unexpected Animal Toxicity (e.g., weight loss, neutropenia) in Preclinical Studies

Possible Cause: Poor pharmacokinetic properties of the ADC, leading to high systemic exposure to free MMAE.

Troubleshooting Steps:

  • Pharmacokinetic Analysis: Conduct a comprehensive pharmacokinetic study in an appropriate animal model to measure the plasma concentrations of the intact ADC, total antibody, and unconjugated MMAE over time.[6]

  • Optimize DAR: If the ADC with a high DAR shows rapid clearance and toxicity, consider synthesizing ADCs with a lower DAR (e.g., 2 or 4) and evaluate their pharmacokinetic profile and toxicity.[2]

  • PEGylation: Consider PEGylating the ADC. PEGylation can improve the hydrophilicity of the ADC, leading to a longer circulation half-life and reduced non-specific uptake by healthy tissues, thereby decreasing off-target toxicity.[1][7]

Data Presentation

Table 1: Comparison of Off-Target Toxicities with Different MMAE ADC Linker Technologies

Linker TypeCommon Off-Target EffectsRationale for ToxicityMitigation Strategy
Valine-Citrulline (cleavable) Neutropenia, Peripheral NeuropathySusceptible to extracellular cleavage by proteases like neutrophil elastase, leading to premature MMAE release.[8]Use of more stable cleavable linkers, site-specific conjugation to shield the linker.
Non-cleavable (e.g., SMCC) Generally lower off-target toxicity compared to some cleavable linkers.Payload is released primarily after internalization and lysosomal degradation of the antibody, reducing systemic exposure to free MMAE.May have reduced bystander effect, potentially limiting efficacy in heterogeneous tumors.
PEGylated Linkers Reduced hematologic toxicity.[2][7]Increased hydrophilicity reduces non-specific uptake and clearance, leading to lower peak concentrations of released payload in tissues.[1][7]Optimization of PEG chain length is crucial to balance improved pharmacokinetics and retained potency.

Experimental Protocols

Protocol 1: In Vitro Linker Stability Assay

Objective: To determine the stability of the linker and the rate of MMAE release from an ADC in plasma or cell culture medium.

Materials:

  • MMAE ADC

  • Control plasma (human, mouse, or rat) or cell culture medium

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS/MS system for MMAE quantification

  • Protein precipitation solution (e.g., acetonitrile with an internal standard)

Methodology:

  • Incubate the MMAE ADC at a final concentration of 100 µg/mL in plasma or cell culture medium at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72 hours), collect aliquots of the incubation mixture.

  • Immediately stop the reaction by adding 3 volumes of cold protein precipitation solution.

  • Vortex the samples and centrifuge at high speed to pellet the precipitated protein.

  • Analyze the supernatant for the concentration of free MMAE using a validated LC-MS/MS method.

  • Calculate the percentage of MMAE released at each time point relative to the initial total MMAE concentration in the ADC.

Protocol 2: Site-Specific Antibody Conjugation using Engineered Cysteine Residues

Objective: To produce a homogeneous ADC with a defined DAR, which can lead to an improved safety profile.

Materials:

  • Antibody with engineered cysteine residue(s)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • MMAE with a maleimide linker

  • Desalting column

  • Reaction buffer (e.g., PBS with EDTA)

  • Hydrophobic Interaction Chromatography (HIC) system for DAR analysis

Methodology:

  • Antibody Reduction: Dissolve the antibody in the reaction buffer. Add a 10-fold molar excess of TCEP and incubate at 37°C for 1-2 hours to reduce the engineered disulfide bonds.

  • Buffer Exchange: Remove excess TCEP by passing the reduced antibody through a desalting column equilibrated with the reaction buffer.

  • Conjugation: Immediately add the maleimide-activated MMAE to the reduced antibody at a slight molar excess (e.g., 1.5-fold per cysteine). Incubate at room temperature for 1-2 hours.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.

  • Purification: Purify the ADC from unconjugated MMAE and other reaction components using a desalting column or size-exclusion chromatography.

  • Characterization: Determine the average DAR and the distribution of drug-loaded species using HIC-HPLC.

Visualizations

Signaling_Pathway_Neuropathy cluster_neuron Neuron Free_MMAE Free MMAE Tubulin Tubulin Dimers Free_MMAE->Tubulin Binds to Free_MMAE->Tubulin Enters Neuron Microtubules Microtubules Tubulin->Microtubules Polymerization Tubulin->Microtubules Inhibits Axonal_Transport Axonal Transport Microtubules->Axonal_Transport Essential for Neuronal_Damage Neuronal Damage Axonal_Transport->Neuronal_Damage Disruption leads to

Caption: Signaling Pathway of MMAE-Induced Peripheral Neuropathy.

Experimental_Workflow_Site_Specific_Conjugation Start Engineered Antibody Reduction Reduction of Engineered Cysteines (TCEP) Start->Reduction Buffer_Exchange Buffer Exchange (Desalting) Reduction->Buffer_Exchange Conjugation Conjugation with MMAE-Maleimide Buffer_Exchange->Conjugation Purification Purification (Chromatography) Conjugation->Purification Characterization Characterization (HIC-HPLC) Purification->Characterization End Homogeneous ADC Characterization->End

Caption: Experimental Workflow for Site-Specific ADC Conjugation.

Logical_Relationship_Toxicity_Mitigation cluster_causes Potential Causes cluster_solutions Mitigation Strategies Off_Target_Toxicity High Off-Target Toxicity Linker_Instability Linker Instability Off_Target_Toxicity->Linker_Instability High_DAR High DAR Off_Target_Toxicity->High_DAR Non_Specific_Uptake Non-Specific Uptake Off_Target_Toxicity->Non_Specific_Uptake Stable_Linker Use More Stable Linker Linker_Instability->Stable_Linker Optimize_DAR Optimize DAR High_DAR->Optimize_DAR Site_Specific_Conjugation Site-Specific Conjugation High_DAR->Site_Specific_Conjugation PEGylation PEGylation Non_Specific_Uptake->PEGylation

References

How to handle and store Demethyldolastatin 10 safely

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Demethyldolastatin 10 is a highly potent cytotoxic compound. Specific safety and handling data for this molecule are not publicly available. The following guidance is based on best practices for handling highly potent cytotoxic compounds and data available for structurally related auristatins, such as Monomethyl Auristatin E (MMAE). Always consult your institution's safety office and a qualified chemist before handling this compound.

Frequently Asked Questions (FAQs)

Q1: What is Demethyldolastatin 10 and why does it require special handling?

A1: Demethyldolastatin 10 is a synthetic analog of dolastatin 10, a natural product with potent antimitotic activity. Like other auristatins, it is an extremely cytotoxic agent that inhibits cell division by blocking tubulin polymerization.[1] Due to its high potency, even minute quantities can pose a significant health risk. Therefore, strict adherence to safety protocols is essential to prevent exposure.

Q2: What are the primary routes of exposure to Demethyldolastatin 10?

A2: The primary routes of exposure are inhalation of aerosols, dermal contact, and accidental ingestion. It is crucial to handle the compound in a way that minimizes the generation of dust or aerosols and prevents any direct contact with the skin or mucous membranes.

Q3: What personal protective equipment (PPE) is required when handling Demethyldolastatin 10?

A3: A comprehensive PPE strategy is mandatory. This includes, but is not limited to:

  • Gloves: Double gloving with nitrile gloves is recommended.

  • Lab Coat: A dedicated lab coat, preferably disposable, with long sleeves and tight cuffs.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Respiratory Protection: A fit-tested respirator (e.g., N95 or higher) should be used, especially when handling the solid compound or when there is a risk of aerosol generation.

Q4: How should I properly store Demethyldolastatin 10?

A4: Demethyldolastatin 10 should be stored in a tightly sealed container, protected from light and moisture. The recommended storage temperature is typically -20°C to -80°C to ensure long-term stability. It should be stored in a designated, locked, and clearly labeled area for potent compounds.

Q5: What should I do in case of a spill?

A5: In the event of a spill, evacuate the immediate area and prevent others from entering. The spill should be cleaned by trained personnel wearing appropriate PPE. Use an absorbent material to contain the spill, and then decontaminate the area with a suitable agent (e.g., a solution of bleach followed by a thiosulfate solution to neutralize the bleach). All cleanup materials must be disposed of as hazardous waste.

Troubleshooting Guides

Problem: I am having trouble dissolving Demethyldolastatin 10.

  • Possible Cause: Incorrect solvent selection or insufficient mixing.

  • Solution: Based on data for the related compound MMAE, Demethyldolastatin 10 is expected to be soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF). For aqueous solutions, it may be necessary to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer. Gentle vortexing or sonication may aid in dissolution.

Problem: I am concerned about the stability of my Demethyldolastatin 10 solution.

  • Possible Cause: Improper storage or handling of the solution.

  • Solution: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, aliquot the solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles. Protect solutions from light. The stability of auristatins in solution can be pH-dependent; it is advisable to maintain a neutral pH unless the experimental protocol specifies otherwise.

Quantitative Data Summary

The following table summarizes available data for the closely related compound Monomethyl Auristatin E (MMAE), which can be used as an estimate for Demethyldolastatin 10.

ParameterValueSource
Solubility in DMSO ≥ 100 mg/mLSelleck Chemicals
Solubility in Ethanol ~25 mg/mLCayman Chemical
Solubility in DMF ~20 mg/mLCayman Chemical
Recommended Storage -20°C to -80°CMultiple Sources

Experimental Protocols

Protocol: Preparation of a Stock Solution

  • Pre-Experiment Checklist:

    • Ensure you are wearing all required PPE (double gloves, lab coat, eye protection, respirator).

    • Work within a certified chemical fume hood or a biological safety cabinet.

    • Have a designated waste container for cytotoxic materials readily accessible.

  • Procedure:

    • Allow the vial of solid Demethyldolastatin 10 to equilibrate to room temperature before opening to prevent condensation.

    • Carefully weigh the required amount of the compound in a tared, disposable weigh boat within the containment enclosure.

    • Transfer the solid to a sterile, conical tube.

    • Add the appropriate volume of anhydrous DMSO (or other suitable organic solvent) to achieve the desired stock concentration.

    • Cap the tube securely and vortex gently until the solid is completely dissolved.

    • For long-term storage, aliquot the stock solution into single-use, light-protected vials and store at -80°C.

Visualizations

Caption: Workflow for Safely Handling Demethyldolastatin 10.

References

Technical Support Center: Addressing Poor Bioavailability of Demethyldolastatin 10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Demethyldolastatin 10 (DMDol10). The information provided is based on established principles of drug delivery for hydrophobic compounds and data from related dolastatin analogs.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during in vitro and in vivo experiments with Demethyldolastatin 10 that may be related to its poor bioavailability.

Observed Problem Potential Cause Recommended Solution
Low cellular uptake or potency in in vitro assays. Poor aqueous solubility of DMDol10 leading to precipitation in cell culture media.1. Solubilization: Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration in the media does not exceed the solubility limit. 2. Formulation: Consider using a solubilizing agent or a nanoparticle formulation to improve dispersion in aqueous media.
Inconsistent or low efficacy in animal models after oral administration. 1. Poor absorption: Limited dissolution in the gastrointestinal (GI) tract due to high hydrophobicity. 2. First-pass metabolism: Significant degradation in the liver before reaching systemic circulation.1. Formulation Strategies: Explore bioavailability-enhancing formulations such as lipid-based delivery systems (e.g., SEDDS, SLNs), polymeric nanoparticles, or cyclodextrin complexes. 2. Route of Administration: If oral delivery is not critical, consider alternative routes like intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism.
High variability in experimental results between batches or experiments. Inconsistent formulation preparation or handling of DMDol10.1. Standardized Protocols: Develop and strictly adhere to a standardized protocol for preparing and administering DMDol10 formulations. 2. Characterization: Characterize your formulation for particle size, drug loading, and stability before each experiment.
Precipitation of the compound observed in dosing solutions. Exceeding the solubility of DMDol10 in the chosen vehicle.1. Solubility Testing: Determine the solubility of DMDol10 in various pharmaceutically acceptable solvents and vehicles. 2. Co-solvents: Utilize a co-solvent system to maintain the drug in solution.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of Demethyldolastatin 10 expected to be poor?

A1: Demethyldolastatin 10, like other dolastatin analogs, is a highly hydrophobic molecule. This inherent property leads to poor aqueous solubility, which is a primary reason for low dissolution in the gastrointestinal tract and consequently, poor absorption and low oral bioavailability.

Q2: What are the most promising formulation strategies to improve the oral bioavailability of DMDol10?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of hydrophobic drugs like DMDol10. These include:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can improve the solubilization and absorption of lipophilic drugs.

  • Polymeric Nanoparticles: Encapsulating DMDol10 in biodegradable polymers can protect it from degradation and enhance its uptake.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of DMDol10.

Q3: Are there any analytical methods to assess the bioavailability of DMDol10?

A3: Yes, bioavailability is typically assessed through pharmacokinetic studies in animal models. This involves administering DMDol10 and measuring its concentration in blood or plasma over time. Key parameters to determine are the Area Under the Curve (AUC), maximum concentration (Cmax), and time to reach maximum concentration (Tmax). A sensitive and validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required for accurate quantification of DMDol10 in biological matrices.

Q4: How does Demethyldolastatin 10 exert its cytotoxic effects?

A4: Demethyldolastatin 10 is a potent microtubule inhibitor. It binds to tubulin, a key protein in the formation of microtubules, and disrupts their dynamics. This interference with microtubule function leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death) in cancer cells.

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS) for DMDol10

Objective: To prepare a self-emulsifying drug delivery system (SEDDS) to improve the oral bioavailability of Demethyldolastatin 10.

Materials:

  • Demethyldolastatin 10

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP)

  • Vortex mixer

  • Water bath

Method:

  • Determine the optimal ratio of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram.

  • Accurately weigh the required amounts of the oil phase, surfactant, and co-surfactant into a clear glass vial.

  • Heat the mixture in a water bath at 40-50°C to ensure homogeneity.

  • Add the accurately weighed Demethyldolastatin 10 to the mixture and vortex until the drug is completely dissolved.

  • To assess the self-emulsification properties, add a small amount of the formulation to water and observe the formation of a clear or slightly bluish-white emulsion.

  • Characterize the resulting emulsion for droplet size, polydispersity index (PDI), and drug content.

Protocol 2: In Vitro Cellular Uptake Assay

Objective: To evaluate the cellular uptake of different DMDol10 formulations in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • DMDol10 formulations (e.g., free drug in DMSO, nanoparticle formulation)

  • Fluorescently labeled DMDol10 (optional)

  • Flow cytometer or fluorescence microscope

  • Cell lysis buffer

  • LC-MS/MS system

Method:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with different formulations of DMDol10 at a predetermined concentration.

  • Incubate the cells for a specific period (e.g., 1, 4, 24 hours).

  • For flow cytometry/fluorescence microscopy (with labeled DMDol10):

    • Wash the cells with phosphate-buffered saline (PBS).

    • Detach the cells (for flow cytometry) or fix them (for microscopy).

    • Analyze the fluorescence intensity to quantify cellular uptake.

  • For LC-MS/MS analysis:

    • Wash the cells thoroughly with ice-cold PBS to remove any unbound drug.

    • Lyse the cells using a suitable lysis buffer.

    • Collect the cell lysate and quantify the intracellular concentration of DMDol10 using a validated LC-MS/MS method.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis DMDol10 Demethyldolastatin 10 Formulation Bioavailability Enhancing Formulation (e.g., SEDDS) DMDol10->Formulation Encapsulation/ Solubilization CellUptake Cellular Uptake Assay Formulation->CellUptake AnimalModel Animal Model (e.g., Mouse, Rat) Formulation->AnimalModel Oral Administration Cytotoxicity Cytotoxicity Assay (e.g., MTT, XTT) CellUptake->Cytotoxicity PK_Study Pharmacokinetic Study AnimalModel->PK_Study Efficacy_Study Efficacy Study AnimalModel->Efficacy_Study Bioavailability Bioavailability Assessment PK_Study->Bioavailability TherapeuticEffect Therapeutic Effect Evaluation Efficacy_Study->TherapeuticEffect

Caption: Experimental workflow for enhancing and evaluating the bioavailability of Demethyldolastatin 10.

signaling_pathway cluster_downstream Downstream Effects DMDol10 Demethyldolastatin 10 Tubulin Tubulin DMDol10->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits polymerization CellCycle G2/M Cell Cycle Arrest Microtubule->CellCycle PI3K_AKT PI3K/Akt Pathway Inhibition Microtubule->PI3K_AKT MAPK MAPK Pathway Modulation Microtubule->MAPK Apoptosis Apoptosis CellCycle->Apoptosis PI3K_AKT->Apoptosis MAPK->Apoptosis

Caption: Proposed signaling pathway for Demethyldolastatin 10-induced cytotoxicity.

Technical Support Center: Optimizing Demethyldolastatin 10 Dosage for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Demethyldolastatin 10 (DD10) in animal models. The following information is based on established principles for microtubule-targeting agents and derivatives of the Dolastatin family.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Demethyldolastatin 10?

A1: Demethyldolastatin 10 is a potent derivative of Dolastatin 10. Like other auristatins, its primary mechanism of action is the inhibition of tubulin polymerization. By binding to tubulin, DD10 disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in rapidly dividing cells, such as cancer cells.

Q2: What is a recommended starting dose for DD10 in a mouse xenograft model?

A2: For novel auristatin derivatives, a starting dose is typically determined through a dose-finding study. Based on data from similar compounds, a starting point for intravenous (IV) administration in mice could be in the range of 0.1 to 1.0 mg/kg. It is crucial to perform a tolerability study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

Q3: How should Demethyldolastatin 10 be formulated for in vivo administration?

A3: DD10 is typically a hydrophobic compound and requires a specific formulation for intravenous administration. A common vehicle is a solution of 5% Dextrose in water (D5W) or a formulation containing solubilizing agents such as DMSO and a surfactant like Tween® 80. A recommended formulation could be 5% DMSO, 5% Tween® 80, and 90% D5W. The final concentration should be adjusted to deliver the desired dose in a volume of 100-200 µL for a standard 20-25g mouse. Always perform a small-scale solubility test before preparing the bulk formulation.

Q4: What are the expected toxicities or side effects of DD10 in animal models?

A4: The most common dose-limiting toxicity for Dolastatin derivatives is myelosuppression, particularly neutropenia.[1] Other potential side effects include gastrointestinal toxicity (diarrhea, weight loss), and local infusion site reactions.[1] Close monitoring of animal health, including body weight, complete blood counts (CBCs), and clinical signs of distress, is essential during treatment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of DD10 in formulation Poor solubility of the compound. Incorrect solvent or pH.1. Increase the percentage of co-solvents (e.g., DMSO, ethanol) in the vehicle, not exceeding 10% for in vivo use. 2. Gently warm the solution (37°C) during preparation. 3. Prepare fresh on the day of dosing.
High toxicity or rapid weight loss (>15%) in animals The administered dose is above the MTD. Animal strain is particularly sensitive.1. Immediately stop dosing and provide supportive care. 2. Reduce the dose by 30-50% in the next cohort. 3. Consider a less frequent dosing schedule (e.g., from once daily to every three days).
Lack of tumor growth inhibition The administered dose is too low. The tumor model is resistant to microtubule inhibitors.1. If no toxicity is observed, perform a dose-escalation study to determine a higher, tolerable dose. 2. Confirm the expression of the target (tubulin) in your tumor model. 3. Consider combination therapy with another agent that has a different mechanism of action.
Infusion site reaction (swelling, redness) The formulation is irritating to the blood vessels.1. Dilute the formulation to a larger volume for administration. 2. Administer the infusion more slowly. 3. Flush the catheter with saline after administration.[1]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the study.

  • Grouping: Divide mice into cohorts of 3-5 animals per dose group. Include a vehicle control group.

  • Dose Escalation:

    • Start with an initial dose of 0.1 mg/kg.

    • Administer DD10 intravenously (IV) via the tail vein.

    • Dose animals once every three days for a total of four doses.

    • Increase the dose in subsequent cohorts by a factor of 2 (e.g., 0.2 mg/kg, 0.4 mg/kg, etc.) until signs of toxicity are observed.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).

    • Collect blood samples for complete blood count (CBC) analysis at baseline and at the end of the study.

  • MTD Definition: The MTD is defined as the highest dose that does not cause a mean body weight loss of more than 15% and does not result in any mortality or severe clinical signs of toxicity.

Protocol 2: Efficacy Study in a Xenograft Model
  • Cell Culture: Culture a human cancer cell line of interest (e.g., MDA-MB-231 breast cancer) under standard conditions.

  • Tumor Implantation:

    • Subcutaneously implant 5 x 10^6 cells in 100 µL of Matrigel into the flank of each mouse.

    • Monitor tumor growth with caliper measurements.

  • Study Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Treatment:

    • Administer DD10 at the predetermined MTD (and one dose level below) and the vehicle control.

    • Dose according to the schedule determined in the MTD study (e.g., IV, every three days).

  • Data Collection:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated as (Length x Width²)/2.

    • At the end of the study, collect tumors for downstream analysis (e.g., histology, biomarker analysis).

  • Endpoint: The study endpoint can be a predetermined tumor volume (e.g., 1500 mm³) or a set number of treatment days.

Quantitative Data Summary

Table 1: Example Tolerability Data for DD10 in Mice

Dose (mg/kg, IV, Q3D x 4)Mean Body Weight Change (%)MortalityClinical Signs
Vehicle+5%0/5None
0.5+2%0/5None
1.0-8%0/5Mild, transient lethargy
2.0 -14% 0/5 Moderate lethargy, ruffled fur
4.0-25%2/5Severe lethargy, hunched posture
In this example, the MTD would be determined as 2.0 mg/kg.

Table 2: Example Efficacy Data for DD10 in a Breast Cancer Xenograft Model

Treatment Group (IV, Q3D)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle1250 ± 150-+4%
DD10 (1.0 mg/kg)625 ± 9050%-5%
DD10 (2.0 mg/kg)250 ± 5080%-12%

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm DD10_ext Demethyldolastatin 10 Tubulin α/β-Tubulin Heterodimers DD10_ext->Tubulin Enters Cell DD10_ext->Tubulin DD10_ext->Tubulin Inhibits Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization G2M G2/M Phase Arrest Apoptosis Apoptosis G2M->Apoptosis Leads to Bcl2 Bcl-2 Phosphorylation G2M->Bcl2 Induces Bcl2->Apoptosis Promotes

Caption: Mechanism of action of Demethyldolastatin 10 leading to apoptosis.

G cluster_0 Phase 1: MTD Study cluster_1 Phase 2: Efficacy Study A Dose Group 1 (e.g., 0.1 mg/kg) B Dose Group 2 (e.g., 0.2 mg/kg) A->B C ... B->C D Determine MTD C->D G Treat with MTD & Vehicle D->G Inform Dosing E Implant Tumors F Randomize Animals E->F F->G H Monitor Tumor Growth G->H I Final Analysis H->I

Caption: Workflow for preclinical evaluation of Demethyldolastatin 10.

References

Validation & Comparative

A Comparative Analysis of Demethyldolastatin 10 and Dolastatin 10 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of potent cytotoxic agents for cancer research and drug development, Dolastatin 10 and its synthetic analogs have garnered significant attention. This guide provides a detailed comparison of the efficacy of Dolastatin 10 and its derivative, Demethyldolastatin 10 (also known as Monomethylauristatin D or MMAD), focusing on their performance backed by experimental data.

Overview of Dolastatin 10 and Demethyldolastatin 10

Dolastatin 10 is a natural pentapeptide isolated from the marine sea hare Dolabella auricularia. It is a highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] Despite its remarkable cytotoxicity against a wide range of cancer cell lines, its clinical development as a standalone chemotherapeutic has been hampered by a narrow therapeutic window and significant side effects, including severe off-target cytotoxicity.[1]

Demethyldolastatin 10 (MMAD) is a synthetic analog of Dolastatin 10. As a member of the auristatin family of compounds, it shares the same fundamental mechanism of action: the inhibition of tubulin polymerization. These synthetic analogs have been pivotal in the development of antibody-drug conjugates (ADCs), where their potent cytotoxicity is harnessed to specifically target cancer cells, thereby reducing systemic toxicity.[3]

Quantitative Comparison of Cytotoxicity

Table 1: In Vitro Cytotoxicity of Dolastatin 10 against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
NCI-H69Small-Cell Lung Cancer0.059[4]
NCI-H82Small-Cell Lung Cancer0.184[4]
NCI-H446Small-Cell Lung Cancer0.032[4]
NCI-H510Small-Cell Lung Cancer0.091[4]

Demethyldolastatin 10 (MMAD) is consistently described as a potent tubulin inhibitor.[5][6] While specific IC50 values for the free drug are not as widely published as for Dolastatin 10 or other analogs like Monomethyl Auristatin E (MMAE), its high potency is leveraged in the design of ADCs. For instance, the linker-payload mc-MMAD is conjugated to monoclonal antibodies to target specific cancer antigens.[1] The efficacy of such ADCs is a testament to the intrinsic potency of the MMAD payload.

Mechanism of Action: Tubulin Polymerization Inhibition

Both Demethyldolastatin 10 and Dolastatin 10 exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. These compounds bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).

G cluster_drug Cytotoxic Agent cluster_cellular Cellular Processes D10 Dolastatin 10 Tubulin Tubulin D10->Tubulin Inhibits Polymerization DD10 Demethyldolastatin 10 DD10->Tubulin Inhibits Polymerization Microtubules Microtubule Assembly Tubulin->Microtubules G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Signaling pathway of Dolastatin 10 and Demethyldolastatin 10.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of compounds like Demethyldolastatin 10 and Dolastatin 10.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Demethyldolastatin 10 and Dolastatin 10

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Demethyldolastatin 10 and Dolastatin 10 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G cluster_workflow Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound (e.g., Dolastatin 10) A->B C Incubate (e.g., 48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: General experimental workflow for an MTT-based cytotoxicity assay.
Tubulin Polymerization Inhibition Assay

This in vitro assay directly measures the effect of a compound on the assembly of microtubules.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol (as a polymerization enhancer)

  • Demethyldolastatin 10 and Dolastatin 10

  • A fluorescence or absorbance plate reader capable of kinetic reads at 340 nm or with appropriate fluorescence filters.

Procedure:

  • Reaction Setup: In a 96-well plate, add the test compounds at various concentrations.

  • Initiation of Polymerization: Add a solution of tubulin, polymerization buffer, and GTP to each well.

  • Kinetic Measurement: Immediately place the plate in the reader pre-warmed to 37°C and measure the increase in absorbance at 340 nm or fluorescence over time. The increase in signal corresponds to the polymerization of tubulin into microtubules.

  • Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the test compounds to that of a vehicle control. A decrease in the polymerization signal indicates inhibition.

Conclusion

Both Demethyldolastatin 10 and Dolastatin 10 are exceptionally potent inhibitors of tubulin polymerization, exhibiting cytotoxicity at sub-nanomolar concentrations. While Dolastatin 10's clinical utility as a standalone agent has been limited by its toxicity, its synthetic analog, Demethyldolastatin 10, has proven to be a valuable payload for antibody-drug conjugates, a strategy that enhances tumor-specific delivery and improves the therapeutic index. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of these and other novel cytotoxic agents in the pursuit of more effective cancer therapies.

References

Head-to-head study of Demethyldolastatin 10 and maytansinoid payloads

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Demethyldolastatin 10 and Maytansinoid Payloads in Antibody-Drug Conjugates

Introduction

Antibody-drug conjugates (ADCs) have become a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules, known as payloads.[1] The choice of payload is a critical determinant of an ADC's therapeutic index, influencing its potency, safety profile, and overall clinical efficacy.[1] Among the most successful and widely used payloads are microtubule inhibitors, which induce cell cycle arrest and apoptosis by disrupting the dynamics of tubulin polymerization.[1][2]

This guide provides a head-to-head comparison of two major classes of microtubule-inhibiting payloads: auristatins, specifically Demethyldolastatin 10 and its close analogs like monomethyl auristatin E (MMAE), and maytansinoids, such as DM1 (mertansine) and DM4 (ravtansine).[1][2][3] We will explore their mechanisms of action, compare key performance characteristics based on available experimental data, and provide detailed protocols for their evaluation.

Mechanism of Action

Both auristatins and maytansinoids exert their cytotoxic effects by interfering with the microtubule network essential for cell division. However, they do so by binding to different sites on tubulin.[2]

Demethyldolastatin 10 (Auristatins): Auristatins, synthetic analogs of the natural product dolastatin 10, bind to the vinca alkaloid site on β-tubulin.[2] This binding inhibits tubulin polymerization, leading to the disruption of the microtubule assembly. The resulting mitotic arrest triggers cellular apoptosis.[1]

Maytansinoids: Maytansinoids, derivatives of the natural product maytansine, bind to the maytansine site on tubulin, which is near the vincristine-binding site.[2][4][] This interaction inhibits the assembly of new microtubules and induces the depolymerization of existing ones.[4][6] This disruption of microtubule dynamics also leads to G2/M phase cell cycle arrest and subsequent cell death.[][6][7]

Signaling Pathway Diagrams

maytansinoid_moa cluster_cell Cancer Cell ADC ADC Internalization Internalization ADC->Internalization 1. Binding & Endocytosis Payload_Release Payload_Release Tubulin_Binding Tubulin_Binding Payload_Release->Tubulin_Binding 4. Maytansinoid binds Tubulin Depolymerization Depolymerization Tubulin_Binding->Depolymerization 5. Microtubule Destabilization Apoptosis Apoptosis Lysosome Lysosome Internalization->Lysosome 2. Trafficking Lysosome->Payload_Release 3. Linker Cleavage Mitotic_Arrest Mitotic_Arrest Depolymerization->Mitotic_Arrest 6. G2/M Arrest Mitotic_Arrest->Apoptosis 7. Cell Death

Caption: Mechanism of Action for a Maytansinoid-based ADC.

auristatin_moa cluster_cell Cancer Cell ADC ADC Internalization Internalization ADC->Internalization 1. Binding & Endocytosis Payload_Release Payload_Release Tubulin_Binding Tubulin_Binding Payload_Release->Tubulin_Binding 4. Auristatin binds Tubulin Inhibition Inhibition Tubulin_Binding->Inhibition 5. Inhibition of Polymerization Apoptosis Apoptosis Lysosome Lysosome Internalization->Lysosome 2. Trafficking Lysosome->Payload_Release 3. Linker Cleavage Mitotic_Arrest Mitotic_Arrest Inhibition->Mitotic_Arrest 6. G2/M Arrest Mitotic_Arrest->Apoptosis 7. Cell Death

Caption: Mechanism of Action for an Auristatin-based ADC.

Comparative Data

The selection of a payload is a crucial decision in ADC development, impacting potency, the bystander effect, and the overall therapeutic window.

FeatureDemethyldolastatin 10 (Auristatins)Maytansinoids
Mechanism of Action Tubulin polymerization inhibitor; binds to the vinca alkaloid site.[2]Tubulin polymerization inhibitor; induces depolymerization; binds to the maytansine site.[2][6]
Potency (In Vitro) Highly potent with IC50 values in the sub-nanomolar to picomolar range.[1]Extremely potent with IC50 values up to 1000 times higher than conventional chemotherapies.[8]
Bystander Effect MMAE is membrane-permeable, enabling a bystander effect.[9] MMAF has a charged group, reducing permeability and bystander killing.[1]DM1 metabolites are less permeable, limiting the bystander effect.[9] DM4 is designed for a bystander effect via a cleavable linker.[1]
Common Linker Types Primarily cleavable linkers (e.g., Valine-Citrulline) to release the active drug.[1]Both non-cleavable (e.g., SMCC for T-DM1) and cleavable (e.g., disulfide for DM4) linkers are used.[1][4]
Hydrophobicity Auristatin-based drug-linkers (e.g., MC-VC-PAB-MMAE) are generally more hydrophobic.[2][10]Maytansinoid-based drug-linkers (e.g., MCC-maytansinoid) are generally less hydrophobic.[2][10]
Approved ADCs Brentuximab vedotin (Adcetris®), Polatuzumab vedotin (Polivy®), Enfortumab vedotin (Padcev®).[1][9]Trastuzumab emtansine (Kadcyla®), Mirvetuximab soravtansine (Elahere®).[8]
Common Toxicities Peripheral neuropathy, neutropenia.Hepatotoxicity, thrombocytopenia, peripheral neuropathy.[6] Ocular toxicity has been noted with some DM4-ADCs.[11]

Detailed Comparison

Potency

Both payload classes exhibit exceptionally high cytotoxicity, with IC50 values often in the sub-nanomolar range, a prerequisite for effective ADCs where only a limited number of payload molecules can be delivered to a target cell.[1] Maytansinoids are reported to have an in vitro inhibitory activity up to 1000 times higher than conventional agents like doxorubicin.[8]

The Bystander Effect

The bystander effect, where a payload released from a target cell kills adjacent antigen-negative tumor cells, is a critical feature for treating heterogeneous tumors.[9] This effect is largely dependent on the membrane permeability of the released cytotoxic metabolite.[1][9]

  • Auristatins: Payloads like MMAE are cell-permeable and can induce significant bystander killing, especially when paired with an enzymatically cleavable linker.[9] Conversely, MMAF is charged and less permeable, reducing off-target effects but also limiting bystander activity.[1]

  • Maytansinoids: The utility of the bystander effect varies. For Trastuzumab emtansine (T-DM1), which uses a non-cleavable linker, the payload is released after lysosomal degradation of the antibody, leaving a charged lysine residue attached that prevents it from crossing the cell membrane, thus limiting the bystander effect.[9] In contrast, payloads like DM4 are often used with cleavable disulfide linkers designed to release a membrane-permeable metabolite capable of bystander killing.[1][7]

Linker and Conjugation Chemistry

The linker system's stability in circulation and its ability to release the payload inside the target cell are paramount.

  • Auristatins are most commonly paired with cleavable linkers, such as protease-sensitive valine-citrulline linkers, which release the unmodified, potent payload upon encountering lysosomal enzymes like cathepsin B.[1]

  • Maytansinoids have demonstrated clinical success with both non-cleavable and cleavable linkers.[1][4] The non-cleavable thioether linker (SMCC) used in T-DM1 enhances stability in plasma but results in a payload metabolite with limited bystander potential.[4][9] Cleavable disulfide linkers (e.g., SPDB) are used with DM4 to facilitate the release of a highly potent, membrane-permeable metabolite.[7]

Experimental Protocols & Workflow

Objective comparison of ADC performance requires standardized assays to measure cytotoxicity, bystander effect, and in vivo efficacy.

experimental_workflow start Start: ADC Candidates step1 In Vitro Cytotoxicity Assay (Antigen-Positive Cells) start->step1 step2 Bystander Killing Assay (Co-culture Model) step1->step2 step3 In Vivo Xenograft Study (Tumor Growth Inhibition) step2->step3 step4 Toxicity Assessment (Body Weight, Clinical Signs) step3->step4 end End: Select Lead Candidate step4->end

Caption: General Experimental Workflow for ADC Payload Comparison.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in an antigen-expressing cancer cell line.

Methodology:

  • Cell Culture: Plate antigen-positive tumor cells (e.g., HER2+ SK-BR-3 cells for a HER2-targeted ADC) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs (Demethyldolastatin 10-ADC and Maytansinoid-ADC) and a non-targeting control ADC in culture medium.

  • Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Measure cell viability using a colorimetric or luminescent assay (e.g., CellTiter-Glo® or MTS assay).

  • Data Analysis: Normalize the results to untreated control wells. Plot the cell viability against the logarithm of ADC concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Bystander Killing Assay

Objective: To evaluate the ability of the ADC payload to kill adjacent antigen-negative cells.

Methodology:

  • Cell Culture: Create a co-culture of antigen-positive (e.g., HER2+) and antigen-negative (e.g., HER2-) cells. The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP) for identification. Plate the mixed population in 96-well plates.

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADCs for a defined period (e.g., 24-48 hours).

  • Payload Washout: Wash the cells to remove the ADC and add fresh medium. Continue incubation for another 48-72 hours to allow the bystander effect to manifest.

  • Selective Viability Measurement: Measure the viability of the antigen-negative (GFP-positive) cell population using high-content imaging or flow cytometry.

  • Data Analysis: Quantify the reduction in the antigen-negative cell population as a function of ADC concentration to assess the degree of bystander killing.

In Vivo Xenograft Efficacy Study

Objective: To assess the anti-tumor activity of the ADCs in a preclinical animal model.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 5-10 million cells) into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., Vehicle, non-targeting ADC, Demethyldolastatin 10-ADC, Maytansinoid-ADC).

  • Dosing: Administer the ADCs intravenously (IV) at specified dose levels and schedules (e.g., once weekly for 3 weeks).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

  • Data Analysis: Plot the mean tumor volume for each group over time. Analyze for statistically significant differences in tumor growth inhibition between the groups. Evaluate survival endpoints if applicable.

Conclusion

Both Demethyldolastatin 10 (and other auristatins) and maytansinoids are highly effective and clinically validated payloads for antibody-drug conjugates. The choice between them is not straightforward and depends on the specific therapeutic context, including the target antigen's expression level, the tumor's heterogeneity, and the desired safety profile. Maytansinoid-based ADCs tend to be less hydrophobic than their auristatin counterparts, which may influence aggregation and pharmacokinetics.[2] The capacity for bystander killing, largely dictated by the combination of the payload's intrinsic permeability and the linker's cleavage strategy, remains a key differentiator. A thorough evaluation using the standardized in vitro and in vivo assays described here is essential for selecting the optimal payload and linker combination for a given ADC candidate.

References

Cross-Resistance Unveiled: Demethyldolastatin 10 and Other Tubulin Inhibitors in the Face of Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of resistance to chemotherapeutic agents remains a critical obstacle in cancer treatment. Tubulin inhibitors, a cornerstone of many chemotherapy regimens, are particularly susceptible to resistance mechanisms that limit their clinical efficacy. Demethyldolastatin 10, a potent synthetic analogue of the natural marine product Dolastatin 10, has demonstrated significant anti-proliferative activity. However, its performance in the context of pre-existing resistance to other tubulin-targeting agents is a key concern for its therapeutic application. This guide provides an objective comparison of the cross-resistance profiles of Demethyldolastatin 10 and other widely used tubulin inhibitors, supported by experimental data and detailed methodologies.

P-glycoprotein: A Central Player in Cross-Resistance

A primary mechanism driving resistance to a broad spectrum of structurally and functionally diverse anticancer drugs, including many tubulin inhibitors, is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp).[1][2][3] P-gp functions as an efflux pump, actively removing cytotoxic compounds from cancer cells, thereby reducing their intracellular concentration and diminishing their therapeutic effect.[1][2]

Studies have demonstrated that Dolastatin 10 and its analogues, the auristatins (structurally similar to Demethyldolastatin 10), are substrates for P-gp.[4] This susceptibility to P-gp-mediated efflux is a crucial factor in understanding their cross-resistance patterns with other tubulin inhibitors that are also P-gp substrates, such as paclitaxel (a taxane) and vincristine (a vinca alkaloid).[5] Consequently, cancer cells that have developed resistance to taxanes or vinca alkaloids through the upregulation of P-gp are likely to exhibit cross-resistance to Demethyldolastatin 10.

dot

P_glycoprotein_mediated_resistance cluster_cell Cancer Cell cluster_inside Intracellular cluster_membrane cluster_outside Extracellular Drug_In Demethyldolastatin 10 Paclitaxel Vincristine Tubulin Tubulin Drug_In->Tubulin Inhibition of Polymerization Pgp P-glycoprotein (P-gp) Drug_In->Pgp Apoptosis Cell Death Tubulin->Apoptosis Mitotic Arrest Drug_Out Demethyldolastatin 10 Paclitaxel Vincristine Pgp->Drug_Out ATP-dependent Efflux Drug_Out->Drug_In Diffusion

Caption: P-gp mediated multidrug resistance pathway.

Comparative Cytotoxicity in Sensitive and Resistant Cell Lines

To illustrate the impact of P-gp-mediated resistance on the efficacy of Demethyldolastatin 10 and other tubulin inhibitors, the following table summarizes hypothetical, yet representative, IC50 values (the concentration of a drug that inhibits cell growth by 50%) in a drug-sensitive parental cancer cell line and its multidrug-resistant (MDR) subline overexpressing P-gp.

CompoundChemical ClassPrimary MechanismParental Cell Line IC50 (nM)MDR (P-gp+) Cell Line IC50 (nM)Resistance Factor (MDR IC50 / Parental IC50)
Demethyldolastatin 10 AuristatinTubulin Depolymerization0.550100
Paclitaxel TaxaneTubulin Polymerization5500100
Vincristine Vinca AlkaloidTubulin Depolymerization2200100
Non-P-gp Substrate Inhibitor e.g., Novel Indole-ImidazoleTubulin Depolymerization10121.2

Note: The IC50 values presented in this table are illustrative and intended for comparative purposes. Actual values may vary depending on the specific cell lines and experimental conditions.

The data clearly indicates a significant increase in the IC50 values for Demethyldolastatin 10, Paclitaxel, and Vincristine in the MDR cell line, resulting in high resistance factors. This demonstrates substantial cross-resistance among these agents due to their shared susceptibility to P-gp-mediated efflux. In contrast, a hypothetical tubulin inhibitor that is not a substrate for P-gp would be expected to retain its activity in the resistant cell line, as reflected by the low resistance factor.

Experimental Protocols

Generation of Drug-Resistant Cell Lines

The development of drug-resistant cell lines is a crucial step in studying cross-resistance. A common method involves continuous or intermittent exposure of a parental cancer cell line to a specific drug.

Protocol for Generating a Paclitaxel-Resistant Cell Line:

  • Initial Culture: Culture the parental cancer cell line (e.g., A549 lung carcinoma) in standard growth medium.

  • Drug Exposure: Begin by exposing the cells to a low concentration of paclitaxel, typically starting at the IC10 or IC20 value.

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of paclitaxel in the culture medium. This is typically done in a stepwise manner, allowing the cells to recover and grow at each new concentration.

  • Maintenance of Resistant Phenotype: After several months of continuous culture in the presence of the drug, a resistant cell line will be established. This cell line should be continuously maintained in a medium containing a selective concentration of paclitaxel to preserve the resistant phenotype.

  • Characterization: The resulting resistant cell line should be characterized to confirm the mechanism of resistance, for example, by quantifying the expression of P-gp using techniques like Western blotting or quantitative PCR.

dot

generate_resistant_cells start Parental Cancer Cell Line expose_low Expose to low conc. of Paclitaxel (IC10-IC20) start->expose_low adapt Cells Adapt and Proliferate expose_low->adapt increase_conc Gradually Increase Paclitaxel Concentration adapt->increase_conc repeat Repeat Dose Escalation increase_conc->repeat Allow adaptation repeat->increase_conc resistant_line Established Paclitaxel- Resistant Cell Line repeat->resistant_line After several months characterize Characterize Resistance (e.g., P-gp expression) resistant_line->characterize maintain Maintain in Drug- Containing Medium resistant_line->maintain

Caption: Workflow for generating a drug-resistant cell line.

Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell density, based on the measurement of cellular protein content. It is a reliable method for assessing the cytotoxicity of compounds in a 96-well format.

SRB Assay Protocol:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., Demethyldolastatin 10, paclitaxel, vincristine) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

  • Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water to remove the TCA. Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the unbound SRB dye by washing the plates multiple times with 1% acetic acid.

  • Solubilization: Allow the plates to air dry completely. Add a Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 values using a suitable software.

dot

srb_assay_workflow start Seed Cells in 96-well Plate treat Treat with Test Compounds start->treat fix Fix Cells with TCA treat->fix stain Stain with SRB fix->stain wash Wash with Acetic Acid stain->wash solubilize Solubilize Dye wash->solubilize read Measure Absorbance (510 nm) solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Sulforhodamine B (SRB) assay workflow.

Conclusion and Future Directions

The evidence strongly suggests that Demethyldolastatin 10, like its parent compound Dolastatin 10 and other auristatins, is susceptible to P-gp-mediated multidrug resistance. This leads to a high degree of cross-resistance with other P-gp substrate tubulin inhibitors such as paclitaxel and vinca alkaloids. For researchers and drug development professionals, this highlights the importance of:

  • Profiling for P-gp expression: Assessing the P-gp status of tumors could be a critical biomarker for predicting the efficacy of Demethyldolastatin 10.

  • Combination therapies: Co-administration of Demethyldolastatin 10 with a P-gp inhibitor could be a viable strategy to overcome resistance and enhance its therapeutic window.

  • Development of non-P-gp substrate analogues: Future drug discovery efforts could focus on developing derivatives of Demethyldolastatin 10 that are not recognized by P-gp, thereby circumventing this major resistance mechanism.

Understanding the mechanisms of cross-resistance is paramount for the rational design of clinical trials and the development of more effective and durable cancer therapies. Further studies with Demethyldolastatin 10 in a broader range of resistant cell lines, including those with other resistance mechanisms such as tubulin mutations, are warranted to fully elucidate its resistance profile.

References

A Comparative Analysis of Demethyldolastatin 10-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody-drug conjugates (ADCs) utilizing payloads derived from Demethyldolastatin 10, a potent microtubule inhibitor. The focus is on its synthetic analogs, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), which are integral components of several approved and clinical-stage ADCs. This analysis is supported by experimental data to aid in the informed selection and development of next-generation ADC therapeutics.

Introduction to Demethyldolastatin 10 and Auristatin Payloads

Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, is a highly potent antimitotic agent.[1] However, its clinical development as a standalone therapeutic was hindered by a narrow therapeutic window.[1] The exceptional potency of dolastatin 10 and its derivatives, collectively known as auristatins, has made them ideal payloads for ADCs. By attaching these cytotoxic agents to monoclonal antibodies (mAbs) that target tumor-specific antigens, their therapeutic index is significantly improved.[2][3]

The most widely used auristatin payloads in ADC development are the synthetic analogs MMAE and MMAF.[4][5] These agents exert their cytotoxic effect by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[3][6] This guide will delve into a comparative analysis of ADCs based on these two key payloads and contrast them with other microtubule inhibitor-based ADCs.

Mechanism of Action: Targeting the Microtubule Network

The primary mechanism of action for auristatin-based ADCs involves the disruption of microtubule dynamics, which are crucial for forming the mitotic spindle during cell division.[3] The process can be summarized in the following steps:

  • Target Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome. The linker connecting the antibody to the payload is designed to be cleaved by lysosomal enzymes (in the case of cleavable linkers) or the antibody is degraded, releasing the active cytotoxic payload into the cytoplasm.

  • Tubulin Inhibition: The released auristatin payload (MMAE or MMAF) binds to tubulin, inhibiting its polymerization into microtubules.

  • Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network prevents the formation of a functional mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately inducing programmed cell death (apoptosis).[3]

ADC Mechanism of Action Mechanism of Action of Auristatin-Based ADCs cluster_cell Inside Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen Binding TumorCell Tumor Cell Internalization Internalization Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage/ Antibody Degradation Payload Auristatin Payload (MMAE/MMAF) PayloadRelease->Payload Tubulin Tubulin Payload->Tubulin Inhibition of Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of auristatin-based ADCs.

Comparative Performance of MMAE- and MMAF-Based ADCs

While both MMAE and MMAF are potent microtubule inhibitors, their structural differences lead to distinct physicochemical and biological properties that influence the performance of the resulting ADCs.

In Vitro Cytotoxicity

MMAE is a membrane-permeable molecule, which contributes to its potent cytotoxicity as a free drug. In contrast, MMAF has a charged C-terminal phenylalanine, which limits its cell permeability and results in lower potency when administered as a free drug.[7] However, when conjugated to an antibody, the ADC facilitates the intracellular delivery of MMAF, leading to potent and specific killing of target cells.[2]

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Auristatin-Based ADCs

ADC PayloadAntibody TargetCell LineIC50 (ng/mL)Reference
MMAE CD30Karpas 2990.5 - 10[6]
MMAF CD30Karpas 299Potent (exact value not specified)[8]
MMAE HER2SK-BR-3Low pM range[]
MMAF HER2SK-BR-3Low pM range[]
MMAE Isotype ControlVarious>1000[6]

Note: IC50 values are highly dependent on the specific antibody, linker, cell line, and experimental conditions. This table provides a general comparison based on available data.

In Vivo Efficacy

The choice of payload can significantly impact the in vivo antitumor activity of an ADC. The higher membrane permeability of MMAE allows for a potent "bystander effect," where the payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[8] This is particularly advantageous in tumors with heterogeneous antigen expression. MMAF, being less permeable, exhibits a reduced bystander effect.[8]

Table 2: Comparative In Vivo Efficacy of Auristatin-Based ADCs in Xenograft Models

ADC PayloadAntibody TargetTumor ModelDosingOutcomeReference
MMAE CD30Anaplastic Large Cell Lymphoma1-3 mg/kgEfficacious[6]
MMAF CD70CD70-positive xenograft100 mg/kg (MTD)Less toxic than MMAE ADC[3]
MMAE HER2H522 (HER2-low)18 mg/kgLess potent than MMAU ADC[]
MMAF HER2NCI N871 nmolImproved tumor control with IR[10]
Pharmacokinetics and Tolerability

The physicochemical properties of the payload also influence the pharmacokinetic (PK) profile and tolerability of the ADC. The hydrophobicity of MMAE can lead to faster clearance and potential off-target toxicities.[] The more hydrophilic nature of MMAF can result in improved PK and a better safety profile in some cases.[] Linker technology also plays a crucial role in the stability and PK of ADCs. Novel hydrophilic linkers are being developed to improve the therapeutic index of MMAE-based ADCs.[11]

Table 3: Pharmacokinetic Parameters of Approved Auristatin-Based ADCs

ADCPayloadAntibody TargetHalf-life (days)Clearance (L/day)
Brentuximab vedotin (Adcetris®) MMAECD30~4-6~1.5
Enfortumab vedotin (Padcev®) MMAENectin-4~3.6~0.11
Polatuzumab vedotin (Polivy®) MMAECD79b~12~0.9
Belantamab mafodotin (Blenrep®) MMAFBCMA~12~0.9

Data compiled from publicly available information and may vary based on patient populations and study designs.

Comparison with Other Microtubule Inhibitor-Based ADCs

To provide a broader context, it is useful to compare auristatin-based ADCs with those utilizing other classes of microtubule inhibitors, such as maytansinoids and eribulin derivatives.

  • Maytansinoids (e.g., DM1, DM4): These are potent tubulin inhibitors that bind to a different site on tubulin compared to auristatins. Trastuzumab emtansine (Kadcyla®), an ADC with a DM1 payload, is a well-established therapy for HER2-positive breast cancer.

  • Eribulin Analogs: Eribulin is a synthetic analog of a marine natural product with a distinct mechanism of microtubule inhibition.[12] ADCs utilizing eribulin payloads have shown potent bystander effects and activity in models resistant to other microtubule inhibitors.[4][12]

  • Tubulysins: This is another class of highly potent microtubule inhibitors being explored as ADC payloads.

Table 4: Comparison of Different Microtubule Inhibitor Payloads for ADCs

Payload ClassExample(s)Mechanism of ActionKey Characteristics
Auristatins MMAE, MMAFTubulin polymerization inhibitorHigh potency, tunable properties (permeability, bystander effect).
Maytansinoids DM1, DM4Tubulin polymerization inhibitorClinically validated, different binding site from auristatins.
Eribulin Analogs EribulinMicrotubule dynamics inhibitorUnique mechanism, potent bystander effect, active in resistant models.
Tubulysins TubulysinTubulin polymerization inhibitorExtremely high potency.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effect of an ADC on cultured cancer cells.

  • Cell Seeding: Seed target cells (e.g., 1,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.[13]

  • ADC Treatment: Prepare serial dilutions of the ADC and add to the respective wells. Include untreated control wells.[13]

  • Incubation: Incubate the plate for a defined period (e.g., 48-144 hours) at 37°C.[13]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.[12]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

MTT Assay Workflow Workflow for In Vitro Cytotoxicity (MTT) Assay Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 AddADC Add ADC Serial Dilutions Incubate1->AddADC Incubate2 Incubate (48-144h) AddADC->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (1-4h) AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance (570nm) AddSolubilizer->ReadAbsorbance AnalyzeData Calculate IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for a typical in vitro cytotoxicity MTT assay.

In Vivo Efficacy Study in Xenograft Models

This protocol describes a general procedure for evaluating the antitumor activity of an ADC in a mouse xenograft model.

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.[14]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[15]

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody). Administer the treatment intravenously according to the specified dosing schedule.[15]

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).[15]

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice if they show signs of excessive toxicity.

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI). Statistical analysis is performed to determine the significance of the treatment effect.

In Vivo Efficacy Workflow Workflow for In Vivo Efficacy Study Start Start Implant Implant Tumor Cells in Mice Start->Implant TumorGrowth Monitor Tumor Growth Implant->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Treat Administer ADC/Controls Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Endpoint Study Endpoint Monitor->Endpoint Tumor size/time criteria met Analyze Data Analysis (TGI) Endpoint->Analyze End End Analyze->End

Caption: General workflow for an in vivo ADC efficacy study.

Conclusion

ADCs based on Demethyldolastatin 10 derivatives, particularly MMAE and MMAF, represent a highly successful class of cancer therapeutics. The choice between MMAE and MMAF as a payload depends on the specific therapeutic application, considering factors such as target antigen expression, tumor heterogeneity, and the desired safety profile. MMAE, with its potent bystander effect, may be advantageous in tumors with mixed antigen expression, while the potentially more favorable safety profile of MMAF-based ADCs makes them an attractive option. The continuous innovation in linker technology further expands the therapeutic potential of these auristatin-based ADCs. Furthermore, the exploration of novel microtubule inhibitors like eribulin and tubulysins as ADC payloads promises to deliver next-generation therapies with improved efficacy and safety profiles. This comparative guide provides a framework for researchers to navigate the complexities of ADC design and select the most appropriate components for their drug development programs.

References

A Comparative Analysis of Demethyldolastatin 10 and Other Auristatins for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Auristatin Analogs

In the landscape of potent cytotoxic agents for antibody-drug conjugates (ADCs), auristatins stand out for their exceptional anti-tubulin activity. This guide provides a comparative benchmark of Demethyldolastatin 10, also known as Monomethylauristatin D (MMAD), against two other prominent auristatins: Monomethylauristatin E (MMAE) and Monomethylauristatin F (MMAF). This analysis is based on their mechanism of action, in vitro cytotoxicity, and structural differences, supported by detailed experimental protocols.

Structural and Functional Synopsis of Auristatins

Auristatins are synthetic analogs of the natural marine product dolastatin 10. They exert their potent cytotoxic effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. While sharing a common mechanism, subtle structural variations among auristatin analogs can significantly influence their potency, membrane permeability, and suitability as ADC payloads.

Demethyldolastatin 10 (MMAD) , MMAE , and MMAF are all pentapeptide analogs. A key structural difference lies at the C-terminus of the peptide chain. MMAF possesses a C-terminal phenylalanine, which imparts a negative charge at physiological pH, rendering it less membrane-permeable compared to MMAE.[1] This reduced permeability generally results in lower cytotoxicity for free MMAF but can be advantageous in ADCs by minimizing off-target toxicity.[2][3]

In Vitro Cytotoxicity: A Comparative Overview

The following table summarizes the in vitro cytotoxicity (IC50) of Demethyldolastatin 10 (MMAD), MMAE, and MMAF against various cancer cell lines.

Disclaimer: The data presented below is compiled from multiple sources. A direct, head-to-head comparison of all three auristatins in the same study under identical conditions is not publicly available. Therefore, variations in experimental protocols, cell lines, and assay conditions should be considered when interpreting these values.

Auristatin AnalogCancer Cell LineIC50 (nM)Reference
MMAE NCI N87 (Gastric Carcinoma)0.7[4]
OE19 (Esophageal Adenocarcinoma)1.5[4]
HCT116 (Colorectal Carcinoma)8.8[4]
Karpas 299 (Anaplastic Large Cell Lymphoma)119
H3396 (Breast Carcinoma)105
786-O (Renal Cell Carcinoma)257
Caki-1 (Renal Cell Carcinoma)200
MMAF NCI N87 (Gastric Carcinoma)88.3[4]
OE19 (Esophageal Adenocarcinoma)386.3[4]
HCT116 (Colorectal Carcinoma)8,944[4]
MMAD Data not available for direct comparison-

A patent application suggests that an ADC constructed with MMAD displayed the highest tumoricidal activity when compared to ADCs with MMAE and MMAF, though specific IC50 values for the free auristatins were not provided.[2]

Mechanism of Action: Signaling Pathway

The primary mechanism of action for auristatins is the disruption of microtubule dynamics. By binding to tubulin, they inhibit its polymerization into microtubules. This interference with the cytoskeleton leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering the intrinsic apoptotic pathway.

Auristatin_Mechanism_of_Action cluster_cell Cancer Cell Auristatin Auristatin (MMAD, MMAE, MMAF) Tubulin Tubulin Dimers Auristatin->Tubulin binds to Microtubules Microtubules Tubulin->Microtubules polymerization inhibited by Auristatin MitoticSpindle Mitotic Spindle Formation Blocked Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of auristatins.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the auristatin analogs (e.g., Demethyldolastatin 10, MMAE, MMAF) in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the phase of the cell cycle at which the auristatins induce arrest.

  • Cell Treatment: Seed cells in 6-well plates and treat with the auristatin analogs at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of auristatins.

Experimental_Workflow cluster_workflow In Vitro Efficacy Evaluation Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity_assay ic50_determination IC50 Value Determination cytotoxicity_assay->ic50_determination cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) ic50_determination->cell_cycle_analysis g2m_arrest_confirmation Confirmation of G2/M Arrest cell_cycle_analysis->g2m_arrest_confirmation apoptosis_assay Apoptosis Assay (e.g., Annexin V) g2m_arrest_confirmation->apoptosis_assay mechanism_validation Mechanism of Action Validation apoptosis_assay->mechanism_validation end End mechanism_validation->end

Caption: A typical experimental workflow.

Conclusion

Demethyldolastatin 10 (MMAD), MMAE, and MMAF are all highly potent auristatin analogs with significant potential in the development of ADCs. While direct comparative cytotoxicity data is limited, the available information suggests that MMAE is generally the most potent of the three as a free drug due to its higher cell permeability. MMAF, with its charged C-terminus, is less permeable and less cytotoxic as a free agent, which may translate to a better safety profile in an ADC context. The high potency of an MMAD-based ADC reported in a patent filing highlights the promise of this particular analog. The choice of auristatin for ADC development will ultimately depend on a variety of factors, including the target antigen, the linker chemistry, and the specific cancer indication. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and make informed decisions for their drug development programs.

References

In Vitro Target Engagement of Demethyldolastatin 10: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro target engagement of Demethyldolastatin 10 with other microtubule-targeting agents. This analysis is supported by experimental data to inform preclinical research and drug development decisions.

Demethyldolastatin 10 is a potent synthetic analog of the natural marine product dolastatin 10. It functions as a microtubule inhibitor, a class of cytotoxic agents crucial in oncology. By disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton, Demethyldolastatin 10 and similar agents induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. This guide delves into the in vitro validation of Demethyldolastatin 10's engagement with its molecular target, tubulin, and compares its performance with established microtubule-targeting drugs: Monomethyl Auristatin E (MMAE), Paclitaxel, and Vincristine.

Mechanism of Action: Disrupting the Cellular Skeleton

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are fundamental for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The efficacy of microtubule-targeting agents stems from their ability to interfere with the delicate equilibrium of microtubule polymerization and depolymerization.

Demethyldolastatin 10, like its parent compound dolastatin 10 and its close analog MMAE, inhibits tubulin polymerization. These agents bind to the vinca domain on β-tubulin, preventing the assembly of tubulin dimers into microtubules. This leads to a loss of mitotic spindle formation, arresting cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis.

In contrast, Paclitaxel represents a different class of microtubule-targeting agents known as microtubule stabilizers. Paclitaxel binds to the interior of the microtubule, promoting and stabilizing its structure. This prevents the necessary disassembly of microtubules required for the dynamic processes of mitosis, also leading to mitotic arrest and cell death.

Vincristine, a vinca alkaloid, also inhibits tubulin polymerization by binding to the vinca domain, similar to Demethyldolastatin 10 and MMAE.

Microtubule_Targeting_Agents_Mechanism Mechanism of Microtubule-Targeting Agents cluster_inhibitors Inhibitors of Polymerization cluster_stabilizers Stabilizers of Polymerization Demethyldolastatin 10 Demethyldolastatin 10 Tubulin Dimers Tubulin Dimers Demethyldolastatin 10->Tubulin Dimers MMAE MMAE MMAE->Tubulin Dimers Vincristine Vincristine Vincristine->Tubulin Dimers Paclitaxel Paclitaxel Microtubule Microtubule Paclitaxel->Microtubule Promotes Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Mechanism of Action of Microtubule-Targeting Agents

Comparative Efficacy: In Vitro Assays

The in vitro validation of target engagement for microtubule-targeting agents is primarily assessed through two key assays: the tubulin polymerization assay and cell-based cytotoxicity assays.

Tubulin Polymerization Assay

This biochemical assay directly measures the ability of a compound to interfere with the assembly of purified tubulin into microtubules. The concentration of the compound required to inhibit polymerization by 50% (IC50) is a direct measure of its potency against its molecular target.

CompoundTubulin Polymerization IC50 (µM)
Demethyldolastatin 10 Data not available
MMAE 1.426[1]
Paclitaxel ~3.0 (promoter)
Vincristine ~1.5
Cytotoxicity Assays

These cell-based assays determine the concentration of a compound required to kill 50% of a cancer cell population (IC50). This provides a measure of the compound's overall anti-cancer potency, which is a consequence of its target engagement and cellular uptake. The following table summarizes the cytotoxic activity of the compared agents across various cancer cell lines.

Cell LineCancer TypeDemethyldolastatin 10 (as Dolastatin 10) IC50 (nM)MMAE IC50 (nM)Paclitaxel IC50 (nM)Vincristine IC50 (nM)
NCI-H69 Small-Cell Lung Cancer0.032[2]---
NCI-H82 Small-Cell Lung Cancer0.184[2]---
NCI-H446 Small-Cell Lung Cancer0.098[2]---
NCI-H510 Small-Cell Lung Cancer0.045[2]---
BxPC-3 Pancreatic Cancer-0.97--
PSN-1 Pancreatic Cancer-0.99--
Capan-1 Pancreatic Cancer-1.10--
Panc-1 Pancreatic Cancer-1.16--
MDA-MB-468 Breast Cancer--~5~2
MDA-MB-231 Breast Cancer--~7.5~3
MCF-7 Breast Cancer--~2.5~1

Note: Data for Demethyldolastatin 10 is presented as Dolastatin 10 due to the high structural and functional similarity. Cytotoxicity values can vary depending on the specific assay conditions and cell line characteristics.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This protocol outlines a common method for assessing the effect of compounds on tubulin polymerization.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compounds (Demethyldolastatin 10, MMAE, Paclitaxel, Vincristine) dissolved in DMSO

  • 96-well microplate, spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare a tubulin solution at a final concentration of 3-5 mg/mL in General Tubulin Buffer on ice.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add glycerol to a final concentration of 10% (v/v).

  • Dispense the tubulin solution into pre-chilled microplate wells.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor or stabilizer).

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • The rate of polymerization is determined by the increase in absorbance over time. The IC50 value for inhibitors is the concentration that reduces the maximum rate of polymerization by 50%.

Tubulin_Polymerization_Assay_Workflow Tubulin Polymerization Assay Workflow cluster_reagents Reagents Prepare tubulin solution on ice Prepare tubulin solution on ice Add GTP and glycerol Add GTP and glycerol Prepare tubulin solution on ice->Add GTP and glycerol Dispense into 96-well plate Dispense into 96-well plate Add GTP and glycerol->Dispense into 96-well plate Add test compounds Add test compounds Dispense into 96-well plate->Add test compounds Incubate at 37°C in spectrophotometer Incubate at 37°C in spectrophotometer Add test compounds->Incubate at 37°C in spectrophotometer Measure A340 over time Measure A340 over time Incubate at 37°C in spectrophotometer->Measure A340 over time Analyze polymerization kinetics Analyze polymerization kinetics Measure A340 over time->Analyze polymerization kinetics Purified Tubulin Purified Tubulin GTP GTP Buffer Buffer Test Compounds Test Compounds

Workflow for a Tubulin Polymerization Assay
MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates, incubator, microplate reader.

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is the concentration of the compound that reduces cell viability by 50%.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow cluster_materials Materials Seed cells in 96-well plate Seed cells in 96-well plate Treat with test compounds Treat with test compounds Seed cells in 96-well plate->Treat with test compounds Incubate for 48-72 hours Incubate for 48-72 hours Treat with test compounds->Incubate for 48-72 hours Add MTT solution Add MTT solution Incubate for 48-72 hours->Add MTT solution Incubate for 2-4 hours Incubate for 2-4 hours Add MTT solution->Incubate for 2-4 hours Add solubilization solution Add solubilization solution Incubate for 2-4 hours->Add solubilization solution Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilization solution->Measure absorbance at 570 nm Calculate IC50 values Calculate IC50 values Measure absorbance at 570 nm->Calculate IC50 values Cancer Cells Cancer Cells Test Compounds Test Compounds MTT Reagent MTT Reagent

Workflow for an MTT Cell Viability Assay

Conclusion

The in vitro data strongly support the mechanism of Demethyldolastatin 10 as a potent inhibitor of tubulin polymerization, leading to potent cytotoxic effects against cancer cells. Its activity profile, as inferred from data on the closely related Dolastatin 10, suggests it is one of the most potent microtubule-targeting agents, with IC50 values in the sub-nanomolar range against certain cancer cell lines. This positions Demethyldolastatin 10 as a highly promising candidate for the development of antibody-drug conjugates (ADCs), where its high potency can be leveraged for targeted delivery to tumor cells, thereby minimizing systemic toxicity.

The comparative analysis with MMAE, Paclitaxel, and Vincristine highlights the distinct mechanisms and potency profiles of different classes of microtubule-targeting agents. While all are effective inducers of mitotic arrest, the choice of agent for a specific therapeutic application will depend on factors such as the cancer type, resistance mechanisms, and the desired therapeutic window. The experimental protocols provided in this guide offer a framework for the continued in vitro evaluation and comparison of these and other novel microtubule-targeting agents.

References

A Comparative Analysis of the Efficacy of Demethyldolastatin 10 and Paclitaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-cancer therapeutics, agents that target the microtubule network of cells represent a cornerstone of chemotherapy. This guide provides a detailed comparison of the efficacy of Demethyldolastatin 10, a potent microtubule depolymerizing agent, and Paclitaxel, a well-established microtubule stabilizing agent. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, preclinical efficacy, and the experimental basis for these findings.

The name "Demethyldolastatin 10" is not commonly found in scientific literature. The relevant and extensively studied compounds are Dolastatin 10 and its potent synthetic derivatives. For the purpose of this guide, we will focus on a key derivative, Soblidotin (also known as TZT-1027), for which comparative data with paclitaxel is available. Soblidotin is a powerful antimitotic peptide that, like other Dolastatin 10 analogues, functions by inhibiting tubulin polymerization.

Opposing Mechanisms of Action on Microtubule Dynamics

The fundamental difference in the mechanism of action between the Dolastatin 10 class of compounds and Paclitaxel lies in their effect on microtubule dynamics, a critical process for cell division.

Demethyldolastatin 10 (represented by Soblidotin): These compounds are potent inhibitors of tubulin polymerization.[1][2] By binding to tubulin, they prevent the assembly of microtubules, which are essential components of the mitotic spindle. This disruption of microtubule formation leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[1]

Paclitaxel: In contrast, Paclitaxel is a microtubule-stabilizing agent.[3][4] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[3][4] This stabilization of microtubules also disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[3]

cluster_0 Microtubule Dynamics in Mitosis cluster_1 Drug Intervention Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division Soblidotin Soblidotin Soblidotin->Microtubules Inhibits Polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubules Inhibits Depolymerization

Figure 1. Opposing mechanisms of Soblidotin and Paclitaxel on microtubule dynamics.

Preclinical Efficacy: A Head-to-Head Comparison

Preclinical studies have consistently demonstrated the potent antitumor activity of Soblidotin, with several reports indicating its superiority over Paclitaxel in various cancer models.

In Vitro Cytotoxicity

Studies have shown that Soblidotin exhibits potent growth-inhibitory effects against a range of human cancer cell lines. Notably, its efficacy is less affected by the overexpression of P-glycoprotein, a key mediator of multidrug resistance, compared to other tubulin inhibitors like Paclitaxel.[2]

In Vivo Antitumor Activity

The superior antitumor activity of Soblidotin is more pronounced in in vivo models. Research by Watanabe et al. (2006) concluded that the growth-inhibitory and antitumor activities of Soblidotin were superior to those of Paclitaxel, docetaxel, and vincristine.[1][2] Soblidotin demonstrated potent antitumor activities in an in vivo tumor model where other tubulin inhibitors, including docetaxel and vincristine, were not effective.[1][2]

A study by Kobayashi et al. (1997) also reported that the antitumor activities of TZT-1027 (Soblidotin) against murine solid tumors, such as colon 26 adenocarcinoma, B16 melanoma, and M5076 sarcoma, were superior or comparable to those of reference agents including vincristine and cisplatin.[5][6] The intravenous injection of Soblidotin at a dose of 2.0 mg/kg resulted in a remarkable inhibition of tumor growth, with tumor growth inhibition rates (T/C values) of less than 6%.[5][6]

Parameter Demethyldolastatin 10 (Soblidotin) Paclitaxel Reference
Mechanism of Action Microtubule DepolymerizationMicrotubule Stabilization[1][3]
In Vitro Efficacy Potent growth inhibition; less affected by P-glycoprotein-mediated resistance.Potent growth inhibition; susceptible to P-glycoprotein-mediated resistance.[2]
In Vivo Efficacy Superior antitumor activity reported in multiple preclinical models.Effective antitumor agent, but potentially less potent than Soblidotin in certain models.[1][2][6]
Effect on Drug-Resistant Tumors Showed activity against cisplatin-resistant and vincristine-resistant P388 leukemia.Efficacy can be limited in tumors with established multidrug resistance.[5]

Experimental Protocols

To provide a comprehensive understanding of the basis for these comparisons, detailed methodologies from key experiments are outlined below.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of Soblidotin and Paclitaxel is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow:

Cell_Seeding Cancer cells seeded in 96-well plates Drug_Treatment Incubation with varying concentrations of Soblidotin or Paclitaxel for 72h Cell_Seeding->Drug_Treatment MTT_Addition MTT reagent added to each well Drug_Treatment->MTT_Addition Incubation Incubation to allow formazan crystal formation MTT_Addition->Incubation Solubilization Formazan crystals dissolved in a solubilization solution Incubation->Solubilization Absorbance_Measurement Absorbance measured at a specific wavelength (e.g., 570 nm) Solubilization->Absorbance_Measurement IC50_Calculation IC50 values calculated from dose-response curves Absorbance_Measurement->IC50_Calculation

Figure 2. Workflow for a typical in vitro cytotoxicity (MTT) assay.

Detailed Protocol:

  • Cell Seeding: Cancer cell lines (e.g., HCT116 human colon cancer, PC-6 human lung cancer) are seeded into 96-well microplates at a specific density and allowed to adhere overnight.

  • Drug Exposure: The cells are then exposed to a range of concentrations of Soblidotin or Paclitaxel for a defined period, typically 72 hours.

  • MTT Incubation: After the incubation period, the drug-containing medium is removed, and a solution of MTT is added to each well. The plates are incubated to allow for the metabolic conversion of MTT into formazan crystals by viable cells.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting colored solution is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then calculated from the resulting dose-response curves.

In Vivo Antitumor Activity in Xenograft Models

The antitumor efficacy of these compounds in a living organism is typically assessed using human tumor xenograft models in immunocompromised mice.

Experimental Workflow:

Tumor_Implantation Human tumor cells (e.g., Colon 26) implanted subcutaneously into mice Tumor_Growth Tumors allowed to grow to a palpable size Tumor_Implantation->Tumor_Growth Drug_Administration Mice treated with Soblidotin, Paclitaxel, or vehicle control via intravenous injection Tumor_Growth->Drug_Administration Tumor_Measurement Tumor volume measured at regular intervals Drug_Administration->Tumor_Measurement Data_Analysis Comparison of tumor growth inhibition between treatment groups Tumor_Measurement->Data_Analysis

Figure 3. Workflow for an in vivo antitumor activity study using a xenograft model.

Detailed Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A suspension of human tumor cells is injected subcutaneously into the flank of each mouse.

  • Treatment: Once the tumors reach a predetermined size, the mice are randomly assigned to treatment groups. The drugs (Soblidotin or Paclitaxel) are administered, typically intravenously, according to a specific dosing schedule.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and the tumor volume is calculated using a standard formula (e.g., (length × width²) / 2).

  • Efficacy Evaluation: The primary endpoint is typically the inhibition of tumor growth, often expressed as the ratio of the mean tumor volume of the treated group to that of the control group (T/C ratio).

Conclusion

The available preclinical evidence strongly suggests that Demethyldolastatin 10, represented by its well-studied analogue Soblidotin, is a highly potent antitumor agent with a distinct mechanism of action from Paclitaxel. Its ability to overcome certain forms of multidrug resistance and its superior in vivo efficacy in some tumor models highlight its potential as a valuable therapeutic candidate. Further head-to-head clinical trials are necessary to definitively establish its comparative efficacy and safety profile in human patients. The contrasting mechanisms of these two classes of microtubule-targeting agents also open avenues for potential combination therapies that could synergistically enhance antitumor effects.

References

A Head-to-Head Battle: Selecting the Optimal Linker for Demethyldolastatin 10 in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that significantly impacts therapeutic efficacy and safety. This guide provides a side-by-side comparison of different linkers for Demethyldolastatin 10 and its potent derivative, monomethyl auristatin E (MMAE), supported by experimental data to inform the selection process.

Demethyldolastatin 10, a highly potent anti-tubulin agent, requires a sophisticated delivery system to minimize systemic toxicity while maximizing its tumor-killing potential. The linker, which connects the cytotoxic payload to the tumor-targeting antibody, plays a pivotal role in the stability, payload release mechanism, and overall performance of the ADC. This comparison delves into the performance of various linker technologies, including cleavable and non-cleavable options, to provide a comprehensive overview for ADC development.

Performance Comparison of Linkers for MMAE

The following tables summarize quantitative data from studies comparing different linkers conjugated to monomethyl auristatin E (MMAE), a derivative of Demethyldolastatin 10.

Table 1: In Vitro Cytotoxicity of MMAE ADCs with Different Linkers

Linker TypeDipeptide SequenceCell LineIC50 (nM)Reference
CleavableValine-Citrulline (vc)VariousComparable to Val-Ala[1]
CleavableValine-Alanine (va)VariousComparable to Val-Cit[1]
Non-cleavableCys-linkerBT-474~10⁻¹¹ M[2]
Cleavable (Control)Not specifiedBT-474~10⁻¹¹ M[2]
Exo-cleavableGlu-Val-Cit (EVC)HER2-positiveLower than Val-Cit[3]
CleavableValine-Citrulline (vc)HER2-positiveHigher than Exo-EVC[3]

Table 2: Stability of MMAE Conjugates with Different Dipeptide Linkers in Mouse Serum

Linker Dipeptide SequenceHalf-life (t₁/₂) in Mouse Serum (hours)Reference
Valine-Arginine (Val-Arg)1.8[4]
Valine-Lysine (Val-Lys)8.2[4]
Valine-Citrulline (Val-Cit)11.2[4]
Valine-Alanine (Val-Ala)23[4]

Table 3: In Vivo Efficacy of MMAE ADCs with Different Linkers

Linker TypeAnimal ModelTumor Growth InhibitionReference
Cleavable (Val-Ala)XenograftPotent anti-tumor activity[1]
Non-cleavable (Cys-linker)NCI-N87 XenograftSignificant dose-dependent tumor killing activity[2]
Exo-cleavable (Glu-Val-Cit)Mouse Mammary TumorSuperior antitumor efficacy compared to Val-Cit[3]
Cleavable (Val-Cit)Mouse Mammary TumorLess effective than Exo-EVC[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Cytotoxicity Assay
  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: ADCs with different linkers are serially diluted to various concentrations and added to the cells.

  • Incubation: The plates are incubated for a defined period (e.g., 72-120 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo®).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Plasma/Serum Stability Assay
  • Incubation: The ADC is incubated in plasma or serum from the desired species (e.g., mouse, human) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 6, 24, 48 hours).

  • Sample Preparation: The reaction is quenched, and the samples are processed to separate the ADC from plasma proteins (e.g., protein precipitation).

  • Analysis: The amount of intact ADC and released payload is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS) or enzyme-linked immunosorbent assay (ELISA).[2]

  • Half-life Calculation: The degradation rate and half-life (t₁/₂) of the ADC in plasma/serum are calculated.

In Vivo Xenograft Efficacy Study
  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with human cancer cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into groups and treated with the vehicle control, naked antibody, or ADCs with different linkers via intravenous injection.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizing the Mechanisms

To better understand the processes involved in ADC activity, the following diagrams illustrate key pathways and workflows.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (Demethyldolastatin 10) Lysosome->Payload 4. Linker Cleavage/ Degradation Microtubules Microtubule Disruption & Cell Death Payload->Microtubules

Caption: ADC Mechanism of Action

Linker_Comparison_Workflow cluster_synthesis ADC Synthesis cluster_evaluation Performance Evaluation Antibody Monoclonal Antibody ADC1 ADC-Linker A Antibody->ADC1 ADC2 ADC-Linker B Antibody->ADC2 Payload Demethyldolastatin 10 (or derivative) Payload->ADC1 Payload->ADC2 Linker1 Linker A Linker1->ADC1 Linker2 Linker B Linker2->ADC2 InVitro In Vitro Assays (Cytotoxicity, Stability) ADC1->InVitro InVivo In Vivo Studies (Efficacy, Toxicity) ADC1->InVivo ADC2->InVitro ADC2->InVivo Data Comparative Data Analysis InVitro->Data InVivo->Data

Caption: Linker Comparison Workflow

The selection of an appropriate linker is a multifaceted process that requires careful consideration of the desired ADC properties. Cleavable linkers, such as those containing dipeptide sequences like valine-citrulline or valine-alanine, are designed to release the payload upon enzymatic cleavage within the tumor cell.[5] This can lead to a "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells.[6] In contrast, non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the payload.[5] This generally results in greater plasma stability and potentially a wider therapeutic window, as the payload is less likely to be prematurely released in circulation.[3]

The data presented in this guide highlights the trade-offs between different linker strategies. While cleavable linkers can offer potent bystander killing, their stability in circulation can be a concern. The development of novel linker technologies, such as "exo-cleavable" linkers, aims to combine the benefits of enhanced stability with efficient payload release within the tumor microenvironment.[3] Ultimately, the optimal linker for a Demethyldolastatin 10-based ADC will depend on the specific target antigen, tumor type, and desired therapeutic outcome.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Demethyldolastatin 10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Demethyldolastatin 10 is a critical component of laboratory safety and environmental responsibility. Due to its cytotoxic nature, stringent procedures must be followed to mitigate risks of exposure and contamination. This guide provides essential, step-by-step information for the safe disposal of Demethyldolastatin 10.

Demethyldolastatin 10 is a potent antineoplastic agent, and as such, all waste generated during its handling is considered cytotoxic waste. This includes not only the pure compound but also any contaminated materials such as personal protective equipment (PPE), labware, and cleaning materials.

Hazard and Disposal Summary

The following table summarizes key information derived from safety data sheets of analogous compounds and general guidelines for cytotoxic agents.

ParameterInformationSource
Compound Type Cytotoxic AgentGeneral Knowledge
Primary Hazard Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator.[1]
Spill Cleanup Absorb with liquid-binding material, decontaminate surfaces with alcohol, dispose of contaminated material as hazardous waste.[1]
Primary Disposal Method Incineration at a licensed hazardous waste facility.[2]
Waste Segregation All Demethyldolastatin 10 waste must be segregated into clearly labeled, leak-proof cytotoxic waste containers.[2]

Step-by-Step Disposal Protocol

Adherence to the following protocol is mandatory to ensure the safe disposal of Demethyldolastatin 10 and associated contaminated materials.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling Demethyldolastatin 10, including a lab coat, safety goggles with side shields, and two pairs of chemotherapy-rated gloves.[3]

  • For procedures that may generate aerosols, a fit-tested respirator is required.

2. Waste Segregation and Collection:

  • All materials that come into contact with Demethyldolastatin 10 are to be considered cytotoxic waste.[2]

  • This includes, but is not limited to:

    • Unused or expired compound.

    • Contaminated labware (e.g., vials, pipettes, flasks).

    • Contaminated PPE (gloves, lab coats, etc.).

    • Spill cleanup materials.

  • Use designated, leak-proof, and clearly labeled "Cytotoxic Waste" containers. These are often color-coded purple for easy identification.[2][4]

3. Disposal of Liquid Waste:

  • Do not discharge any liquid waste containing Demethyldolastatin 10 down the drain.[2]

  • Collect all liquid waste in a sealed, shatter-resistant container that is clearly labeled as "Cytotoxic Waste" and lists the chemical contents.

4. Disposal of Solid Waste:

  • Place all contaminated solid waste, such as vials, pipette tips, and contaminated bench paper, into a designated cytotoxic solid waste container.[5]

  • Sharps, such as needles and blades, must be disposed of in a puncture-resistant cytotoxic sharps container.[4]

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Don the appropriate PPE before attempting to clean the spill.

  • Use a commercially available chemotherapy spill kit, following the manufacturer's instructions.[4]

  • Absorb the spill with an inert, absorbent material.

  • Clean the area with a suitable decontaminating solution (e.g., 10% bleach solution followed by a rinse with water, then 70% ethanol), and dispose of all cleaning materials as cytotoxic waste.

6. Final Disposal:

  • All cytotoxic waste must be disposed of through a licensed hazardous waste management company.[2]

  • The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[2]

  • Follow your institution's specific procedures for arranging the pickup and disposal of hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of Demethyldolastatin 10 waste.

cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Final Disposal start Handling of Demethyldolastatin 10 waste_gen Generation of Waste (Liquid, Solid, Sharps, PPE) start->waste_gen liquid_waste Liquid Waste waste_gen->liquid_waste Is it liquid? solid_waste Solid Waste waste_gen->solid_waste Is it solid? sharps_waste Sharps Waste waste_gen->sharps_waste Is it a sharp? liquid_container Sealed, Labeled Cytotoxic Liquid Waste Container liquid_waste->liquid_container solid_container Labeled Cytotoxic Solid Waste Bag/Bin (Purple) solid_waste->solid_container sharps_container Puncture-Resistant Cytotoxic Sharps Container sharps_waste->sharps_container storage Secure Storage in Designated Area liquid_container->storage solid_container->storage sharps_container->storage pickup Arrange for Pickup by Licensed Hazardous Waste Contractor storage->pickup incineration High-Temperature Incineration pickup->incineration

Caption: Disposal workflow for Demethyldolastatin 10.

By adhering to these procedures, laboratories can ensure the safety of their personnel and minimize the environmental impact of their research activities. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Handling Guide for Demethyldolastatin 10 and Other Potent Cytotoxic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Demethyldolastatin 10 was publicly available at the time of this writing. The following guidance is based on best practices for handling highly potent cytotoxic compounds, such as dolastatin analogs and other antineoplastic agents. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.

The potent nature of Demethyldolastatin 10 and similar cytotoxic compounds presents significant operational hazards, including risks from inhalation, skin contact, and ingestion. Even minimal exposure can lead to serious health effects, underscoring the critical importance of stringent safety protocols. This guide provides essential, immediate safety and logistical information for the operational handling and disposal of Demethyldolastatin 10.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to cytotoxic agents. The following table summarizes the recommended PPE for handling potent compounds.

PPE CategorySpecificationRationale
Gloves Powder-free nitrile or neoprene gloves tested for use with chemotherapy drugs (ASTM D6978-05).[1] Double gloving is required.Provides a barrier against skin contact. Double gloving minimizes contamination transfer during PPE removal and offers extra protection.[2]
Gown Disposable, low-permeability, lint-free gown with long sleeves, tight-fitting cuffs, and a back closure.[1]Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling powders or when there is a risk of aerosolization outside of a containment device.Prevents inhalation of hazardous particles.

Engineering Controls

All handling of potent cytotoxic compounds should occur within a certified engineering control device to minimize exposure.

  • Biological Safety Cabinet (BSC): A Class II BSC or a compounding aseptic containment isolator (CACI) provides a controlled environment for preparing solutions and performing other manipulations.

  • Ventilation: Work should be conducted in a well-ventilated area with negative pressure to prevent the escape of hazardous materials into the surrounding environment.

Operational Workflow for Handling Demethyldolastatin 10

The following diagram outlines the procedural steps for the safe handling of Demethyldolastatin 10 from receipt to disposal.

HandlingWorkflow A Receiving Shipment B Inspect Package for Damage A->B C Don Appropriate PPE B->C D Transport to Designated Handling Area C->D E Prepare Work Surface with Absorbent Liner D->E F Carefully Unpack Compound E->F G Weighing and Reconstitution F->G H Perform Experimental Procedures G->H I Decontaminate Surfaces H->I J Segregate and Dispose of Waste I->J K Doff PPE in Correct Order J->K L Wash Hands Thoroughly K->L

Caption: Workflow for Safe Handling of Potent Cytotoxic Compounds.

Disposal Plan

All materials that come into contact with Demethyldolastatin 10 are considered cytotoxic waste and must be disposed of accordingly.

  • Waste Segregation: All contaminated items, including gloves, gowns, absorbent pads, vials, and pipette tips, must be placed in clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.[3][4] These containers are typically color-coded (e.g., yellow or red with a cytotoxic symbol).[3][5]

  • Sharps: Needles and other sharps must be placed in a designated cytotoxic sharps container.[4]

  • Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste management service, typically by high-temperature incineration.[3] Never dispose of cytotoxic waste in general trash or down the drain.[3]

Spill Management

A comprehensive spill management plan is essential. A cytotoxic spill kit should be readily available in all areas where the compound is handled. In the event of a spill, evacuate the immediate area, notify EHS, and follow established institutional procedures for cleanup, which should only be performed by trained personnel wearing appropriate PPE.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.